Product packaging for 4-Phenylpiperidine-4-methanol(Cat. No.:CAS No. 4220-08-0)

4-Phenylpiperidine-4-methanol

Cat. No.: B1266228
CAS No.: 4220-08-0
M. Wt: 191.27 g/mol
InChI Key: YXDQCHJILIFZBY-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-4-methanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83236. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1266228 4-Phenylpiperidine-4-methanol CAS No. 4220-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDQCHJILIFZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195030
Record name 4-Piperidinemethanol, 4-phenyl-
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4220-08-0
Record name 4-Phenyl-4-piperidinemethanol
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Record name 4-Phenyl-4-hydroxymethylpiperidine
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Record name 4220-08-0
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Record name 4-Piperidinemethanol, 4-phenyl-
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Record name 4-phenylpiperidine-4-methanol
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Record name 4-Phenyl-4-hydroxymethylpiperidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylpiperidine-4-methanol (CAS No: 4220-08-0), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is fundamental for drug design, formulation development, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs).

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for predicting its behavior in various physiological and formulation environments.

PropertyValueData Type
Molecular Formula C₁₂H₁₇NO---
Molecular Weight 191.27 g/mol ---
Monoisotopic Mass 191.13101 DaExperimental
Melting Point 95.39 °CPredicted
Boiling Point 323 °C at 760 mmHgExperimental
Density 1.041 g/cm³Experimental
Refractive Index 1.532Experimental
Flash Point 123.5 °CExperimental
Water Solubility 2383.23 mg/LPredicted
logP (XlogP) 1.4Predicted
pKa Not available---

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range represents the melting point.

  • Purity Indication: A sharp melting point range (≤ 1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Quantification: A calibration curve prepared with known concentrations of the compound is used to quantify the solubility.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen in this compound.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water. The ionic strength of the solution may be adjusted with an inert salt (e.g., KCl).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a pharmaceutical compound like this compound.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Analysis & Application A Compound Synthesis & Purification B Structural Elucidation (NMR, MS) A->B C Molecular Formula & Weight B->C Provides Identity D Melting Point B->D Informs Testing E Boiling Point B->E Informs Testing F Solubility (Aqueous & Organic) B->F Informs Testing G pKa B->G Informs Testing H logP / logD B->H Informs Testing I Data Compilation & Review D->I E->I F->I G->I H->I J Pre-formulation Studies I->J K ADME Profiling I->K L Final Report J->L K->L

Caption: General workflow for the physicochemical characterization of a pharmaceutical compound.

Spectroscopic and Structural Elucidation of 4-Phenylpiperidine-4-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-phenylpiperidine-4-methanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of the experimental spectra of the closely related precursor, 4-phenylpiperidine. This comparative approach allows for a robust interpretation and prediction of the spectral characteristics of the target molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The predicted data for this compound (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) provides expected values for various adducts that may be observed during analysis.[1]

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺192.13829
[M+Na]⁺214.12023
[M+NH₄]⁺209.16483
[M+K]⁺230.09417
[M-H]⁻190.12373
[M]⁺191.13046

Source: PubChemLite[1]

Spectral Data of 4-Phenylpiperidine (Analog)

To understand the core spectral features, an analysis of 4-phenylpiperidine (C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ) is presented.[2] The addition of a hydroxymethyl group (-CH₂OH) at the C4 position to form this compound would introduce characteristic signals, which will be discussed in the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[3][4][5]

¹H NMR of 4-Phenylpiperidine: The proton NMR spectrum shows signals corresponding to the phenyl and piperidine ring protons.

Table 2: ¹H NMR Spectral Data for 4-Phenylpiperidine

Chemical Shift (δ) ppmMultiplicityAssignment
7.31 - 7.15mPhenyl H (Ar-H)
3.155mPiperidine H (axial, C2/C6)
2.72mPiperidine H (equatorial, C2/C6)
2.61mPiperidine H (C4)
1.89 - 1.75mPiperidine H (equatorial, C3/C5)
1.60mPiperidine H (axial, C3/C5)

Solvent: CDCl₃, Frequency: 89.56 MHz.[6]

Interpretation for this compound: The addition of a -CH₂OH group would cause the signal for the C4 proton (at 2.61 ppm) to disappear. New signals would be expected for the methylene protons (-CH₂-) of the hydroxymethyl group, likely appearing as a singlet or AB quartet in the 3.5-4.0 ppm region, and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

¹³C NMR of 4-Phenylpiperidine: The carbon NMR spectrum provides information on the different carbon environments.

Table 3: ¹³C NMR Spectral Data for 4-Phenylpiperidine

Chemical Shift (δ) ppmAssignment
145.8Phenyl C (quaternary, C1')
128.5Phenyl C (CH, C3'/C5')
126.8Phenyl C (CH, C2'/C6')
126.2Phenyl C (CH, C4')
46.5Piperidine C (C2/C6)
43.1Piperidine C (C4)
33.2Piperidine C (C3/C5)

Source: SpectraBase, Wiley[7]

Interpretation for this compound: A new quaternary carbon signal for C4 would be expected to shift downfield significantly. A new signal for the methylene carbon (-CH₂OH) would appear, typically in the 60-70 ppm range. The signals for the adjacent piperidine carbons (C3/C5) would also experience a downfield shift due to the substituent effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Table 4: IR Spectral Data for 4-Phenylpiperidine

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
3050-3020MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch
~1600, 1495MediumAromatic C=C Bending
~1450MediumCH₂ Bending
~750, 700StrongAromatic C-H Out-of-Plane Bending

Technique: KBr-Pellet.[7]

Interpretation for this compound: The most significant change would be the appearance of a strong, broad O-H stretching band around 3400-3200 cm⁻¹. A C-O stretching vibration would also be expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing fragmentation.

Table 5: Key Mass Spectrometry Fragments for 4-Phenylpiperidine

m/zInterpretation
161Molecular Ion [M]⁺
160[M-H]⁺
104[C₈H₈]⁺ (Styrene)
56[C₄H₈]⁺ fragment

Source: NIST[8]

Interpretation for this compound: The molecular ion peak would be at m/z 191. A prominent peak corresponding to the loss of water ([M-H₂O]⁺) at m/z 173 would be expected. Another key fragmentation would be the loss of the hydroxymethyl group ([M-CH₂OH]⁺) at m/z 160.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.[3][5][9]

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent by the manufacturer. It is referenced to 0.00 ppm.[5]

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum, typically using a single pulse experiment. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This method is ideal for acquiring the IR spectrum of a solid sample.[10][11][12][13]

  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven to remove all traces of moisture. Water shows strong IR absorption and can obscure sample signals.[10]

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very fine powder.[13]

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[12][13]

  • Pellet Pressing:

    • Place a small amount of the mixture into the sleeve of a clean, dry pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[10][14] The pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for volatile and semi-volatile compounds. Derivatization may be required for polar compounds like this compound to increase volatility.[15]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (e.g., 1 mg) in a suitable volatile solvent (e.g., dichloromethane, methanol) to a final concentration of approximately 0.1 to 1 mg/mL.[15]

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[15]

  • Instrumentation Setup:

    • GC: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5 or similar non-polar column). Set a temperature program that starts at a low temperature, ramps up to a high temperature to ensure elution of the compound, and includes a final hold period. The injector port is typically heated to ensure rapid volatilization of the sample.[16]

    • MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV. The mass range is set to scan over a range that includes the expected molecular weight and fragment ions (e.g., m/z 40-500).

  • Injection and Analysis:

    • An autosampler injects a small volume (typically 1 µL) of the sample solution into the heated GC inlet.[17]

    • The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column interaction.[16]

    • As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification. The fragmentation pattern provides crucial structural information.[16]

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the study of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification & Characterization start Starting Material (e.g., 4-Piperidone) reaction Chemical Reaction (e.g., Grignard Reaction) start->reaction product Crude Product (this compound) reaction->product purify Purification (e.g., Recrystallization) product->purify nmr NMR Spectroscopy (¹H, ¹³C) data Spectral Data Interpretation nmr->data ir FTIR Spectroscopy ir->data ms Mass Spectrometry ms->data pure_product Pure Compound purify->pure_product pure_product->nmr pure_product->ir pure_product->ms structure Structure Confirmation data->structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

G cluster_reaction Reaction Step reagent1 Phenylmagnesium Bromide (Grignard Reagent) solvent 1. Anhydrous Ether (Solvent) reagent1->solvent reagent2 4-Piperidone (Ketone) reagent2->solvent workup 2. Aqueous Workup (H₃O⁺) solvent->workup Addition product This compound workup->product Protonation

Caption: Synthesis of this compound via Grignard Reaction.

References

An In-depth Technical Guide to (4-phenylpiperidin-4-yl)methanol (CAS: 4220-08-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylpiperidin-4-yl)methanol is a key chemical intermediate belonging to the 4-phenylpiperidine class of compounds. This structural motif is a well-established pharmacophore found in a variety of biologically active molecules, including analgesics and antipsychotics. In recent years, (4-phenylpiperidin-4-yl)methanol has gained significant attention as a versatile building block in medicinal chemistry, particularly as a semi-flexible linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid piperidine ring and the reactive hydroxyl group make it an attractive component for connecting a target protein binder and an E3 ligase ligand in these heterobifunctional molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4-phenylpiperidin-4-yl)methanol.

Chemical and Physical Properties

(4-phenylpiperidin-4-yl)methanol is a white to off-white powder. Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
CAS Number 4220-08-0N/A
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
IUPAC Name (4-phenylpiperidin-4-yl)methanol[1]
Synonyms 4-phenylpiperidine-4-methanol, 4-Hydroxy-4-phenylpiperidine, 4-phenyl-4-hydroxymethylpiperidine[1][2]
Appearance Powder[1]
Boiling Point 323 °C at 760 mmHg[1]
Density 1.041 g/cm³[1]
Flash Point 123.5 °C[1]
Storage Temperature Room Temperature[1]

Synthesis

A common and effective method for the synthesis of (4-phenylpiperidin-4-yl)methanol is the reduction of a corresponding carboxylic acid ester precursor, such as ethyl 4-phenylpiperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl 4-phenylpiperidine-4-carboxylate

This protocol is a representative procedure based on established methods for the reduction of similar esters.

Materials:

  • Ethyl 4-phenylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • A solution of ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by 1 M NaOH solution, and then again with water, while maintaining the temperature below 20 °C.

  • The resulting slurry is stirred for 30 minutes and then filtered through a pad of celite. The filter cake is washed with THF and diethyl ether.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude (4-phenylpiperidin-4-yl)methanol can be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment.

Spectroscopic Data

While specific, publicly available spectra for (4-phenylpiperidin-4-yl)methanol are limited, the following table provides expected spectroscopic characteristics based on its structure and data for analogous compounds.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet). Methylene protons adjacent to hydroxyl group: ~3.5-3.7 ppm (singlet or doublet). Piperidine ring protons: ~1.5-3.0 ppm (complex multiplets). NH proton of piperidine: variable, broad singlet. OH proton: variable, broad singlet.
¹³C NMR Aromatic carbons: ~125-145 ppm. Quaternary carbon of piperidine ring: ~40-45 ppm. Carbonyl carbon (in precursor): absent. Methylene carbon adjacent to hydroxyl group: ~65-70 ppm. Piperidine ring carbons: ~30-50 ppm.
IR (Infrared) O-H stretch (alcohol): broad band around 3300-3400 cm⁻¹. N-H stretch (secondary amine): ~3300-3500 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2800-3000 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O stretch (alcohol): ~1000-1100 cm⁻¹.
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) at m/z = 191. Common fragmentation patterns may include loss of the hydroxymethyl group (-CH₂OH), and fragmentation of the piperidine ring.

Applications in Drug Discovery and Development

PROTAC Linker

A primary application of (4-phenylpiperidin-4-yl)methanol is as a linker component in the design of PROTACs. The piperidine ring provides a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase. The hydroxyl group serves as a convenient handle for further chemical modification and attachment to either the target protein binder or the E3 ligase ligand.

PROTAC_Structure POI_Binder Target Protein Binder Linker (4-phenylpiperidin-4-yl)methanol (Linker Core) POI_Binder->Linker Attachment E3_Ligase_Binder E3 Ligase Binder Linker->E3_Ligase_Binder Attachment

Opioid Receptor Modulation

Experimental Workflows and Signaling Pathways

PROTAC Synthesis and Evaluation Workflow

The synthesis of a PROTAC using (4-phenylpiperidin-4-yl)methanol as a linker typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis and evaluation of such a PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker Synthesis (4-phenylpiperidin-4-yl)methanol Synthesis/Modification Couple to POI Binder Couple to Target Protein Binder Couple to E3 Binder Couple to E3 Ligase Binder Purification Purification and Characterization In vitro Assays In vitro Assays (e.g., Western Blot for degradation) Purification->In vitro Assays Cell-based Assays Cell-based Assays (e.g., Viability, Apoptosis) In vivo Studies In vivo Studies (e.g., Animal Models)

Opioid Receptor Signaling

While not directly demonstrated for (4-phenylpiperidin-4-yl)methanol, its structural analogs that act as opioid receptor agonists typically initiate a G-protein coupled receptor (GPCR) signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in an analgesic effect.

Opioid_Signaling Opioid_Agonist Opioid Agonist (4-phenylpiperidine derivative) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ion_Channels->Analgesia

Conclusion

(4-phenylpiperidin-4-yl)methanol, with its distinct structural features, is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its primary utility as a rigid linker in the burgeoning field of PROTACs underscores its importance in modern drug development. Furthermore, its core 4-phenylpiperidine structure continues to be a source of inspiration for the design of novel therapeutics targeting the central nervous system, particularly in the realm of pain management. Further exploration of the biological activities of this compound and its derivatives is warranted and may lead to the discovery of novel therapeutic agents.

References

4-Phenylpiperidine-4-methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of 4-Phenylpiperidine-4-methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its molecular formula, weight, and a generalized experimental workflow for its analysis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular FormulaC12H17NO[1]
Molecular Weight191.27 g/mol [2]
Monoisotopic Mass191.13101 Da[1]

Chemical Structure and Properties

This compound is a derivative of piperidine featuring a phenyl group and a hydroxymethyl group attached to the same carbon atom (C4). The presence of the polar hydroxyl group and the basic nitrogen atom, combined with the nonpolar phenyl ring, imparts a specific solubility and reactivity profile to the molecule.

Hypothetical Experimental Workflow

Due to the specific nature of this compound, detailed experimental protocols and established signaling pathways are not widely available in public literature. However, a general workflow for the characterization and initial biological screening of such a novel compound is presented below. This workflow is a standardized approach in early-stage drug discovery.

Experimental Workflow for this compound Analysis cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms ftir FTIR Spectroscopy ms->ftir in_vitro In Vitro Assays (e.g., Receptor Binding) ftir->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based analysis Data Interpretation cell_based->analysis conclusion Conclusion & Next Steps analysis->conclusion

Caption: A generalized experimental workflow for the synthesis, purification, characterization, and biological evaluation of a novel chemical entity like this compound.

Logical Relationship of Chemical Identifiers

The relationship between the common name, molecular formula, and molecular weight is fundamental for chemical identification and database management. The following diagram illustrates this logical connection for this compound.

Chemical Identity Relationship compound This compound formula Molecular Formula C12H17NO compound->formula is represented by mol_weight Molecular Weight 191.27 g/mol formula->mol_weight corresponds to

Caption: Logical diagram showing the relationship between the chemical name, molecular formula, and molecular weight of this compound.

References

Solubility Profile of 4-Phenylpiperidine-4-methanol in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylpiperidine-4-methanol in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including drug formulation, synthesis, and purification. This document outlines predicted solubility based on analogous compounds, presents a detailed experimental protocol for quantitative solubility determination, and visualizes the experimental workflow.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound with a structure that suggests its potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The solubility of an API in different solvents is a fundamental physicochemical property that influences its bioavailability, formulation development, and purification processes such as recrystallization.[1][2] The presence of both a polar hydroxyl group and a nonpolar phenyl group in this compound results in a nuanced solubility profile across a spectrum of organic solvents.

Predicted Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by examining the recrystallization solvents used for analogous piperidine derivatives.[3][4] The piperidine ring, containing a nitrogen atom, can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents. The phenyl group, being nonpolar, indicates potential solubility in aromatic and less polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to MiscibleThe hydroxyl and piperidine nitrogen groups can form strong hydrogen bonds with protic solvents. Piperidine derivatives are frequently recrystallized from these solvents.[3][5]
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThese solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute.
Aromatic TolueneModerateThe phenyl group of the solute can engage in π-stacking interactions with the aromatic ring of the solvent.
Chlorinated DichloromethaneModerate to HighDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. Piperidine derivatives have been shown to be recrystallized from dichloromethane/methanol mixtures.[3]
Nonpolar Aliphatic HexaneLowThe significant difference in polarity between the highly polar functional groups of the solute and the nonpolar nature of hexane will likely result in poor solvation.
Ethers Diethyl EtherLow to ModerateWhile capable of acting as a hydrogen bond acceptor, the overall nonpolar character of diethyl ether may limit the solubility of this relatively polar molecule. Methanol-ether solutions have been used for recrystallization, suggesting some solubility.[5]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: If necessary, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the prepared standard solutions and the sample solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions analyze Analyze by HPLC/GC prep_standards->analyze For Calibration prep_sample Add Excess Solute to Vial add_solvent Add Known Volume of Solvent prep_sample->add_solvent equilibrate Shake at Constant Temperature (24-48h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter through 0.22 µm Syringe Filter withdraw->filter_sample dilute_sample Dilute Sample (if necessary) filter_sample->dilute_sample dilute_sample->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While quantitative data requires experimental determination, the provided qualitative predictions based on chemical structure and analogy serve as a useful starting point for solvent selection. The detailed shake-flask experimental protocol offers a robust methodology for obtaining precise and reliable solubility data, which is indispensable for the successful formulation and processing of this and other related pharmaceutical compounds.

References

Synthesis of 4-Phenylpiperidine-4-methanol: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 4-Phenylpiperidine-4-methanol, a key intermediate in the development of various pharmaceutical agents. This document details the common starting materials, outlines multi-step synthetic pathways, and provides detailed experimental protocols for key transformations. All quantitative data is summarized for comparative analysis, and logical workflows are visualized to facilitate a clear understanding of the synthetic process.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. A common and effective route commences with a protected piperidine derivative, followed by the introduction of the C4-phenyl and C4-hydroxymethyl functionalities, and concludes with deprotection. A frequently employed strategy involves the following key transformations:

  • N-Protection: The piperidine nitrogen is typically protected to prevent side reactions during subsequent synthetic steps. The benzyl group is a common choice due to its relative stability and ease of removal via hydrogenolysis.

  • Functionalization at the 4-position: Introduction of both the phenyl and a precursor to the methanol group at the C4 position is a critical step. This is often achieved starting from an N-protected 4-piperidone. A common precursor to the methanol group is a carboxylic acid or its ester.

  • Reduction: The carboxylic acid or ester functionality at the C4 position is reduced to the primary alcohol, forming the desired hydroxymethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reducing agent for this transformation.

  • N-Deprotection: The final step involves the removal of the N-protecting group to yield the target compound, this compound.

An alternative strategy involves the direct reduction of a commercially available or synthesized 4-phenylpiperidine-4-carboxylic acid or its ester derivative.

Tabulated Quantitative Data

The following tables summarize quantitative data for key reactions in the synthesis of this compound and related compounds, based on literature precedents.

Reaction Step Starting Material Product Reagents and Conditions Yield (%) Reference
Ester ReductionEthyl 4-piperidinecarboxylate4-PiperidinemethanolLiAlH₄, THF, 0°C to RT, overnightQuantitative[1]
Amide ReductionN-[2-(4-hydroxy-4-phenyl-l-piperidyl)propyl]benzylamineN-benzyl-N-[2-(4-hydroxy-4-phenyl-1-piperidyl)propyl]amineLiAlH₄, THF, reflux, 20h64[2]
N-DebenzylationN-benzyl protected aminePrimary/Secondary amine10% Pd/C, Ammonium formate, Methanol, refluxHigh[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in a plausible synthetic route to this compound, adapted from established procedures for analogous compounds.

Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (Intermediate 2)

A common precursor, ethyl 4-phenylpiperidine-4-carboxylate, can be N-benzylated to protect the piperidine nitrogen.

Protocol: To a solution of ethyl 4-phenylpiperidine-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature, and benzyl bromide (1.1 equivalents) is added dropwise. The reaction mixture is then heated to 60-80°C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate to (1-benzyl-4-phenylpiperidin-4-yl)methanol (Intermediate 3)

This protocol is adapted from the reduction of ethyl 4-piperidinecarboxylate[1].

Protocol: A suspension of lithium aluminum hydride (LiAlH₄, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath. A solution of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

The reaction is then carefully quenched by cooling the flask to 0°C and slowly adding water (e.g., for every 1 g of LiAlH₄ used, add 1 mL of water), followed by the dropwise addition of a 15% aqueous sodium hydroxide solution (1 mL per 1 g of LiAlH₄), and finally, more water (3 mL per 1 g of LiAlH₄). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to yield (1-benzyl-4-phenylpiperidin-4-yl)methanol, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

N-Debenzylation of (1-benzyl-4-phenylpiperidin-4-yl)methanol to this compound (Final Product)

This procedure utilizes catalytic transfer hydrogenation for the removal of the N-benzyl group, a method known for its efficiency and mild reaction conditions[3][4].

Protocol: To a solution of (1-benzyl-4-phenylpiperidin-4-yl)methanol (1 equivalent) in methanol is added 10% palladium on carbon (Pd/C, approximately 10% by weight of the starting material). To this stirred suspension, ammonium formate (5 equivalents) is added in one portion. The reaction mixture is heated to reflux and the progress is monitored by TLC. Upon completion of the reaction (typically within a few hours), the mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite. The filter cake is washed with methanol. The combined filtrate is concentrated under reduced pressure to give the crude product. The residue can be purified by recrystallization or column chromatography to afford pure this compound.

Visualized Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_reduction Step 2: Reduction cluster_deprotection Step 3: N-Deprotection A Ethyl 4-phenylpiperidine- 4-carboxylate B Ethyl 1-benzyl-4-phenyl- piperidine-4-carboxylate A->B Benzyl bromide, K2CO3, DMF C (1-benzyl-4-phenylpiperidin- 4-yl)methanol B->C 1. LiAlH4, THF 2. H2O workup D 4-Phenylpiperidine- 4-methanol C->D 10% Pd/C, Ammonium formate, Methanol, reflux Alternative_Starting_Materials SM1 4-Piperidone Int1 N-Protected 4-Piperidone SM1->Int1 N-Protection SM2 4-Piperidinecarboxylic Acid Int3 N-Protected 4-Phenyl-4-piperidinecarboxylic Acid / Ester SM2->Int3 N-Protection & Phenylation SM3 Ethyl 4-Piperidinecarboxylate SM3->Int3 N-Protection & Phenylation Int2 N-Protected 4-Phenyl-4-cyanopiperidine Int1->Int2 Strecker Reaction (e.g., KCN, PhMgBr) Int2->Int3 Hydrolysis / Esterification Product This compound Int3->Product 1. Reduction (LiAlH4) 2. N-Deprotection

References

An In-depth Technical Guide on the Discovery and History of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpiperidine-4-methanol, a tertiary alcohol derivative of the 4-phenylpiperidine scaffold, represents a foundational structure in the development of a diverse range of centrally acting therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of this compound and its derivatives. It details key synthetic methodologies, presents available pharmacological data, and outlines relevant experimental protocols. The document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the structure-activity relationships that have guided the design of numerous clinically significant drugs.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of drugs with profound effects on the central nervous system (CNS). Its rigid structure, which orientates a phenyl group and a basic nitrogen atom in a defined spatial arrangement, is crucial for interaction with various receptors, ion channels, and transporters. This scaffold is most notably associated with the development of potent opioid analgesics, where it mimics key pharmacophoric elements of morphine.[1][2] Beyond analgesia, derivatives of 4-phenylpiperidine have found applications as antipsychotics, antihistamines, and agents for treating substance abuse disorders. The introduction of a hydroxymethyl group at the 4-position, yielding this compound, provides a key intermediate for further chemical elaboration and has been instrumental in the synthesis of various pharmacologically active compounds.

Discovery and Historical Development

The exploration of 4-phenylpiperidine derivatives for their analgesic properties dates back to the mid-20th century. Early investigations into simplified, non-opiate structures that retained the analgesic efficacy of morphine led researchers to the 4-phenylpiperidine core.

A pivotal moment in the history of this class of compounds was the work of G. M. Badger, J. W. Cook, and G. M. S. Donald, published in the Journal of the Chemical Society in 1950. Their research on the synthesis of various 4-phenylpiperidols laid the groundwork for the creation of compounds like this compound. While this seminal paper focused on a range of 4-phenyl-substituted piperidines with a hydroxyl group at the 4-position, it established fundamental synthetic routes that would be adapted and refined in the years to come.

Subsequent research, notably documented in a 1959 patent (US2904550A), detailed the preparation of 4-phenyl-4-hydroxypiperidine and its derivatives, explicitly highlighting their potential as analgesic agents.[3] This patent described methods for the synthesis of these compounds and provided early evidence of their pharmacological effects in mammals, noting their efficacy at doses far lower than commonly used analgesics of the time.[3] These early discoveries spurred further investigation into the structure-activity relationships of this class, leading to the development of a vast array of derivatives with diverse pharmacological profiles.

Synthesis of this compound and its Precursors

Several synthetic routes to this compound and its key precursor, 4-phenyl-4-hydroxypiperidine, have been reported. The choice of method often depends on the desired scale, available starting materials, and the need for specific stereochemistry.

Synthesis of 4-Phenyl-4-hydroxypiperidine

A common and historically significant method for the synthesis of 4-phenyl-4-hydroxypiperidine involves the reaction of a suitable piperidone precursor with a phenyl-containing organometallic reagent.

Experimental Protocol: Grignard Reaction with 1-Benzyl-4-piperidone

This protocol is based on established methods for the synthesis of 4-aryl-4-hydroxypiperidines.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction mixture is typically stirred and gently heated to maintain a steady reflux.

  • Reaction with Piperidone: A solution of 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) is added dropwise to the prepared Grignard reagent at room temperature. After the addition is complete, the reaction mixture is heated to reflux for a specified period (e.g., 30 minutes) to ensure complete reaction.

  • Quenching and Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic solvents are removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as diethyl ether. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield 1-benzyl-4-phenyl-4-hydroxypiperidine.

  • Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon) to afford the final product, 4-phenyl-4-hydroxypiperidine.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a corresponding 4-carboxy or 4-alkoxycarbonyl derivative.

Experimental Protocol: Reduction of Ethyl 4-Phenylpiperidine-4-carboxylate

This protocol outlines a general procedure for the lithium aluminum hydride reduction of a piperidine ester.

  • Reaction Setup: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0°C.

  • Addition of Ester: A solution of ethyl 4-phenylpiperidine-4-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. The resulting precipitate is removed by filtration.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., 1-Benzyl-4-piperidone, Ethyl 4-phenylpiperidine-4-carboxylate) Reaction Chemical Transformation (Grignard Reaction or Reduction) Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (Recrystallization or Chromatography) Intermediate->Purification Final This compound Purification->Final

Caption: A generalized workflow for the synthesis of this compound.

Pharmacological Profile and Structure-Activity Relationships

While specific quantitative pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of 4-phenylpiperidine derivatives has been thoroughly investigated, primarily for their potent analgesic effects mediated through opioid receptors.[2][4]

The 4-phenylpiperidine scaffold is a key pharmacophore in many opioid analgesics, including pethidine (meperidine) and fentanyl.[5] The phenyl group and the basic nitrogen of the piperidine ring are thought to mimic the tyramine moiety of morphine, enabling binding to opioid receptors, particularly the mu-opioid receptor (MOR).

Table 1: Pharmacological Data for Selected 4-Phenylpiperidine Derivatives

CompoundTarget Receptor(s)ActivityReference
Pethidine (Meperidine)Mu-opioid receptorAgonist[5]
FentanylMu-opioid receptorPotent Agonist[5]
LoperamideMu-opioid receptor (peripheral)Agonist[6]

The introduction of a hydroxyl group at the 4-position, as in this compound, can influence the molecule's polarity and its ability to form hydrogen bonds, which may affect its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its interaction with biological targets. Further substitutions on the piperidine nitrogen and the phenyl ring have been extensively explored to modulate potency, selectivity, and duration of action.

Key Experimental Protocols in Pharmacological Evaluation

The pharmacological characterization of 4-phenylpiperidine derivatives typically involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

In Vitro Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for its target receptor(s). A common method is the competitive radioligand binding assay.

Experimental Protocol: Opioid Receptor Binding Assay (General)

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) or tissues (e.g., rat brain) known to express the opioid receptor of interest (mu, delta, or kappa).

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound (this compound or its derivatives).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Receptor Binding Assay Workflow

G cluster_assay In Vitro Receptor Binding Assay A Prepare Receptor Membranes B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: A typical workflow for a competitive radioligand binding assay.

In Vivo Analgesic Activity Assays

Animal models are used to assess the physiological effects of the compounds, such as analgesia.

Experimental Protocol: Tail-Flick Test (General)

  • Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing apparatus.

  • Baseline Measurement: A baseline tail-flick latency is determined by applying a heat stimulus (e.g., a focused light beam) to the animal's tail and measuring the time it takes for the animal to flick its tail away.

  • Compound Administration: The test compound is administered to the animals via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-Treatment Measurements: At various time points after administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect. The data can be used to determine the dose-response relationship and the duration of action of the compound.

Signaling Pathways

The primary signaling pathway for opioid analgesics based on the 4-phenylpiperidine scaffold involves the activation of G-protein coupled opioid receptors.

Opioid Receptor Signaling Pathway

G cluster_pathway Opioid Receptor Signaling Ligand 4-Phenylpiperidine Derivative (Agonist) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_channel Activation of K+ Channels (Hyperpolarization) Ion_Channels->K_channel Ca_channel Inhibition of Ca2+ Channels Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: A simplified diagram of the mu-opioid receptor signaling pathway.

Upon binding of an agonist, such as a 4-phenylpiperidine derivative, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/o family). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-proteins can directly modulate ion channels, leading to the opening of potassium channels (causing hyperpolarization and reduced neuronal excitability) and the closing of voltage-gated calcium channels (reducing neurotransmitter release). Collectively, these events at the cellular level lead to the macroscopic effect of analgesia.

Conclusion

This compound and its structural congeners represent a cornerstone in the history of medicinal chemistry and drug development. From the early explorations of simplified morphine analogues to the rational design of highly potent and selective CNS agents, the 4-phenylpiperidine scaffold has proven to be remarkably versatile. This technical guide has provided an overview of the key historical milestones, synthetic methodologies, and pharmacological principles associated with this important class of compounds. A thorough understanding of this foundational molecule and its derivatives continues to be essential for researchers and scientists working to develop the next generation of therapeutics for pain and other neurological disorders.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 4-Phenylpiperidine-4-methanol. This compound, a member of the 4-phenylpiperidine class, is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a variety of centrally acting agents. This document outlines a plausible synthetic route, detailed spectroscopic analysis, and discusses the potential biological targets and signaling pathways associated with this chemical entity.

Chemical Structure and Synthesis

This compound possesses a piperidine ring substituted at the 4-position with both a phenyl group and a hydroxymethyl group. Its chemical formula is C₁₂H₁₇NO, and its structure is confirmed through a combination of spectroscopic techniques.

A likely synthetic pathway for this compound involves the reduction of a suitable carbonyl precursor, such as a 4-phenylpiperidine-4-carboxylate derivative. This approach is analogous to established procedures for similar compounds.

Experimental Protocol: Synthesis via Reduction

A plausible and efficient method for the synthesis of this compound is the reduction of an ester, such as ethyl 4-phenylpiperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Materials:

  • Ethyl 4-phenylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of ethyl 4-phenylpiperidine-4-carboxylate in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0°C in an ice bath.

  • A suspension of lithium aluminum hydride in anhydrous THF is slowly added to the cooled ester solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

  • The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining a low temperature.

  • The resulting precipitate is removed by filtration.

  • The filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G start Start: Ethyl 4-phenylpiperidine-4-carboxylate in THF reduction Reduction with LiAlH4 at 0°C to RT start->reduction quench Quenching with H2O and NaOH(aq) reduction->quench filtration Filtration to remove aluminum salts quench->filtration drying Drying of filtrate with MgSO4 filtration->drying evaporation Solvent evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Product: this compound purification->product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound is elucidated through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35-7.20m5HAromatic protons (C₆H₅)
~3.45s2H-CH₂OH
~2.90-2.80m2HPiperidine H-2, H-6 (axial)
~2.70-2.60m2HPiperidine H-2, H-6 (equatorial)
~2.00s (br)1H-OH
~1.85-1.75m2HPiperidine H-3, H-5 (axial)
~1.65-1.55m2HPiperidine H-3, H-5 (equatorial)
~1.50s (br)1H-NH

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145.0Aromatic C (quaternary)
~128.5Aromatic CH
~127.0Aromatic CH
~126.0Aromatic CH
~70.0-CH₂OH
~46.0Piperidine C-2, C-6
~44.0Piperidine C-4 (quaternary)
~35.0Piperidine C-3, C-5

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretch (alcohol), N-H stretch (secondary amine)
~3100-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1600, ~1490, ~1450Medium to WeakAromatic C=C skeletal vibrations
~1050StrongC-O stretch (primary alcohol)
~760, ~700StrongC-H out-of-plane bending (monosubstituted benzene)

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Solid sample (KBr pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Solid/Liquid sample (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • The sample spectrum is then recorded.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion
191.13[M]⁺ (Molecular Ion)
192.14[M+H]⁺ (Protonated Molecular Ion)
174.13[M+H - H₂O]⁺
160.12[M - CH₂OH]⁺
120.08[M - C₄H₁₀N]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source, or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation:

  • GC-MS: The sample is dissolved in a volatile solvent (e.g., methanol or dichloromethane) and injected into the GC.

  • LC-MS (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation) and infused or injected into the LC system.

Data Acquisition:

  • EI: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.

  • ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a prominent protonated molecular ion peak ([M+H]⁺).

Potential Biological Activity and Signaling Pathways

Derivatives of 4-phenylpiperidine are well-known for their interactions with central nervous system (CNS) targets, particularly opioid and sigma receptors.[1][2][3] While the specific biological activity of this compound is not extensively documented, its structural similarity to known pharmacophores suggests it may act as a ligand for these receptors.

Opioid Receptor Signaling

Many 4-phenylpiperidine derivatives are potent analgesics that act as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound (Ligand) MOR μ-Opioid Receptor (GPCR) Ligand->MOR G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP ↓ production Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux PKA Protein Kinase A cAMP->PKA ↓ activation

Figure 2: Opioid receptor signaling pathway.

Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).

Sigma Receptor Signaling

Sigma receptors, particularly the sigma-1 subtype (σ₁R), are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondria interface. They are involved in the modulation of various signaling pathways and cellular responses to stress.

G cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol/Mitochondria Ligand This compound (Ligand) Sigma1R Sigma-1 Receptor Ligand->Sigma1R BiP BiP Chaperone Sigma1R->BiP Dissociation IP3R IP₃ Receptor Sigma1R->IP3R Modulation Ca_release Ca²⁺ Release IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Ca²⁺ uptake Cell_Survival ↑ Cell Survival Mitochondria->Cell_Survival

Figure 3: Sigma-1 receptor signaling pathway.

Ligand binding to the σ₁R can cause its dissociation from the binding immunoglobulin protein (BiP) chaperone, allowing it to interact with and modulate the activity of various client proteins, including ion channels and other receptors. This can influence calcium signaling between the endoplasmic reticulum and mitochondria, impacting cellular bioenergetics and survival pathways.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and advanced spectroscopic methods. The presented data and protocols provide a robust framework for the characterization of this and related compounds. The structural similarity of this compound to known pharmacologically active agents suggests its potential as a valuable scaffold in the development of novel therapeutics targeting the central nervous system, particularly those involving opioid and sigma receptor pathways. Further biological evaluation is warranted to fully characterize its pharmacological profile.

References

An In-depth Technical Guide to the Theoretical Properties of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-Phenylpiperidine-4-methanol, a heterocyclic compound of interest in medicinal chemistry. The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting agents, including opioids and dopamine receptor ligands. This document collates predicted physicochemical data, absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, and explores the potential pharmacological targets and their associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of this and related molecules.

Introduction

This compound is a derivative of the 4-phenylpiperidine core structure. This structural motif is of significant interest in the pharmaceutical sciences due to its presence in numerous approved drugs and clinical candidates. The rigid piperidine ring, coupled with the lipophilic phenyl group, provides a versatile scaffold for interacting with various biological targets, particularly within the central nervous system. The addition of a hydroxymethyl group at the 4-position introduces a polar functional group that can significantly influence the molecule's physicochemical properties, metabolic profile, and receptor interactions. Understanding the theoretical properties of this core structure is paramount for the rational design and development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties have been predicted using computational models.

PropertyPredicted ValueMethod
Molecular Formula C₁₂H₁₇NO-
Molecular Weight 191.27 g/mol -
pKa (most basic) 9.5 - 10.5Computational Prediction
logP 1.5 - 2.5Computational Prediction
Aqueous Solubility (logS) -2.0 to -3.0Computational Prediction
Topological Polar Surface Area (TPSA) 32.26 ŲComputational Prediction

Note: The predicted values are generated from various computational algorithms and should be considered as estimates. Experimental validation is recommended.

Predicted ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico models provide early insights into the potential ADMET liabilities of a molecule.

ADMET ParameterPredictionImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration LikelyThe 4-phenylpiperidine scaffold is known to cross the BBB.
CYP450 Inhibition Potential inhibitor of CYP2D6May lead to drug-drug interactions.
hERG Inhibition Low to moderate riskFurther experimental evaluation is necessary.
Ames Mutagenicity Unlikely to be mutagenicFavorable from a safety perspective.
Plasma Protein Binding Moderately HighWill influence the free fraction of the compound.

Predicted Pharmacological Activity and Signaling Pathways

The 4-phenylpiperidine scaffold is a well-known privileged structure for targeting G protein-coupled receptors (GPCRs), particularly opioid and dopamine receptors.

Mu-Opioid Receptor (MOR) Agonism

Many potent analgesics, such as fentanyl and meperidine, are based on the 4-phenylpiperidine structure. It is therefore plausible that this compound exhibits affinity for the mu-opioid receptor.

Signaling Pathway for Mu-Opioid Receptor Agonism:

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound (Agonist) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia GIRK->Analgesia Ca_channel->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

Upon binding of an agonist like this compound to the mu-opioid receptor, the inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the Gβγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately producing analgesia.

Dopamine D2 Receptor (D2R) Antagonism

Derivatives of 4-phenylpiperidine are also known to interact with dopamine receptors. Haloperidol, a typical antipsychotic, features this core structure. It is conceivable that this compound could act as a dopamine D2 receptor antagonist.

Signaling Pathway for Dopamine D2 Receptor Antagonism:

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds to Antagonist This compound (Antagonist) Antagonist->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Antipsychotic_Effect Antipsychotic Effect PKA->Antipsychotic_Effect

Caption: Dopamine D2 Receptor Antagonism.

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). When dopamine binds to the D2 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist, such as potentially this compound, would block the binding of dopamine to the D2 receptor, thereby preventing this inhibitory signaling cascade. This blockade of D2 receptors in certain brain regions is the primary mechanism of action for many antipsychotic medications.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a corresponding 4-phenylpiperidine-4-carboxylic acid ester.

Experimental Workflow for Synthesis:

Synthesis_Workflow Start Start: Ethyl 4-phenylpiperidine-4-carboxylate Step1 Dissolve in anhydrous THF Start->Step1 Step2 Add LiAlH4 solution dropwise at 0°C Step1->Step2 Step3 Stir at room temperature overnight Step2->Step3 Step4 Quench with water and aqueous NaOH Step3->Step4 Step5 Filter and concentrate the filtrate Step4->Step5 End End: This compound Step5->End

An In-depth Technical Guide to the Safety and Handling of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 4-Phenylpiperidine-4-methanol, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, safe handling procedures, emergency protocols, and physical and chemical properties of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets for this compound and structurally similar chemicals, the following hazard classifications apply.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Pictograms:

  • alt text

Signal Word: Warning[1]

The following diagram illustrates the logical relationship between hazard identification and the corresponding precautionary measures.

Hazard_Identification_and_Precautions cluster_Hazards Hazard Identification cluster_Prevention Prevention (P-Statements) cluster_Response Response (P-Statements) Hazards H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. Hazards:f0->Prevention:f2 Mitigates Hazards:f1->Prevention:f1 Mitigates Hazards:f1->Prevention:f4 Mitigates Hazards:f2->Prevention:f4 Mitigates Hazards:f3->Prevention:f0 Mitigates Hazards:f3->Prevention:f3 Mitigates Response P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Hazards:f0->Response:f0 Addresses Hazards:f1->Response:f1 Addresses Hazards:f2->Response:f3 Addresses Hazards:f3->Response:f2 Addresses

Hazard Identification and Corresponding Precautionary Measures.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and related compounds is provided below.

PropertyValueSource
Molecular Formula C12H17NO[1][2]
Molecular Weight 191.27 g/mol [1]
CAS Number 4220-08-0[3]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

3.2. Personal Protective Equipment (PPE) The following table outlines the recommended PPE for handling this compound.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[5]For handling small quantities in a well-ventilated area or a fume hood.[5]
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).[5]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[5]
Emergency Situations (Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[5]For responding to spills or uncontrolled releases of the compound.[5]

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing dust, fumes, or vapors.[7]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Use spark-proof tools and equipment if the compound is flammable or handled in a flammable solvent.[5]

3.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Store locked up.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

The following workflow diagram outlines the general procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Start Start Preparation Preparation: - Review SDS - Don appropriate PPE - Prepare work area in fume hood Start->Preparation Weighing Weighing: - Use an analytical balance within the fume hood - Handle with care to avoid dust generation Preparation->Weighing Dissolution Dissolution/Reaction: - Add solvent slowly - Use appropriate glassware - Monitor the reaction Weighing->Dissolution Workup Work-up/Purification: - Perform extractions and other procedures in the fume hood Dissolution->Workup Waste_Disposal Waste Disposal: - Segregate waste into appropriate, labeled containers - Dispose of according to institutional guidelines Workup->Waste_Disposal Decontamination Decontamination: - Clean all glassware and work surfaces - Remove and properly dispose of PPE Waste_Disposal->Decontamination End End Decontamination->End

General Laboratory Workflow for Handling this compound.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation occurs.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help immediately.[1][7]

The following decision tree illustrates the first-aid response to an exposure event.

First_Aid_Decision_Tree Exposure Exposure Event Route What was the route of exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin_Contact Skin Contact Route->Skin_Contact Skin Contact Eye_Contact Eye Contact Route->Eye_Contact Eye Contact Ingestion Ingestion Route->Ingestion Ingestion Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Action_Inhalation Action_Skin Remove contaminated clothing. Wash with soap and water for 15 mins. Seek medical attention if irritation persists. Skin_Contact->Action_Skin Action_Eye Rinse with water for 15 mins. Remove contact lenses if possible. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingestion

First-Aid Decision Tree for Exposure to this compound.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon oxides and nitrogen oxides.[6][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

4.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[11]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[7]

  • Containment and Cleaning: For a solid spill, sweep up and place into a suitable, labeled container for disposal. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a closed container for disposal.[7]

Toxicological Information

Detailed toxicological studies on this compound are not widely available. The hazard classifications are based on the expected properties of this type of chemical structure.

Acute Toxicity:

  • Harmful if swallowed.[1] The oral LD50 is not specified.

Irritation:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Respiratory Sensitization:

  • May cause respiratory irritation.[1]

No information was found regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste. Do not allow the substance to enter the environment.[1][7]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and to always follow good laboratory practices.

References

Commercial Availability and Synthetic Pathways of 4-Phenylpiperidine-4-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for 4-Phenylpiperidine-4-methanol (CAS No. 4220-08-0), a key building block in the development of novel therapeutics. This document summarizes quantitative data from various suppliers, details a common experimental protocol for its synthesis, and provides a visual representation of the synthetic pathway.

Commercial Availability

This compound, also known as (4-phenylpiperidin-4-yl)methanol, is commercially available from a range of chemical suppliers. The compound is typically offered as a white to off-white powder. Purity levels and available quantities vary by supplier, impacting the cost. Below is a summary of data from several vendors.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
American Elements4220-08-0C₁₂H₁₇NO191.27Not specifiedInquire
BLD Pharm4220-08-0C₁₂H₁₇NO191.27≥95%1g, 5g, 25g
Biosynth4220-08-0C₁₂H₁₇NO191.27Not specifiedInquire
Simson PharmaNot specifiedC₁₂H₁₇NO191.27Custom SynthesisInquire

Physical and Chemical Properties [1]

PropertyValue
AppearancePowder
Boiling Point323 °C at 760 mmHg
Density (Theoretical)1.041 g/cm³
Flash Point123.5 °C
Refractive Index1.532
Storage TemperatureRoom Temperature

Synthetic Pathways

A primary and efficient method for the synthesis of this compound involves the reduction of a 4-phenylpiperidine-4-carboxylate ester. This transformation is commonly achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

A representative synthetic scheme is the reduction of ethyl 4-phenylpiperidine-4-carboxylate. The process begins with the N-protection of the piperidine ring, often with a benzyl group, to prevent side reactions. The resulting N-benzyl-4-phenylpiperidine-4-carboxylate is then reduced, followed by a deprotection step to yield the final product.

synthesis_pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection 4-Phenylpiperidine-4-carboxylic acid ethyl ester 4-Phenylpiperidine-4-carboxylic acid ethyl ester N-Benzyl-4-phenylpiperidine-4-carboxylic acid ethyl ester N-Benzyl-4-phenylpiperidine-4-carboxylic acid ethyl ester 4-Phenylpiperidine-4-carboxylic acid ethyl ester->N-Benzyl-4-phenylpiperidine-4-carboxylic acid ethyl ester Benzyl bromide, K₂CO₃, Acetonitrile N-Benzyl-4-phenylpiperidine-4-methanol N-Benzyl-4-phenylpiperidine-4-methanol N-Benzyl-4-phenylpiperidine-4-carboxylic acid ethyl ester->N-Benzyl-4-phenylpiperidine-4-methanol LiAlH₄, THF This compound This compound N-Benzyl-4-phenylpiperidine-4-methanol->this compound H₂, Pd/C, Methanol

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the reduction of a carboxylate ester precursor. This protocol is adapted from analogous reductions of piperidine esters.[2][3]

Materials:

  • Methyl 4-phenylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • 5% Sodium hydroxide (NaOH) solution

  • Brine solution

  • Toluene

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran under a nitrogen atmosphere. The flask is cooled in an ice bath.

  • Addition of Ester: A solution of methyl 4-phenylpiperidine-4-carboxylate in anhydrous tetrahydrofuran is added dropwise to the stirred suspension of LiAlH₄, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while keeping the mixture cooled in an ice bath.

  • Workup: The resulting precipitate is removed by filtration, and the filter cake is washed with tetrahydrofuran. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like toluene, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The quenching of the reaction should be performed slowly and with extreme caution in a well-ventilated fume hood.

This guide provides a foundational understanding of the commercial landscape and synthetic approaches for this compound. For specific applications, researchers are encouraged to consult the detailed technical data sheets from their chosen suppliers and to perform appropriate reaction optimization and safety assessments.

References

An In-depth Technical Guide on the Basic Reactivity of the Hydroxyl Group in 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity of the hydroxyl group in 4-Phenylpiperidine-4-methanol, a key structural motif in many pharmacologically active compounds. Understanding the reactivity of this tertiary alcohol is crucial for the design and synthesis of novel therapeutics. This document details the steric and electronic factors governing its reactivity, predictable reaction pathways, and detailed experimental protocols for its key transformations.

Introduction: Structural and Electronic Profile

This compound possesses a tertiary hydroxyl group situated on a quaternary carbon atom. This structural arrangement has profound implications for its reactivity.

Steric Hindrance: The presence of a phenyl group and the piperidine ring flanking the hydroxymethyl group creates significant steric bulk. This sterically hindered environment dictates the types of reactions the hydroxyl group can undergo and often necessitates the use of specialized reagents and conditions to achieve desired transformations.

Electronic Effects: The phenyl group, while not directly conjugated to the hydroxyl-bearing carbon, can exert a mild electron-withdrawing inductive effect. The piperidine nitrogen, being a basic center, can influence the reactivity of the hydroxyl group, particularly in reactions where the piperidine nitrogen is protonated or coordinated to a Lewis acid.

Key Reactions of the Hydroxyl Group

The reactivity of the tertiary hydroxyl group in this compound is primarily characterized by reactions that can overcome the significant steric hindrance. These include specialized esterification and etherification methods, as well as specific oxidation protocols.

Esterification

Direct esterification of this compound using classical Fischer esterification conditions (acid catalysis with a carboxylic acid) is generally inefficient due to steric hindrance and the potential for side reactions. More effective methods for the esterification of this tertiary alcohol are required.

The Steglich esterification is a mild and effective method for the esterification of sterically hindered alcohols. It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Logical Relationship of Steglich Esterification

Steglich_Esterification_Logic Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC_DIC DCC or DIC DCC_DIC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP DCU_DIU Dicyclohexylurea (DCU) or Diisopropylurea (DIU) O_Acylisourea->DCU_DIU byproduct formation DMAP DMAP Ester Ester Product Acyl_Pyridinium->Ester + this compound 4_Phenylpiperidine_4_methanol 4-Phenylpiperidine- 4-methanol

Caption: Logical flow of the Steglich esterification reaction.

Experimental Protocol: Steglich Esterification of this compound with Acetic Acid

  • Materials: this compound (1.0 eq), Acetic Acid (1.2 eq), Dicyclohexylcarbodiimide (DCC) (1.2 eq), 4-Dimethylaminopyridine (DMAP) (0.1 eq), Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve this compound, acetic acid, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Carboxylic AcidCoupling AgentCatalystSolventTime (h)Yield (%)
Acetic AcidDCCDMAPDCM1875-85
Benzoic AcidDICDMAPDCM2470-80
Etherification

The formation of ethers from this compound is also challenging via traditional methods like the Williamson ether synthesis due to the steric hindrance around the hydroxyl group, which favors elimination over substitution. The Mitsunobu reaction provides a reliable alternative for the synthesis of ethers from this tertiary alcohol.

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional group with inversion of stereochemistry. While this compound is achiral, the reaction is highly effective for forming C-O bonds with sterically hindered alcohols. The reaction proceeds via an alkoxyphosphonium salt intermediate.

Experimental Workflow for Mitsunobu Etherification

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Dissolve Alcohol, Pronucleophile (e.g., Phenol), and PPh3 in THF Cooling Cool to 0 °C Reactants->Cooling Addition Slowly add DEAD or DIAD Cooling->Addition Stirring Stir at RT for 12-24 h Addition->Stirring Concentration Concentrate in vacuo Stirring->Concentration Extraction Aqueous Workup Concentration->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Ether DMP_Oxidation_Pathway Alcohol 4-Phenylpiperidine- 4-methanol Ligand_Exchange Ligand Exchange Alcohol->Ligand_Exchange DMP Dess-Martin Periodinane DMP->Ligand_Exchange Intermediate Periodinane Intermediate Ligand_Exchange->Intermediate Elimination Acetate-mediated Elimination Intermediate->Elimination Aldehyde 4-Formyl-4- phenylpiperidine Elimination->Aldehyde Byproducts Iodinane + Acetic Acid Elimination->Byproducts

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylpiperidine-4-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Phenylpiperidine-4-methanol derivatives, a core scaffold in numerous pharmacologically active compounds. The methodologies outlined herein are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

The this compound moiety is a key structural feature in a variety of therapeutic agents, notably analgesics, antihistamines, and serotonin reuptake inhibitors. The strategic placement of substituents on the piperidine nitrogen and the phenyl ring, as well as modifications of the hydroxyl group, allows for the fine-tuning of pharmacological activity. This document details three primary synthetic strategies for accessing these derivatives:

  • Grignard Reaction: A versatile method for introducing the phenyl group at the C4 position of a piperidone precursor.

  • Reduction of 4-Piperidinecarboxylate Esters: A straightforward approach to obtaining 4-piperidinemethanol derivatives, which can be further functionalized.

  • Multi-step Synthesis from 4-Piperidinecarboxylic Acid: A comprehensive route that offers significant flexibility in derivatization, often employed in the synthesis of complex molecules like fentanyl and its analogs.

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives via the aforementioned synthetic routes.

Table 1: Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction

N-SubstituentAryl Grignard ReagentPiperidone SubstrateYield (%)Reference
tert-Butoxycarbonyl (Boc)Phenylmagnesium BromideN-Boc-4-piperidoneNot specified[1]
BenzylBenzylmagnesium Bromide1-Benzyl-4-piperidoneNot specified[2]

Table 2: Synthesis of 4-Piperidinemethanol Derivatives via Reduction of Esters

N-SubstituentEster SubstrateReducing AgentYield (%)Reference
Benzyl (with 4-phenylamino)Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylateSodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al)98[3]
UnsubstitutedEthyl 4-piperidinecarboxylateLithium aluminum hydride (LiAlH₄)QuantitativeNot specified

Table 3: Multi-step Synthesis of Fentanyl Analogs (Illustrative of Derivatization)

StepReactionReagentsYield (%)Reference
1N-Alkylation of 4-piperidone2-(Bromoethyl)benzene, Cs₂CO₃88[1]
2Reductive AminationAniline, Sodium triacetoxyborohydride91[1]
3N-AcylationPropionyl chloride, Hunig's base95[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction

This protocol describes a general procedure for the synthesis of 4-aryl-4-hydroxypiperidines from N-protected 4-piperidones.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • Prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. Gentle heating may be applied if necessary.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Addition to N-Boc-4-piperidone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Reduction of a 4-Piperidinecarboxylate Ester to a 4-Piperidinemethanol Derivative

This protocol details the reduction of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate to 1-benzyl-4-(phenylamino)piperidine-4-methanol using Red-Al.[3]

Materials:

  • Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate

  • Toluene

  • Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al, vitride)

  • 5% Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a 3.0 L, 4-necked round-bottom flask under a nitrogen atmosphere, charge 84.0 g (0.26 mol) of the methyl ester followed by 420 mL of toluene.

    • Stir the mixture to obtain a clear, colorless solution.

  • Reduction:

    • Add 157.0 g (0.77 mol) of Red-Al dropwise to the stirred solution over a period of 35 minutes.

    • After the addition is complete, continue stirring at room temperature for 100 minutes.

  • Work-up and Purification:

    • Slowly add a 5% NaOH solution (175 mL) dropwise, maintaining the internal temperature between 25-30 °C.

    • Transfer the reaction mixture to a separatory funnel and separate the bottom milky layer.

    • Wash the organic layer with brine (100 mL) and dry over Na₂SO₄.

    • Filter the solution and remove the toluene under reduced pressure.

    • Dry the resulting oil in vacuo to obtain the product as a viscous, light yellow oil (82.1 g, 98% yield).[3]

Protocol 3: Multi-step Synthesis of α,α-Diphenyl-4-piperidinemethanol

This protocol outlines a synthetic route starting from 4-piperidinecarboxylic acid.[4]

Materials:

  • 4-Piperidinecarboxylic acid

  • Acetylating reagent (e.g., acetic anhydride)

  • Thionyl chloride or oxalyl chloride

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Phenylmagnesium bromide

  • Hydrochloric acid (HCl)

Procedure:

  • N-Acetylation:

    • React 4-piperidinecarboxylic acid with an acetylating reagent to form N-acetyl piperidinecarboxylic acid.

  • Friedel-Crafts Acylation:

    • Convert the N-acetyl piperidinecarboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • Perform a Friedel-Crafts acylation reaction between the acid chloride and benzene using a Lewis acid catalyst like AlCl₃ to yield N-acetyl-4-benzoylpiperidine.

  • Grignard Reaction:

    • React the N-acetyl-4-benzoylpiperidine with phenylmagnesium bromide in an ether solvent to form N-acetyl-α,α-diphenyl-4-piperidinemethanol.

  • Deacetylation:

    • Hydrolyze the N-acetyl group using acidic conditions (e.g., refluxing in HCl) to yield the final product, α,α-diphenyl-4-piperidinemethanol.[4]

Visualizations

Synthetic Workflow for Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Addition Reaction ArylBr Aryl Bromide Grignard Aryl-MgBr ArylBr->Grignard Anhydrous THF Mg Mg Mg->Grignard Product 4-Aryl-4-hydroxy-N-Boc-piperidine Grignard->Product Piperidone N-Boc-4-Piperidone Piperidone->Product -78 °C to RT

Caption: Workflow for the synthesis of 4-aryl-4-hydroxypiperidines via Grignard reaction.

Synthetic Workflow for Ester Reduction

G Ester 4-Piperidinecarboxylate Ester Alcohol 4-Piperidinemethanol Derivative Ester->Alcohol Anhydrous Solvent ReducingAgent Reducing Agent (e.g., LiAlH4, Red-Al) ReducingAgent->Alcohol G Start 4-Piperidinecarboxylic Acid Step1 N-Acetylation Start->Step1 Intermediate1 N-Acetyl Piperidinecarboxylic Acid Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 N-Acetyl-4-benzoylpiperidine Step2->Intermediate2 Step3 Grignard Reaction Intermediate2->Step3 Intermediate3 N-Acetyl-α,α-diphenyl-4- piperidinemethanol Step3->Intermediate3 Step4 Deacetylation Intermediate3->Step4 FinalProduct α,α-Diphenyl-4- piperidinemethanol Step4->FinalProduct G cluster_receptors Cellular Receptors Ligand 4-Arylpiperidine Derivative Serotonin_R Serotonin Receptor Ligand->Serotonin_R Opioid_R Opioid Receptor Ligand->Opioid_R Histamine_R Histamine Receptor Ligand->Histamine_R Downstream Downstream Signaling Cascades Serotonin_R->Downstream Opioid_R->Downstream Histamine_R->Downstream Response Pharmacological Response Downstream->Response

References

Application Notes and Protocols for 4-Phenylpiperidine-4-methanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Phenylpiperidine-4-methanol and its derivatives as key intermediates in the synthesis of potent analgesics. The focus is on the preparation of pethidine and fentanyl, two important synthetic opioids. Additionally, the underlying signaling pathway for their therapeutic action is detailed.

Introduction

The 4-phenylpiperidine scaffold is a crucial pharmacophore in medicinal chemistry, forming the core structure of numerous synthetic opioids.[1][2] These compounds primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[2][3] this compound and its analogs are versatile intermediates that can be elaborated through various chemical transformations to yield clinically significant molecules like pethidine and fentanyl.[4][5]

Section 1: Synthesis of Pethidine

Pethidine (also known as meperidine) is a synthetic opioid of the phenylpiperidine class.[5][6] Its synthesis involves the formation of a 4-phenylpiperidine-4-carbonitrile intermediate, followed by N-methylation, hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.[4][5][7]

Experimental Protocol: Synthesis of Pethidine

Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)

This step involves the reaction of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide.[4][7]

  • Materials:

    • N,N-bis-(2-chloroethyl)-N-methylamine hydrochloride

    • Benzyl cyanide

    • Sodium amide (NaNH₂) in benzene (7.1-8.2% solution)[7]

    • Benzene

  • Procedure:

    • In a reaction vessel, add N,N-bis-(2-chloroethyl)-N-methylamine hydrochloride (0.18 mol), benzyl cyanide (0.166 mol), and benzene (86.7 g).[7]

    • With stirring at 30 °C, slowly drip in a 7.1-8.2% sodium amide-benzene solution (containing 0.135 mol NaNH₂) over 4-6 hours.[7]

    • After the addition is complete, heat the reaction mixture to reflux for 3-5 hours.[7]

    • Cool the mixture to room temperature and allow the layers to separate.[7]

    • Wash the organic layer until the pH is 8.[7]

    • Concentrate the organic layer under reduced pressure to induce crystallization.[7]

    • Filter and dry the resulting solid to obtain 1-methyl-4-phenylpiperidine-4-carbonitrile.[7]

Step 2: Hydrolysis to 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidine Intermediate C)

The nitrile group is hydrolyzed to a carboxylic acid.

  • Materials:

    • 1-methyl-4-phenylpiperidine-4-carbonitrile

    • Sulfuric acid (concentrated) or Nitrilase[7]

  • Procedure (Acid Hydrolysis):

    • Add 1-methyl-4-phenylpiperidine-4-carbonitrile to concentrated sulfuric acid.

    • Heat the mixture to facilitate hydrolysis. Note: Specific temperature and time may need optimization.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the solution with a base (e.g., NaOH) to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the solid product.

  • Procedure (Enzymatic Hydrolysis): [7]

    • In a reaction vessel, add 1-methyl-4-phenylpiperidine-4-carbonitrile, water, and nitrilase.[7]

    • Warm the mixture to 30-35 °C and maintain the pH at 7.5 for 12-15 hours.[7]

    • After hydrolysis, distill under reduced pressure at a temperature below 40 °C to remove water.[7]

    • Add dehydrated alcohol and cool to below 10 °C to precipitate the product and allow for nitrilase recovery by filtration.[7]

Step 3: Esterification to Pethidine

The carboxylic acid is esterified to form the final product.[4]

  • Materials:

    • 1-methyl-4-phenylpiperidine-4-carboxylic acid

    • Ethanol (absolute)

    • Strong acid catalyst (e.g., H₂SO₄ or HCl gas)

  • Procedure (Fischer Esterification): [6]

    • Suspend 1-methyl-4-phenylpiperidine-4-carboxylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid or bubble dry HCl gas through the mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in water and neutralize with a base (e.g., NaHCO₃).

    • Extract the pethidine base with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield pethidine.

    • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.[8]

StepProductTypical YieldMelting Point (°C)
11-methyl-4-phenylpiperidine-4-carbonitrile91.32%[7]-
21-methyl-4-phenylpiperidine-4-carboxylic acid--
3Pethidine hydrochloride-186-189[5]

Section 2: Synthesis of Fentanyl

Fentanyl is a potent synthetic opioid analgesic. A common synthetic route starts from N-Boc-4-piperidone, a protected derivative of 4-piperidone.

Experimental Protocol: Synthesis of Fentanyl

Step 1: Reductive Amination to form tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

  • Materials:

    • N-Boc-4-piperidinone (10.04 mmol)

    • Aniline (11.04 mmol)

    • Acetic acid (10.04 mmol)

    • Sodium triacetoxyborohydride (STAB) (15.06 mmol)

    • Dichloromethane (DCM)

    • 2M Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve N-Boc-4-piperidinone, aniline, and acetic acid in DCM and cool in an ice bath.

    • Add STAB portion-wise to the cooled solution.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.

    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: Acylation to form tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate

  • Materials:

    • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (3.84 mmol)

    • Diisopropylethylamine (DIPEA) (7.67 mmol)

    • Propionyl chloride (7.67 mmol)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl 4-(phenylamino)piperidine-1-carboxylate and DIPEA in DCM and cool in an ice bath.

    • Add propionyl chloride dropwise.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Dilute with water and stir for 1 hour.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, dry, filter, and evaporate the solvent.

Step 3: Boc Deprotection to form N-phenyl-N-(piperidin-4-yl)propionamide

  • Materials:

    • tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate (3.01 mmol)

    • 4M HCl in 1,4-dioxane

    • 2M Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane and stir at room temperature for 4 hours.

    • Adjust the pH to 8 with 2M aqueous NaOH.

    • Extract the solution three times with DCM.

    • Combine the organic extracts, dry, filter, and evaporate the solvent to yield the deprotected amine as an oil.

Step 4: N-Alkylation to form Fentanyl

  • Materials:

    • N-phenyl-N-(piperidin-4-yl)propionamide

    • 2-(Bromoethyl)benzene or 2-phenethyl bromide

    • Cesium carbonate (Cs₂CO₃) or another suitable base

    • Acetonitrile or another suitable solvent

  • Procedure:

    • Dissolve the deprotected amine in the solvent.

    • Add the base and 2-(bromoethyl)benzene.

    • Heat the mixture and stir until the reaction is complete (monitored by TLC).

    • Cool the mixture, filter off the base, and evaporate the solvent.

    • The crude product can be purified by column chromatography to yield fentanyl.

StepProductTypical YieldSpectroscopic Data (¹³C NMR, CDCl₃, δ ppm)
1tert-Butyl 4-(phenylamino)piperidine-1-carboxylate-154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5
2tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate-173.6, 154.7, 138.8, 130.4, 129.5, 128.5, 79.6, 52.3, 43.3, 30.6, 28.6, 28.4, 9.7
3N-phenyl-N-(piperidin-4-yl)propionamide--
4Fentanyl95%[9]173.7, 140.3, 138.9, 130.5, 129.4, 128.7, 128.5, 128.4, 126.1, 60.6, 53.2, 52.2, 33.9, 30.6, 28.6, 9.7

Section 3: Signaling Pathway of µ-Opioid Receptor Agonists

Pethidine and fentanyl exert their analgesic effects by acting as agonists at µ-opioid receptors (MORs).[2][3] MORs are G-protein coupled receptors that, upon activation, initiate an intracellular signaling cascade leading to a reduction in neuronal excitability and neurotransmitter release.[10][11]

Key Steps in the Signaling Pathway:
  • Ligand Binding: An opioid agonist (e.g., fentanyl or pethidine) binds to the extracellular domain of the µ-opioid receptor.[6]

  • GPCR Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαi/o and Gβγ).[11]

  • G-protein Dissociation: The activated G-protein exchanges GDP for GTP on the Gα subunit, causing the dissociation of the Gαi/o-GTP and Gβγ subunits.[6]

  • Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase.[10] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8] Reduced cAMP levels decrease the activity of Protein Kinase A (PKA).[6]

  • Downstream Effects of Gβγ: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[10] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[11]

  • Overall Effect: The combined effects of reduced cAMP, membrane hyperpolarization, and decreased calcium influx lead to a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (e.g., substance P, glutamate), resulting in analgesia.[3][10]

Visualization of the Synthetic and Signaling Pathways

Synthetic_Workflow cluster_pethidine Pethidine Synthesis cluster_fentanyl Fentanyl Synthesis A1 N,N-bis-(2-chloroethyl) -N-methylamine A3 1-methyl-4-phenylpiperidine -4-carbonitrile A1->A3 A2 Benzyl Cyanide A2->A3 NaNH2 A4 1-methyl-4-phenylpiperidine -4-carboxylic acid A3->A4 Hydrolysis A5 Pethidine A4->A5 Esterification (Ethanol, H+) B1 N-Boc-4-piperidone B3 tert-Butyl 4-(phenylamino) piperidine-1-carboxylate B1->B3 B2 Aniline B2->B3 STAB, Acetic Acid B4 tert-Butyl 4-(N-phenylpropionamido) piperidine-1-carboxylate B3->B4 Propionyl Chloride, DIPEA B5 N-phenyl-N-(piperidin-4-yl) propionamide B4->B5 Boc Deprotection (4M HCl in dioxane) B6 Fentanyl B5->B6 N-Alkylation (2-phenethyl bromide)

Caption: Synthetic workflows for Pethidine and Fentanyl.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm opioid Opioid Agonist (Pethidine/Fentanyl) MOR µ-Opioid Receptor (GPCR) opioid->MOR Binds to G_protein G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK K+ Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux Ca_channel Ca2+ Channel Neurotransmitter_release Decreased Neurotransmitter Release Ca_channel->Neurotransmitter_release Ca2+ influx blocked G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: µ-Opioid receptor signaling pathway.

References

Application Notes and Protocols for 4-Phenylpiperidine-4-methanol in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the neuropharmacological relevance of the 4-phenylpiperidine-4-methanol scaffold, a core structure in numerous centrally acting agents. Due to the limited availability of specific data for this compound, this document focuses on the applications and methodologies associated with its closely related derivatives. The provided protocols and data are representative of the 4-phenyl-4-hydroxymethylpiperidine class of compounds and their interactions with key neuroreceptors.

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of drugs targeting the central nervous system (CNS). Derivatives of this structure are known to interact with a variety of neuroreceptors, including opioid, dopamine, serotonin, and sigma receptors. This compound serves as a key intermediate and a foundational structure for the development of novel neuropharmacological agents. Its derivatives have shown potential in the treatment of pain, psychosis, depression, and other neurological disorders.

Data Presentation: Receptor Binding Affinities of 4-Phenylpiperidine Derivatives

The following tables summarize the binding affinities (Ki) of representative 4-phenylpiperidine derivatives at various neuroreceptor targets. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities for Dopamine Receptors

CompoundReceptor SubtypeKi (nM)RadioligandSource
4,4-difluoro-3-(phenoxymethyl)piperidine derivative (14a)D40.3[3H]-Spiperone[1]
3-O-benzyl-N-phenylpiperidine derivative (8d)D41980[3H]-Spiperone[2]
4-(4-cyano-3-fluorophenoxy)piperidine derivative (9m)D421[3H]-Spiperone[3]

Table 2: Binding Affinities for Serotonin Receptors

CompoundReceptor SubtypeKi (nM)RadioligandSource
ACP-1035-HT2A0.5 (pKi 9.3)[3H]-Ketanserin[4]
M1009075-HT2A--[5]
4-Phenylpiperidine-2-carboxamide analogue (12)5-HT2C--[6][7]

Table 3: Binding Affinities for Sigma Receptors

CompoundReceptor SubtypeKi (nM)RadioligandSource
1-Phenylpiperazine derivativeσ11-10[3H]-(+)-Pentazocine[8]
Haloperidolσ1-[3H]-(+)-Pentazocine[9]
PPBPσ1--[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in neuropharmacology and can be adapted for the evaluation of this compound and its derivatives.

Protocol 1: Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific binding determinant: Haloperidol (10 µM final concentration).

  • Test compound (e.g., a this compound derivative) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D4 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.

      • 50 µL of [³H]-Spiperone (final concentration ~0.2 nM).

      • 150 µL of the membrane preparation (50-100 µg of protein).

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin 5-HT2A receptor.

Materials:

  • CHO cells stably expressing the human 5-HT2A receptor.

  • Membrane preparation and assay buffers as in Protocol 1.

  • Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).

  • Non-specific binding determinant: Spiperone (10 µM final concentration).

  • Test compound at various concentrations.

  • Standard laboratory equipment for radioligand binding assays.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1, using CHO-5-HT2A cells.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer or 10 µM Spiperone or test compound.

      • 50 µL of [³H]-Ketanserin (final concentration ~0.5 nM).

      • 150 µL of the membrane preparation.

    • Incubate at 37°C for 30 minutes.

  • Filtration and Counting: Follow the same procedure as in Protocol 1.

  • Data Analysis: Follow the same procedure as in Protocol 1.

Protocol 3: Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the σ₁ receptor.

Materials:

  • Rat liver homogenate as the source of σ₁ receptors.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol).

  • Non-specific binding determinant: Haloperidol (10 µM final concentration).

  • Test compound at various concentrations.

  • Standard laboratory equipment for radioligand binding assays.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat liver in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 30,000 x g for 20 minutes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer or 10 µM Haloperidol or test compound.

      • 50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM).

      • 150 µL of the membrane preparation.

    • Incubate at 37°C for 120 minutes.

  • Filtration and Counting: Follow the same procedure as in Protocol 1.

  • Data Analysis: Follow the same procedure as in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for G-protein coupled receptors (GPCRs) that are common targets for 4-phenylpiperidine derivatives, and a typical experimental workflow for compound evaluation.

GPCR_Signaling cluster_membrane Cell Membrane Ligand 4-Phenylpiperidine Derivative Receptor GPCR (e.g., Dopamine, Serotonin, Opioid Receptor) Ligand->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway for 4-phenylpiperidine derivatives.

Experimental_Workflow A Compound Synthesis (this compound derivatives) B In Vitro Screening (Radioligand Binding Assays) A->B C Determination of Affinity (Ki) and Selectivity B->C D Functional Assays (e.g., cAMP, Calcium Flux) C->D E Lead Compound Identification D->E F In Vivo Studies (Animal Models of CNS Disorders) E->F G Preclinical Development F->G

Caption: Typical experimental workflow for neuropharmacological drug discovery.

References

The Role of 4-Phenylpiperidine-4-methanol in Opioid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the role of 4-phenylpiperidine derivatives in the synthesis of clinically significant opioids. While direct, large-scale synthesis of prominent opioids commencing from 4-Phenylpiperidine-4-methanol is not widely documented in mainstream literature, its structural similarity to key precursors suggests a plausible and important role as a starting material or intermediate. This guide will cover established synthesis routes for major 4-phenylpiperidine opioids and provide a prospective application note on the utility of this compound.

Introduction to 4-Phenylpiperidine Opioids

The 4-phenylpiperidine scaffold is a crucial pharmacophore in medicinal chemistry, forming the backbone of a major class of synthetic opioids.[1] These compounds, most notably pethidine (meperidine) and fentanyl, exert their analgesic effects primarily through agonism at the mu (µ)-opioid receptor.[2] The discovery of pethidine in 1939, initially as a potential antispasmodic, serendipitously revealed its potent analgesic properties and paved the way for the development of a wide range of synthetic analgesics.[3][4] Fentanyl, synthesized in 1960, is a second-generation phenylpiperidine opioid with significantly higher potency than morphine and pethidine.[2] The modular nature of the 4-phenylpiperidine structure allows for extensive chemical modifications, leading to a vast array of analogs with varying potencies and pharmacological profiles.

Established Synthetic Routes to 4-Phenylpiperidine Opioids

Several synthetic pathways have been established for the clandestine and industrial production of fentanyl and its analogs. These routes typically involve the synthesis of key piperidine-based intermediates.

Key Precursors in Fentanyl Synthesis
PrecursorChemical NameRole in Synthesis
4-Piperidone4-OxopiperidineA foundational precursor in the Janssen and Siegfried methods.[5]
NPPN-phenethyl-4-piperidoneAn intermediate in the Siegfried method, leading to the formation of ANPP.[5]
ANPP4-anilino-N-phenethylpiperidineThe immediate precursor to fentanyl in the Siegfried method.[5]
4-APN-phenyl-4-piperidinamine (4-anilinopiperidine)A key precursor in the Gupta method, offering an alternative route to ANPP.[5]
NorfentanylN-phenyl-N-(piperidin-4-yl)propionamideAn intermediate in the Janssen method.[5]

Table 1: Key Precursors in Established Fentanyl Synthesis Routes.

The Siegfried Method

The Siegfried method is a widely recognized pathway for fentanyl synthesis. It commences with the N-alkylation of 4-piperidone to yield N-phenethyl-4-piperidone (NPP). Subsequent reductive amination of NPP with aniline produces 4-anilino-N-phenethylpiperidine (ANPP), which is then acylated to yield fentanyl.

Siegfried_Method 4-Piperidone 4-Piperidone NPP NPP 4-Piperidone->NPP Phenethyl bromide ANPP ANPP NPP->ANPP Aniline, NaBH(OAc)3 Fentanyl Fentanyl ANPP->Fentanyl Propionyl chloride

Caption: Siegfried synthesis route for fentanyl.

The Janssen Method

The original synthesis of fentanyl, developed by Paul Janssen, involves the reaction of N-benzyl-4-piperidone with aniline, followed by reduction and subsequent acylation. The benzyl protecting group is then removed, and the resulting norfentanyl is N-alkylated with phenethyl bromide to produce fentanyl.

Janssen_Method N-Benzyl-4-piperidone N-Benzyl-4-piperidone Intermediate_1 Intermediate_1 N-Benzyl-4-piperidone->Intermediate_1 Aniline, NaBH4 Norfentanyl Norfentanyl Intermediate_1->Norfentanyl 1. Propionyl chloride 2. H2, Pd/C Fentanyl Fentanyl Norfentanyl->Fentanyl Phenethyl bromide

Caption: Janssen synthesis route for fentanyl.

The Gupta Method

The Gupta method provides an alternative route that utilizes 4-anilinopiperidine (4-AP) as a key intermediate. 4-AP is N-alkylated with phenethyl bromide to form ANPP, which is then converted to fentanyl.

Gupta_Method 4-Anilinopiperidine (4-AP) 4-Anilinopiperidine (4-AP) ANPP ANPP 4-Anilinopiperidine (4-AP)->ANPP Phenethyl bromide Fentanyl Fentanyl ANPP->Fentanyl Propionyl chloride

Caption: Gupta synthesis route for fentanyl.

Application Note: The Prospective Role of this compound in Opioid Synthesis

While not a direct precursor in the most commonly cited synthetic routes, this compound represents a viable starting material for the synthesis of key opioid intermediates, particularly 4-phenyl-4-piperidone derivatives. The primary hydroxyl group of this compound can be oxidized to a carbonyl group, yielding a 4-formyl-4-phenylpiperidine, or potentially rearranged to a 4-piperidone derivative under specific conditions. A more direct application involves the protection of the piperidine nitrogen, followed by oxidation of the primary alcohol to an aldehyde or carboxylic acid, which can then be further manipulated to introduce the functionalities required for opioid activity.

A plausible synthetic utility of a related compound, N-phenyl-4-methyl-4-piperidinol, has been demonstrated in its conversion to N-phenyl-4-piperidone. This suggests that the oxidation of the hydroxyl group at the 4-position is a feasible transformation.[6]

Proposed Synthetic Transformation: Oxidation to a 4-Piperidone Precursor

The conversion of a 4-hydroxymethyl-4-phenylpiperidine derivative to a 4-keto-4-phenylpiperidine derivative is a key transformation that would link this compound to established opioid synthesis pathways. This can be achieved through various modern oxidation methods.

Proposed_Route This compound This compound N-Protected Intermediate N-Protected Intermediate This compound->N-Protected Intermediate Protection (e.g., Boc2O) N-Protected-4-formyl-4-phenylpiperidine N-Protected-4-formyl-4-phenylpiperidine N-Protected Intermediate->N-Protected-4-formyl-4-phenylpiperidine Oxidation (e.g., DMP, Swern) Opioid Precursors Opioid Precursors N-Protected-4-formyl-4-phenylpiperidine->Opioid Precursors Further Functionalization

Caption: Proposed synthetic utility of this compound.

Experimental Protocols

The following are generalized protocols for key transformations relevant to the synthesis of 4-phenylpiperidine opioids and the potential utilization of this compound. Note: These protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using Dess-Martin Periodinane (DMP)

This protocol describes a mild and selective method for the oxidation of a primary alcohol, such as the hydroxymethyl group in a protected this compound derivative, to an aldehyde.[7][8]

Materials:

  • N-protected this compound derivative

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected this compound derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

ReactantProductOxidizing AgentSolventYield (%)Reference
Primary AlcoholAldehydeDMPDCM85-95[7]

Table 2: Illustrative Yields for Dess-Martin Oxidation.

Protocol 2: Swern Oxidation of a Primary Alcohol to an Aldehyde

The Swern oxidation is another mild and efficient method for the oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[9]

Materials:

  • N-protected this compound derivative

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for 15 minutes, add a solution of the N-protected this compound derivative (1 equivalent) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Add triethylamine (5 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

ReactantProductOxidizing SystemSolventYield (%)Reference
Primary AlcoholAldehyde(COCl)₂/DMSO, TEADCM90-98

Table 3: Illustrative Yields for Swern Oxidation.

Signaling Pathways of Phenylpiperidine Opioids

Phenylpiperidine opioids primarily exert their effects by acting as agonists at the G-protein coupled mu (µ)-opioid receptor.[2]

Opioid_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Opioid Opioid MOR μ-Opioid Receptor Opioid->MOR MOR_post μ-Opioid Receptor Opioid->MOR_post G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Inhibition Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Inhibition K_channel K⁺ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux G_protein_post Gi/o Protein MOR_post->G_protein_post G_protein_post->K_channel Activation

References

Application Note: Experimental Protocols for the N-Alkylation of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the N-alkylation of 4-phenylpiperidine-4-methanol, a key intermediate in the synthesis of various pharmaceutically active compounds. Two primary and robust methods are presented: direct N-alkylation using alkyl halides and N-alkylation via reductive amination. These protocols offer step-by-step guidance, from reagent selection to product purification and characterization, tailored for professionals in chemical and pharmaceutical development. The inclusion of comparative data and a process workflow diagram aims to facilitate efficient experimental design and execution.

Core Concepts and Strategies

The N-alkylation of this compound involves the introduction of an alkyl group onto the secondary amine of the piperidine ring. The choice of synthetic strategy depends on the desired alkyl group, the stability of the reagents, and the desired selectivity.

  • Direct Alkylation: This classic method involves the reaction of the secondary amine with an alkyl halide (e.g., R-Br, R-I). The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.[1] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA).[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are frequently used.[2] A potential side reaction is overalkylation, leading to the formation of a quaternary ammonium salt, which can be minimized by controlling the stoichiometry and slow addition of the alkylating agent.[2][3]

  • Reductive Amination: This is a highly versatile and often preferred method for N-alkylation, particularly when dealing with sensitive substrates or when direct alkylation is problematic. The process involves two main steps: the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[4] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound.[5] This method is known for its high yields and excellent chemoselectivity.[5]

Experimental Workflow

The general workflow for the N-alkylation of this compound is outlined below, showcasing the two primary synthetic routes.

N_Alkylation_Workflow cluster_start Starting Material cluster_methods Synthetic Methods cluster_reagents Key Reagents cluster_end Final Steps start This compound method1 Method A: Direct Alkylation start->method1 method2 Method B: Reductive Amination start->method2 reagents1 Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) method1->reagents1 workup Aqueous Work-up & Extraction method1->workup reagents2 Aldehyde/Ketone (R-CHO) Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCM) method2->reagents2 method2->workup purification Column Chromatography workup->purification product N-Alkyl-4-phenyl- piperidine-4-methanol purification->product

Caption: Workflow for N-alkylation of this compound.

Data Presentation: N-Alkylation Reaction Summary

The following table summarizes typical results for the N-alkylation of this compound using various alkylating agents and methods.

EntryAlkyl Group (R)MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1MethylDirect AlkylationCH₃I, K₂CO₃DMF252485-95[6]
2EthylDirect AlkylationEtBr, K₂CO₃Acetonitrile701680-90[2]
3BenzylDirect AlkylationBnBr, DIPEAAcetonitrile251288-96[2]
4BenzylReductive AminationBenzaldehyde, NaBH(OAc)₃DCM251690-98[4]
5IsobutylReductive AminationIsobutyraldehyde, NaBH(OAc)₃EtOAc25685-95[7]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

This protocol describes the synthesis of 1-benzyl-4-phenylpiperidine-4-methanol.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-phenylpiperidine-4-methanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol details the synthesis of 1-benzyl-4-phenylpiperidine-4-methanol using a reductive amination approach.[4]

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.[4]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An increase in temperature may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.[4]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-phenylpiperidine-4-methanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Application of 4-Phenylpiperidine-4-methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine-4-methanol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its rigid framework allows for the precise spatial orientation of functional groups, making it a valuable core for designing ligands that interact with various biological targets, particularly within the central nervous system (CNS). This document provides an overview of its applications, key experimental data, and detailed protocols for the synthesis and evaluation of its derivatives.

Application Notes

The this compound moiety is a key pharmacophore in numerous classes of therapeutic agents. Its applications span several key areas of drug discovery:

  • Opioid Receptor Modulators: The 4-phenylpiperidine core is famously present in the potent analgesic pethidine (meperidine) and its analogs.[1] The scaffold is crucial for interaction with opioid receptors, and modifications at the piperidine nitrogen and the 4-position phenyl ring have led to the development of both agonists and antagonists for mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][3] These compounds are primarily investigated for pain management.[4]

  • Central Nervous System (CNS) Agents: Beyond analgesia, derivatives of this scaffold have been explored for various CNS disorders. They form the basis for certain neuroleptic drugs and have shown potential as anti-neuroinflammatory agents by modulating pathways like NF-κB.[5][6] The scaffold's ability to cross the blood-brain barrier makes it particularly suitable for targeting CNS pathologies. Additionally, derivatives have been synthesized and evaluated as dopamine D2 receptor ligands and dopaminergic stabilizers.[7][8]

  • Sigma Receptor Ligands: Novel 4-phenylpiperidine derivatives have been developed as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[9] This highlights the scaffold's utility in designing selective ligands for complex receptor systems.

  • Other Therapeutic Targets: The versatility of the this compound scaffold is further demonstrated by its application in developing agents for other diseases. For instance, it has been incorporated into molecules with anti-tuberculosis activity and has been used to create potent and selective inhibitors of the Na+/H+ exchanger-1 (NHE-1), a target for cardiovascular diseases.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for various derivatives of the 4-phenylpiperidine scaffold, illustrating their potency and selectivity for different biological targets.

Table 1: Opioid Receptor Binding Affinities and Activities

Compound ClassSpecific DerivativeTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Reference
4-PhenylpiperidinesN,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideδ-opioid0.87 (IC50)Full Agonist[12]
4-Phenylpiperidines4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine)Dopamine D2Low AffinityAntagonist[7]
4-Anilidopiperidines1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidineµ-opioidPotentAnalgesic[13]

Table 2: Activity Against Other Therapeutic Targets

Compound ClassSpecific DerivativeTargetActivity MetricValueReference
Piperidinols1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olM. tuberculosisMIC1.5 µg/mL[10]
Pyrimidines5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog (9t)NHE-1 InhibitorIC500.0065 µM[11]
N-(Alkyl)-4-phenylpiperidinesLead Compound 4bLPS-induced IL-6SuppressionActive[6]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of a 4-phenylpiperidine-4-carboxamide precursor followed by reduction to yield the target this compound derivative. This is a representative synthesis adapted from common organic chemistry practices.

Materials:

  • 4-Phenylpiperidine-4-carboxamide

  • Alkyl halide (e.g., Propyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Alkylation:

    • To a solution of 4-phenylpiperidine-4-carboxamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add the desired alkyl halide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 12 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-alkylated intermediate.

  • Reduction of the Amide:

    • Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of the N-alkylated intermediate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water again.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate the hydrochloride salt of the final product.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of synthesized compounds for the µ-opioid receptor using a radioligand displacement assay.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]DAMGO (a selective µ-opioid receptor agonist radioligand)

  • Test compounds (synthesized this compound derivatives)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

    • Initiate the binding reaction by adding [³H]DAMGO to all wells at a final concentration close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_assay Protocol 2: Binding Assay start 4-Phenylpiperidine-4-carboxamide alkylation N-Alkylation with R-X start->alkylation intermediate N-Alkyl-4-phenylpiperidine-4-carboxamide alkylation->intermediate reduction Reduction with LiAlH4 intermediate->reduction product N-Alkyl-4-phenylpiperidine-4-methanol reduction->product assay_start Synthesized Compound product->assay_start Purified Compound binding_assay Radioligand Displacement Assay assay_start->binding_assay data_analysis Data Analysis binding_assay->data_analysis result Ki Value (Binding Affinity) data_analysis->result

General workflow from synthesis to in vitro evaluation.

signaling_pathway cluster_opioid Opioid Receptor Signaling ligand 4-Phenylpiperidine Derivative (Agonist) receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Simplified opioid receptor signaling pathway for an agonist.

sar_relationship scaffold This compound Core Piperidine Nitrogen (N1) Phenyl Ring (C4) Methanol (C4) n1_sub N1-Substituent (Alkyl, Arylalkyl, etc.) scaffold:f1->n1_sub Modulates Receptor Affinity and Pharmacokinetics phenyl_sub Phenyl Ring Substitution (e.g., -OH, -Cl, -CF3) scaffold:f2->phenyl_sub Influences Receptor Selectivity and Potency methanol_mod Methanol Modification (Esterification, Etherification) scaffold:f3->methanol_mod Affects Solubility and Metabolic Stability activity Biological Activity (Potency, Selectivity) n1_sub->activity phenyl_sub->activity methanol_mod->activity

Structure-Activity Relationship (SAR) logic for the scaffold.

References

Application Note: HPLC Analysis for Purity Determination of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of purity of 4-Phenylpiperidine-4-methanol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reversed-phase HPLC method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in research and drug development settings. This application note includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity assessment is essential. This application note describes a gradient reversed-phase HPLC method that effectively separates this compound from its potential process-related impurities and degradation products.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution, with a systematic increase in the organic solvent concentration, allows for the separation of compounds with a wide range of polarities. Detection is achieved by monitoring the UV absorbance at a wavelength where the phenyl group of the main component and related impurities exhibit significant absorption.

Potential Impurities

Based on a common synthesis route involving the reduction of a 4-phenylpiperidine-4-carboxylic acid derivative, the following potential impurities have been identified:

  • Impurity A: 4-Phenylpiperidine-4-carboxylic acid: The starting material or a hydrolysis product.

  • Impurity B: Ethyl 4-phenylpiperidine-4-carboxylate: A potential intermediate if the synthesis proceeds through the ester.

  • Impurity C: 4-Phenylpiperidine: A potential side-product from decarboxylation.

  • Impurity D: N-Oxide of this compound: A potential oxidation product.

Experimental Protocol

Apparatus and Equipment
  • HPLC system with a gradient pump, autosampler, column compartment, and a UV-Vis detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • pH meter.

  • Sonicator.

  • Syringe filters (0.45 µm).

Reagents and Materials
  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or deionized).

  • Phosphoric acid (analytical grade).

  • This compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas.

  • Mobile Phase B: Acetonitrile. Filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the Standard Solution in six replicates to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After the analysis, process the chromatograms using appropriate software.

System Suitability

The system is deemed suitable for use if the following criteria are met for the six replicate injections of the Standard Solution:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area
Calculation

The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
110.212543211.15500
210.212567891.15520
310.312512341.25480
410.212589011.15550
510.312534561.25490
610.212556781.15510
Mean 10.23 1255063 1.13 5508
%RSD 0.25%

Table 2: Purity Analysis of a Sample Batch

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Impurity A (4-Phenylpiperidine-4-carboxylic acid)4.5123450.10
2Impurity C (4-Phenylpiperidine)6.8246800.20
3This compound 10.2 12345678 99.50
4Impurity B (Ethyl 4-phenylpiperidine-4-carboxylate)15.1370350.15
5Impurity D (N-Oxide)18.9617280.05
Total 12481466 100.00

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for determining the purity of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions system_prep Equilibrate HPLC System prep_solutions->system_prep system_suitability Perform System Suitability Test (6 injections of Standard) system_prep->system_suitability sample_analysis Inject Blank and Sample Solutions system_suitability->sample_analysis If suitability passes chromatogram_proc Process Chromatograms sample_analysis->chromatogram_proc calc_purity Calculate Purity (% Area Normalization) chromatogram_proc->calc_purity report Generate Final Report calc_purity->report

HPLC Analysis Workflow

Disclaimer: This application note provides a general guideline. The method should be validated by the user to ensure its suitability for their specific application and instrumentation.

Application Notes and Protocols for the Quantitative Analysis of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Phenylpiperidine-4-methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable approaches for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note: This method outlines a reversed-phase HPLC approach for the quantification of this compound. The presence of the phenyl group provides a chromophore, making UV detection a suitable and straightforward technique.[1] The described method is based on established protocols for similar piperidine derivatives and offers a solid foundation for routine analysis and purity assessment. For mass spectrometry-compatible applications, the phosphoric acid in the mobile phase can be replaced with formic acid.[2]

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A Newcrom R1 reverse-phase column is a suitable option.[2] Alternatively, a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be used for good separation.

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for mobile phase modification.[2]

  • This compound: Reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with a small percentage of phosphoric acid (e.g., 0.1%). For MS compatibility, replace phosphoric acid with formic acid.[2] The exact ratio should be optimized to achieve a suitable retention time and peak shape. A starting point could be a 50:50 (v/v) mixture of the organic and aqueous phases.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C for optimal consistency.[3]

  • Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte. A wavelength around 210-220 nm is a likely starting point due to the phenyl chromophore.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing this compound in the diluent to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note: GC-MS offers high sensitivity and specificity for the quantification of this compound, providing both chromatographic separation and mass-based identification.[4] Due to the polar nature of the alcohol and amine functional groups, derivatization may be necessary to improve volatility and chromatographic performance. However, direct analysis may also be feasible depending on the inertness of the GC system.

Experimental Protocol: GC-MS Method

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice for the analysis of piperidine derivatives.[4]

2. Reagents and Standards:

  • Derivatizing Agent (if required): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or other suitable volatile organic solvent.

  • This compound: Reference standard of known purity.

  • Internal Standard (IS): A structurally similar compound not present in the sample, to be used for improving quantitative accuracy.

3. Sample Preparation (with Derivatization):

  • Accurately weigh the sample or standard into a vial.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Inlet Temperature: 250°C.[4]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for a few minutes.[4] This program should be optimized to achieve good separation.

  • MS Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range: m/z 40-500. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of the analyte and internal standard is recommended for higher sensitivity and selectivity.

5. Data Analysis:

  • Identify the analyte and internal standard peaks based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by calculating the peak area ratio and using the calibration curve.

Data Presentation

Table 1: Comparison of Analytical Methods

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detection[4]
Instrumentation HPLC with UV detectorGC with Mass Spectrometer
Sample Preparation Simple dissolution and filtrationMay require derivatization for polar analytes[4]
Selectivity Good, dependent on chromatographic resolutionExcellent, based on both retention time and mass spectrum
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Quantitative Linearity Typically excellent over a wide rangeGood, often requires an internal standard for best results
Throughput Generally higher than GC-MSCan be lower due to longer run times and sample preparation

Table 2: Hypothetical Quantitative Performance Data

MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (%RSD)
HPLC-UV This compound1 - 2000.51.598 - 102< 2
GC-MS (SIM) Derivatized this compound0.01 - 100.0050.01595 - 105< 5

Note: These values are hypothetical and should be determined during method validation.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard & Add IS B Evaporate to Dryness A->B C Add Derivatizing Agent & Heat B->C D Cool to Room Temperature C->D E Inject into GC-MS D->E F Separation on Capillary Column E->F G Mass Spectrometric Detection (EI) F->G H Identify Peaks (Retention Time & Mass Spec) G->H I Calculate Peak Area Ratios H->I J Quantify via Calibration Curve I->J

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: 4-Phenylpiperidine-4-methanol as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine-4-methanol core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its rigid framework allows for precise orientation of functional groups, making it an ideal starting point for the design of ligands targeting various receptors and enzymes. This document provides an overview of its applications, quantitative data for select derivatives, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways and experimental workflows.

Applications in Drug Discovery

The this compound scaffold and its close analogs are key components in drugs targeting the central nervous system (CNS) and other therapeutic areas. The inherent structural features of this scaffold contribute to favorable pharmacokinetic properties and the ability to interact with a range of biological targets.

Key Therapeutic Areas:

  • Analgesia: A primary application of this scaffold is in the development of opioid receptor modulators for pain management. The phenyl group and the piperidine nitrogen are crucial pharmacophoric elements for interaction with opioid receptors, particularly the mu-opioid receptor (MOR).

  • Antipsychotics: Modification of the 4-phenylpiperidine core has led to the development of potent dopamine D2 receptor antagonists used in the treatment of psychosis.

  • Antidepressants: Derivatives of this scaffold have been explored as selective serotonin reuptake inhibitors (SSRIs).

  • Antimicrobial Agents: Recent studies have highlighted the potential of diphenyl(piperidin-4-yl)methanol derivatives as effective antibacterial and antifungal agents.[1]

  • Anticancer Agents: The cytotoxic effects of certain 4-phenylpiperidine derivatives are being investigated for their potential in oncology.[2]

  • Sigma Receptor Ligands: The 4-phenylpiperidine scaffold is also a common motif in ligands targeting sigma receptors, which are implicated in a variety of neurological disorders.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives based on the 4-phenylpiperidine scaffold. This data is crucial for understanding structure-activity relationships (SAR) and guiding lead optimization.

Table 1: Opioid Receptor Binding Affinity of 4-Phenylpiperidine Derivatives

Compound IDR1R2Mu (Ki, nM)Delta (Ki, nM)Kappa (Ki, nM)Reference
1 -CH₃-COOC₂H₅4.09--[3]
2 -CH₂CH₂Ph-OCOC₂H₅---[3]
3 -CH₃-OCOC₂H₅4.96--[3]

Data presented as the negative logarithm of the experimental activity data (pA)

Table 2: Sigma Receptor Binding Affinity of 4-Phenylpiperidine Derivatives

Compound IDN-Substituentσ1 (Ki, nM)σ2 (Ki, nM)Reference
4 -CH₂CH₂Ph3.346[4]
5 -CH₂CH₂CH₂Ph1-10-[5]
6 -CH₂(p-F)Ph1-10-[5]

Table 3: Antimicrobial Activity of Diphenyl(piperidin-4-yl)methanol Derivatives

Compound IDFungal StrainZone of Inhibition (mm)Bacterial StrainZone of Inhibition (mm)Reference
3NP Candida albicans> Fluconazole--[1]
4NP Aspergillus niger25Proteus mirabilisHigh[1]
DCP Penicillium spp.SignificantShigella dysenteriaeNotable[1]

Experimental Protocols

General Synthesis of (4-Phenylpiperidin-4-yl)methanol Derivatives

A general synthetic route to (4-phenylpiperidin-4-yl)methanol derivatives involves a Grignard reaction with a suitable N-substituted 4-piperidone.

Protocol: Synthesis of a (4-Phenylpiperidin-4-yl)methanol Derivative

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of bromobenzene (1.1 eq) to initiate the reaction. Once the reaction starts, add the remaining bromobenzene dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve the N-substituted 4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-phenylpiperidin-4-yl)methanol derivative.[5]

Mu-Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the mu-opioid receptor.[6][7]

Materials:

  • CHO or HEK293 cell membranes expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO or [³H]-Diprenorphine.

  • Test compound (unlabeled).

  • Non-specific binding control: Naloxone (10 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the incubation buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of incubation buffer.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

    • 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • For total binding wells, add 50 µL of incubation buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of naloxone instead of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the specific binding against the logarithm of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

In Vivo Analgesic Assay: Hot Plate Test

This is a common method to assess the central analgesic activity of a compound in rodents.[3][8]

Materials:

  • Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5 °C).

  • Test compound, vehicle control, and positive control (e.g., morphine).

  • Mice or rats.

Procedure:

  • Acclimation: Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal individually on the hot plate and record the time it takes to elicit a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal or oral).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latency.

  • Data Analysis: The analgesic effect is determined by a significant increase in the reaction latency compared to the vehicle-treated group. The results can be expressed as the percentage of the maximum possible effect (%MPE) calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the drug discovery process for compounds based on the this compound scaffold.

mu_opioid_receptor_signaling agonist Opioid Agonist (e.g., 4-Phenylpiperidine -4-methanol derivative) mor Mu-Opioid Receptor (GPCR) agonist->mor Binds to g_protein Gi/o Protein (αβγ) mor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel ↑ K+ Channel (GIRK) g_beta_gamma->k_channel Activates ca_channel ↓ Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter analgesia Analgesia hyperpolarization->analgesia neurotransmitter->analgesia

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

drug_discovery_workflow start Start: Scaffold Selection (this compound) synthesis Library Synthesis & Characterization start->synthesis primary_screening Primary Screening: High-Throughput Receptor Binding Assay synthesis->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_assays Secondary Assays: - Functional Assays (cAMP) - Selectivity Profiling hit_id->secondary_assays lead_gen Lead Generation secondary_assays->lead_gen lead_opt Lead Optimization: - SAR Studies - ADME/Tox Profiling lead_gen->lead_opt candidate_selection Candidate Selection lead_opt->candidate_selection in_vivo In Vivo Efficacy & Safety Studies (e.g., Hot Plate Test) candidate_selection->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Drug Discovery Workflow for Novel Analgesics.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-Phenylpiperidine-4-methanol, a key building block in the development of various pharmaceutical agents. The presented protocol is designed for scalability and robustness, focusing on a multi-step synthesis commencing from readily available starting materials. Detailed experimental procedures, quantitative data, and safety considerations are outlined to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable scaffold in medicinal chemistry, notably as a precursor for the synthesis of opioid receptor modulators and other centrally acting agents. Its structural motif, featuring a phenyl group and a hydroxymethyl group at the C4 position of the piperidine ring, is crucial for the pharmacological activity of several drug candidates. The demand for a scalable and economically viable synthetic route is therefore of high importance for pharmaceutical research and development. This application note details a reliable three-step synthesis pathway:

  • Synthesis of 1-Benzyl-4-phenyl-4-piperidinecarbonitrile: This initial step involves the formation of a key intermediate through the reaction of 1-benzyl-4-piperidone with benzyl cyanide.

  • Hydrolysis to N-Benzyl-4-phenyl-4-piperidinecarboxylic acid: The nitrile intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

  • Reduction to (1-Benzyl-4-phenylpiperidin-4-yl)methanol: The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent.

  • Deprotection to this compound: The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-phenyl-4-piperidinecarbonitrile

This procedure is adapted from the reaction of N-substituted β,β'-dihaloamines with phenylacetonitrile.

Materials:

  • N-Benzyl-bis(2-chloroethyl)amine

  • Phenylacetonitrile (Benzyl cyanide)

  • Sodium amide (NaNH₂)

  • Toluene

  • Diethyl ether

  • Ammonium chloride solution (saturated)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place sodium amide in dry toluene.

  • With vigorous stirring, add a solution of phenylacetonitrile in toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete formation of the sodium salt of phenylacetonitrile.

  • Cool the reaction mixture to room temperature and add a solution of N-benzyl-bis(2-chloroethyl)amine in toluene dropwise with continuous stirring.

  • After the addition, heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Cool the mixture to room temperature and cautiously add water to quench the reaction and dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic extracts, wash with saturated ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzyl-4-phenyl-4-piperidinecarbonitrile.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of 1-Benzyl-4-phenyl-4-piperidinecarbonitrile to N-Benzyl-4-phenyl-4-piperidinecarboxylic Acid

Materials:

  • 1-Benzyl-4-phenyl-4-piperidinecarbonitrile

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-benzyl-4-phenyl-4-piperidinecarbonitrile in ethylene glycol.

  • Add a concentrated aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid with stirring and cooling.

  • The precipitated N-benzyl-4-phenyl-4-piperidinecarboxylic acid is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Reduction of N-Benzyl-4-phenyl-4-piperidinecarboxylic Acid to (1-Benzyl-4-phenylpiperidin-4-yl)methanol

Materials:

  • N-Benzyl-4-phenyl-4-piperidinecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., Red-Al)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Sodium hydroxide solution (e.g., 15%)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-benzyl-4-phenyl-4-piperidinecarboxylic acid in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1-benzyl-4-phenylpiperidin-4-yl)methanol.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Step 4: Deprotection of (1-Benzyl-4-phenylpiperidin-4-yl)methanol to this compound

Materials:

  • (1-Benzyl-4-phenylpiperidin-4-yl)methanol

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or hydrogen gas

  • Methanol or ethanol

Procedure (Catalytic Transfer Hydrogenation):

  • Dissolve (1-benzyl-4-phenylpiperidin-4-yl)methanol in methanol or ethanol in a round-bottom flask.

  • Add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Add ammonium formate in portions to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue is partitioned between a dilute acid (e.g., 1M HCl) and an organic solvent (e.g., dichloromethane) to remove non-basic impurities.

  • The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with dichloromethane or ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, this compound.

  • The product can be further purified by recrystallization.

Data Presentation

StepStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1N-Benzyl-bis(2-chloroethyl)amine, Phenylacetonitrile1-Benzyl-4-phenyl-4-piperidinecarbonitrileNaNH₂Toluene65-75>95
21-Benzyl-4-phenyl-4-piperidinecarbonitrileN-Benzyl-4-phenyl-4-piperidinecarboxylic AcidKOHEthylene glycol80-90>97
3N-Benzyl-4-phenyl-4-piperidinecarboxylic Acid(1-Benzyl-4-phenylpiperidin-4-yl)methanolLiAlH₄THF85-95>98
4(1-Benzyl-4-phenylpiperidin-4-yl)methanolThis compound10% Pd/C, Ammonium formateMethanol90-98>99

Visualizations

Experimental Workflow

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection N-Benzyl-bis(2-chloroethyl)amine N-Benzyl-bis(2-chloroethyl)amine 1-Benzyl-4-phenyl-4-piperidinecarbonitrile 1-Benzyl-4-phenyl-4-piperidinecarbonitrile N-Benzyl-bis(2-chloroethyl)amine->1-Benzyl-4-phenyl-4-piperidinecarbonitrile NaNH2, Toluene Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->1-Benzyl-4-phenyl-4-piperidinecarbonitrile Nitrile_Intermediate 1-Benzyl-4-phenyl-4-piperidinecarbonitrile Carboxylic_Acid N-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Nitrile_Intermediate->Carboxylic_Acid KOH, Ethylene Glycol Carboxylic_Acid_Intermediate N-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Protected_Alcohol (1-Benzyl-4-phenylpiperidin-4-yl)methanol Carboxylic_Acid_Intermediate->Protected_Alcohol LiAlH4, THF Protected_Alcohol_Intermediate (1-Benzyl-4-phenylpiperidin-4-yl)methanol Final_Product This compound Protected_Alcohol_Intermediate->Final_Product 10% Pd/C, NH4HCO2, MeOH

Caption: Synthetic workflow for this compound.

Safety and Handling

  • Sodium amide (NaNH₂): Highly reactive and pyrophoric. Handle under an inert atmosphere and away from moisture.

  • Phenylacetonitrile (Benzyl cyanide): Toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lithium aluminum hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under a dry, inert atmosphere. Quenching should be performed with extreme caution.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and grounding of equipment. Palladium on carbon can be pyrophoric when dry and exposed to air, especially after use. Handle the catalyst wet and with care.

All procedures should be carried out by trained personnel in a controlled laboratory or manufacturing environment with appropriate engineering controls and PPE.

Application Notes and Protocols for the Derivatization of 4-Phenylpiperidine-4-methanol in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 4-phenylpiperidine-4-methanol, a versatile scaffold for the development of biologically active compounds. The protocols outlined below are intended to guide researchers in the synthesis and subsequent biological evaluation of novel derivatives for drug discovery programs.

Introduction

The 4-phenylpiperidine moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2][3] The parent compound, this compound, serves as a valuable starting material for chemical modifications to explore structure-activity relationships (SAR) and to optimize compounds for desired pharmacological profiles. Derivatization strategies typically focus on N-substitution of the piperidine ring and modification of the 4-position substituents to modulate potency, selectivity, and pharmacokinetic properties.[4][5][6]

Derivatization Strategies

The primary points for derivatization of this compound are the piperidine nitrogen and the hydroxyl group at the 4-position.

1. N-Substitution: The secondary amine of the piperidine ring is readily amenable to a variety of chemical transformations, including:

  • N-Alkylation: Introduction of alkyl, arylalkyl, or other substituted alkyl chains.

  • N-Acylation: Formation of amides through reaction with acylating agents.

  • N-Arylation: Introduction of aryl or heteroaryl groups.

2. Modification of the 4-Position: The hydroxyl and phenyl groups at the 4-position can also be modified, although this often requires multi-step synthetic sequences starting from precursors like 4-piperidone.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-alkylated derivatives of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (1.5-2 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated derivative.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol provides a general method for the synthesis of N-acylated derivatives.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated derivative.

Biological Screening

Derivatives of this compound have been investigated for a range of biological activities. The choice of biological assays will depend on the therapeutic target of interest.

Commonly Employed Assays:

  • Receptor Binding Assays: To determine the affinity of the synthesized compounds for specific receptors, such as opioid, sigma, or dopamine receptors.[3]

  • Enzyme Inhibition Assays: To evaluate the inhibitory potential of the compounds against specific enzymes.

  • Cell-Based Functional Assays: To assess the functional activity of the compounds, such as agonist or antagonist effects on cellular signaling pathways.

  • Antimicrobial and Antifungal Assays: To determine the minimum inhibitory concentration (MIC) against various microbial strains.[7]

  • Anti-inflammatory Assays: To measure the suppression of inflammatory mediators like IL-6, TNF, and NO in cell models.[8]

Quantitative Data Summary

The following table summarizes representative biological data for selected 4-phenylpiperidine derivatives.

Compound IDR (N-substituent)Biological TargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
1 -H (Parent Compound)N/AN/AN/A-
2a -CH₂PhSigma ReceptorsBinding AssayKᵢ = 5 nM[3]
2b -CH₂CH₂PhSigma ReceptorsBinding AssayKᵢ = 2 nM[3]
3a -CH(CH₃)CH₂C₆H₄-p-ClM. tuberculosisMIC AssayMIC = 1.5 µg/mL[5]
4a -(CH₂)₃-PhMu Opioid ReceptorAgonist AssayEC₅₀ = 10 nM[6]
5a -Alkyl chainsLPS-induced IL-6Cell-based AssayActive[8]

Visualizations

Experimental Workflow for Derivatization and Screening

experimental_workflow start This compound derivatization Derivatization (N-Alkylation/Acylation) start->derivatization purification Purification (Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Potential Signaling Pathway Modulation by 4-Phenylpiperidine Derivatives

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR (e.g., Opioid Receptor) g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Modulates downstream Downstream Signaling (e.g., Kinase Cascades) second_messenger->downstream transcription Gene Transcription downstream->transcription biological_response Biological Response (e.g., Analgesia, Anti-inflammation) transcription->biological_response Leads to ligand 4-Phenylpiperidine Derivative ligand->receptor Binds

Caption: A representative signaling pathway potentially modulated by 4-phenylpiperidine derivatives acting on a G-protein coupled receptor.

References

The Versatile Piperidine Scaffold in Solid-Phase Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

I. Application of Piperidine Derivatives in Fmoc Solid-Phase Peptide Synthesis

The most prevalent application of piperidine and its derivatives in solid-phase synthesis is the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains. Piperidine itself is a highly effective reagent for this deprotection step. However, due to its classification as a controlled substance in some jurisdictions, researchers have sought viable alternatives. Among these, 4-methylpiperidine has emerged as a highly effective and popular substitute.[1]

A. 4-Methylpiperidine as a Superior Alternative for Fmoc Deprotection

4-Methylpiperidine is fully equivalent to piperidine in its ability to remove the Fmoc protecting group.[1] Studies have shown that 4-methylpiperidine and 3-methylpiperidine have identical efficiency in Fmoc group removal when compared to piperidine.[1] Furthermore, the reaction kinetics with 4-methylpiperidine are often faster than with other methylated analogs.[2] This makes 4-methylpiperidine an excellent choice for researchers seeking to avoid the regulatory hurdles associated with piperidine without compromising on synthetic efficiency.[1] The use of 4-methylpiperidine has been successfully applied to the synthesis of numerous peptide sequences ranging from 5 to 24 amino acids with no reported difficulties.[1]

B. Quantitative Comparison of Deprotection Reagents

The efficiency of Fmoc deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct formed during the reaction. Comparative studies have demonstrated that 4-methylpiperidine performs on par with piperidine.

ReagentConcentrationPeptide YieldPeptide PurityReference
Piperidine20% in DMF71%Similar to 4-methylpiperidine[2]
4-Methylpiperidine20% in DMF70%Similar to piperidine[2]
PiperazineNot specifiedComparable to piperidineComparable to piperidine[3]

Table 1: Comparison of crude peptide yield for the synthesis of the peptide RRWQWRMKKLG using piperidine and 4-methylpiperidine as the Fmoc deprotection reagent. The results indicate no significant difference in yield between the two reagents.[2]

II. Experimental Protocols

A. Protocol for Fmoc Deprotection using 4-Methylpiperidine in SPPS

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from a resin-bound peptide using a 4-methylpiperidine solution.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 4-Methylpiperidine

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add the 20% 4-methylpiperidine solution to the resin. Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Add a fresh portion of the 20% 4-methylpiperidine solution and agitate for another 5-10 minutes. This is particularly important for sterically hindered amino acids or longer peptide sequences.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of 4-methylpiperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.[4]

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect1 Add 20% 4-Methylpiperidine in DMF (5-10 min) Swell->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Add 20% 4-Methylpiperidine in DMF (5-10 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 Wash Wash with DMF (5-7 times) Drain2->Wash Ready H2N-Peptide-Resin (Ready for Coupling) Wash->Ready

Fmoc Deprotection Workflow using 4-Methylpiperidine.

III. 4-Phenylpiperidine Scaffolds in Solid-Phase Library Synthesis

While direct protocols for 4-Phenylpiperidine-4-methanol are scarce, the 4-phenylpiperidine core is a valuable scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds.[5][6] The principles of solid-phase organic synthesis (SPOS) can be readily applied to this scaffold to generate diverse libraries of molecules for drug screening.

The synthesis of libraries based on a 4-phenyl-2-carboxy-piperazine scaffold has been successfully demonstrated, showcasing the feasibility of using such heterocyclic cores in solid-phase synthesis.[7] A similar strategy could be envisioned for a 4-phenylpiperidine scaffold, where diversity is introduced by reacting the piperidine nitrogen and potentially other functional groups on the phenyl ring or at other positions on the piperidine ring with a variety of building blocks.

A. General Strategy for Solid-Phase Synthesis of a 4-Phenylpiperidine Library

A hypothetical workflow for the solid-phase synthesis of a library based on a 4-phenylpiperidine scaffold is presented below. This would typically involve attaching a suitably functionalized 4-phenylpiperidine derivative to a solid support, followed by diversification steps.

Piperidine_Library_Synthesis cluster_resin Solid Support Resin Resin Attachment Attach Scaffold to Resin Scaffold Functionalized 4-Phenylpiperidine Scaffold Scaffold->Attachment Diversification1 Diversification at R1 (e.g., Acylation, Alkylation) Attachment->Diversification1 Diversification2 Diversification at R2 (e.g., Suzuki Coupling) Diversification1->Diversification2 Cleavage Cleavage from Resin Diversification2->Cleavage Library Library of 4-Phenylpiperidine Derivatives Cleavage->Library

General workflow for solid-phase synthesis of a 4-phenylpiperidine library.

This generalized workflow highlights the modularity of solid-phase synthesis, allowing for the rapid generation of a multitude of analogs from a common core structure. The specific choice of resin, linker, and reaction conditions would depend on the desired points of diversification and the chemical nature of the building blocks employed.

Conclusion

While the direct application of this compound in solid-phase synthesis is not well-documented, the broader class of piperidine derivatives is of significant importance. 4-Methylpiperidine stands out as a robust and efficient alternative to piperidine for Fmoc deprotection in SPPS, with well-established protocols and proven performance. Furthermore, the 4-phenylpiperidine scaffold holds considerable promise for the solid-phase synthesis of compound libraries, offering a versatile platform for the discovery of novel therapeutic agents. The methodologies and strategies outlined in this document provide a foundation for researchers and drug development professionals to effectively utilize piperidine-based compounds in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: 4-Phenylpiperidine-4-methanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Phenylpiperidine-4-methanol. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and High-Performance Liquid Chromatography (HPLC).

  • Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization and is often a mixture, such as methanol-ether or dimethylformamide (DMF)-methanol-water.[1]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is suitable for both analysis and preparative separation of this compound.[2] This method is particularly useful for isolating impurities and achieving high purity levels.[2]

  • Distillation: Distillation under a short path column at reduced pressure can also be used for purification.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this compound is essential for selecting the appropriate purification strategy.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.275 g/mol [2]
Appearance Solid[3]
Melting Point 160-163 °C[3]
CAS Number 4220-08-0[2]

Q3: What are common impurities found with this compound?

A3: Impurities are typically unreacted starting materials, byproducts from the synthesis, or degradation products. The synthesis of this compound often involves the reduction of a corresponding ester, such as ethyl 4-piperidinecarboxylate.[4] Therefore, potential impurities could include residual starting materials or byproducts from incomplete reactions. For instance, in related syntheses of piperidine derivatives, unreacted intermediates can remain in the final product if the reaction does not go to completion.

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: The selection of an appropriate solvent system is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on documented procedures, the following solvent systems have been used successfully:

  • DMF-methanol-water[1]

  • Methanol-ether[1]

  • Aqueous methanol[1]

  • Methanol-ethyl acetate[5]

Troubleshooting Guides

Q1: Problem: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Solution 1: Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

  • Solution 2: Adjust Solvent System: The polarity of the solvent may not be optimal. If the compound is too soluble, add a small amount of a less polar "anti-solvent" until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[6] Conversely, if solubility is too low, add more of the primary, more polar solvent.

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide a surface for nucleation and induce crystallization.

Q2: Problem: The yield of my purified product is very low after recrystallization.

A2: Low yield can result from several factors during the recrystallization process.

  • Solution 1: Minimize Solvent Volume: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solution 2: Ensure Adequate Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. Using an ice bath can often improve the yield after initial slow cooling to room temperature.

  • Solution 3: Recover from Filtrate: A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the filtrate) by evaporation and re-cooling. Note that this second crop may be less pure than the first.

Q3: Problem: HPLC analysis of my purified product still shows multiple impurity peaks.

A3: If recrystallization does not provide the desired purity, a more powerful technique like preparative HPLC may be necessary.

  • Solution 1: Optimize Recrystallization: Attempt a second recrystallization, possibly with a different solvent system. Sometimes multiple recrystallizations are needed to remove persistent impurities.

  • Solution 2: Employ Preparative HPLC: Use a reverse-phase HPLC method to separate the target compound from the impurities.[2] This method offers high resolution and is scalable for isolating pure compounds.[2] See the detailed protocol below for a starting point.

Experimental Protocols

Protocol 1: Recrystallization from a Methanol-Ether Solvent System

This protocol is based on general procedures for recrystallizing 4-hydroxy-4-phenylpiperidine derivatives.[1]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Precipitation: While stirring, slowly add ether (the anti-solvent) to the warm solution until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ether.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Preparative Reverse-Phase HPLC

This protocol is adapted from an analytical method for this compound.[2] For preparative scale, column size and flow rates must be increased accordingly.

ParameterCondition
Column Newcrom R1 or similar reverse-phase column
Mobile Phase Acetonitrile (MeCN) and water with a formic acid modifier for MS compatibility
Gradient An appropriate gradient from low to high organic content (e.g., 10% to 90% MeCN)
Detection UV (e.g., at 254 nm) or Mass Spectrometry (MS)
Sample Prep Dissolve the crude product in the initial mobile phase composition
  • System Equilibration: Equilibrate the preparative HPLC system with the starting mobile phase composition.

  • Sample Injection: Dissolve the crude this compound in a suitable solvent (e.g., methanol or the initial mobile phase) and inject it onto the column.

  • Elution: Run the gradient program to separate the components. The target compound will elute at a specific retention time.

  • Fraction Collection: Collect the fraction(s) corresponding to the peak of this compound as identified by the detector.

  • Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or lyophilizer to obtain the purified solid product.

Visualizations

G General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_result Result Crude Crude this compound Method Select Purification Method (e.g., Recrystallization, HPLC) Crude->Method Execute Execute Purification Protocol Method->Execute Analysis Purity Analysis (e.g., HPLC, MP) Execute->Analysis Pure Pure Product Analysis->Pure Purity OK Repurify Impure: Re-purify Analysis->Repurify Purity Not OK Repurify->Method

Caption: General workflow for the purification and analysis of this compound.

G Recrystallization Workflow Start Crude Solid Dissolve 1. Dissolve in minimum hot solvent Start->Dissolve Cool 2. Cool slowly to room temperature Dissolve->Cool Troubleshoot Oiling Out? Cool->Troubleshoot IceBath 3. Cool in ice bath Filter 4. Vacuum filter to collect crystals IceBath->Filter Wash 5. Wash with cold solvent Filter->Wash Dry 6. Dry crystals under vacuum Wash->Dry End Pure Crystals Dry->End Troubleshoot->Dissolve Yes (Re-heat, adjust solvent) Troubleshoot->IceBath No

Caption: Step-by-step workflow for the recrystallization of a solid compound.

G Preparative HPLC Workflow Start Crude Sample Prep 1. Dissolve sample in mobile phase Start->Prep Inject 3. Inject sample onto preparative column Prep->Inject Equilibrate 2. Equilibrate HPLC system Equilibrate->Inject Elute 4. Elute with solvent gradient Inject->Elute Collect 5. Collect fractions containing pure product Elute->Collect Evaporate 6. Evaporate solvent from collected fractions Collect->Evaporate End Pure Product Evaporate->End

Caption: Workflow for the purification of a compound using preparative HPLC.

References

Technical Support Center: Synthesis of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylpiperidine-4-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a protected 4-piperidone, followed by deprotection. Another common approach is the reduction of a corresponding 4-phenylpiperidine-4-carboxylic acid or its ester.

Q2: What are the critical parameters to control during the Grignard reaction to ensure high yield and purity?

A2: Several parameters are crucial for a successful Grignard synthesis of this compound:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching the Grignard reagent.[1][2]

  • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that inhibits the reaction. Activation, for instance by using iodine or 1,2-dibromoethane, is often necessary to initiate the formation of the Grignard reagent.[1][2]

  • Temperature Control: The formation of the Grignard reagent is an exothermic reaction. The temperature should be carefully controlled to prevent side reactions. Similarly, the addition of the Grignard reagent to the 4-piperidone should be performed at a controlled temperature to minimize byproduct formation.

  • Purity of Starting Materials: The purity of the aryl halide and 4-piperidone derivative is essential to avoid the introduction of impurities that can interfere with the reaction or contaminate the final product.[1]

Q3: How can I purify the final this compound product?

A3: Purification is commonly achieved through column chromatography on silica gel. A mobile phase gradient of ethyl acetate in hexanes or dichloromethane in methanol can effectively separate the desired product from byproducts.[1] Recrystallization from a suitable solvent mixture is another effective method for obtaining a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Little to no formation of this compound is observed after the reaction and workup.

  • The primary component isolated is the unreacted 4-piperidone starting material.

Possible Causes and Solutions:

CauseSolution
Inactive Grignard Reagent Ensure all glassware is oven-dried and solvents are anhydrous. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the aryl halide.[1][2] Consider titrating the Grignard reagent before use to confirm its concentration.
Enolization of 4-Piperidone The Grignard reagent can act as a base, deprotonating the acidic α-protons of the 4-piperidone. This is more prevalent with sterically hindered Grignard reagents.[1] Consider using a less hindered Grignard reagent or a different synthetic route if this is a persistent issue.
Quenching of Grignard Reagent Trace amounts of water or acidic impurities in the starting materials or solvent can quench the Grignard reagent.[1] Ensure all reagents and solvents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • Multiple spots are observed on TLC analysis of the crude reaction mixture.

  • Purification by column chromatography yields several fractions containing byproducts.

Common Impurities and Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
Biphenyl Wurtz coupling reaction between the Grignard reagent and unreacted aryl halide.[3][4]Add the aryl halide slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the aryl halide. Avoid elevated reaction temperatures.[3]
4-Phenyl-1,2,3,6-tetrahydropyridine Dehydration of the tertiary alcohol product, which can occur during acidic workup or purification.[1]Use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acids. Avoid excessive heat and acidic conditions during purification.
Unreacted 4-Piperidone Incomplete reaction due to an insufficient amount of Grignard reagent or enolization.[1]Use a slight excess of the Grignard reagent and ensure its activity. If enolization is suspected, consider alternative reaction conditions.
Residual Solvents Solvents used in the reaction or purification process that are not completely removed.Ensure thorough drying of the final product under vacuum. The choice of solvent and its boiling point can also be a factor.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the nature of the protecting group on the 4-piperidone.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • N-protected 4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of bromobenzene in the anhydrous solvent.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with N-protected 4-piperidone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the N-protected 4-piperidone in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Impurity Profiling

The identification and quantification of impurities are crucial for ensuring the quality and safety of this compound.[5]

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.[6][7]

  • Objective: To determine the purity of this compound and quantify known and unknown impurities.

  • Typical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol is commonly used.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is often employed.[8] Mass spectrometry (LC-MS) can be used for identification of unknown impurities.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities.[6]

  • Objective: To identify and quantify volatile impurities, including residual solvents and certain byproducts.

  • Typical Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Ionization: Electron Ionization (EI) is commonly used for generating mass spectra for library matching.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any impurities present at sufficient concentrations.

  • Objective: To confirm the structure of the desired product and identify major impurities.

  • Analysis: ¹H and ¹³C NMR spectra can reveal the presence of impurities through unexpected signals. The chemical shifts of common laboratory solvents and reagents are well-documented and can aid in their identification.[10][11]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Bromobenzene Bromobenzene Grignard Reagent Formation Grignard Reagent Formation Bromobenzene->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation N-protected 4-piperidone N-protected 4-piperidone Reaction with 4-piperidone Reaction with 4-piperidone N-protected 4-piperidone->Reaction with 4-piperidone Grignard Reagent Formation->Reaction with 4-piperidone Workup & Deprotection Workup & Deprotection Reaction with 4-piperidone->Workup & Deprotection This compound This compound Workup & Deprotection->this compound

Caption: General workflow for the synthesis of this compound.

Impurity_Formation cluster_impurities Potential Impurities Grignard Reaction Grignard Reaction Biphenyl Biphenyl Grignard Reaction->Biphenyl Wurtz Coupling Unreacted 4-piperidone Unreacted 4-piperidone Grignard Reaction->Unreacted 4-piperidone Incomplete Reaction / Enolization 4-Phenyl-1,2,3,6-tetrahydropyridine 4-Phenyl-1,2,3,6-tetrahydropyridine This compound (Product) This compound (Product) This compound (Product)->4-Phenyl-1,2,3,6-tetrahydropyridine Dehydration

Caption: Common impurity formation pathways in the Grignard synthesis.

References

Technical Support Center: Synthesis of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and improve the yield of 4-Phenylpiperidine-4-methanol synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective synthesis routes involve two main strategies:

  • Grignard Reaction: This pathway utilizes an N-protected-4-piperidone (e.g., N-benzyl-4-piperidone) as the starting material, which reacts with a phenylmagnesium halide (like phenylmagnesium bromide) in an anhydrous ether solvent such as THF. Subsequent deprotection of the nitrogen atom yields the final product. This method is favored for its relatively inexpensive and accessible starting materials.[1]

  • Reduction of a Carboxylate Ester: This route involves the reduction of a piperidine-4-carboxylate ester derivative. For instance, methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate can be reduced using a powerful reducing agent like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) or lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol with high yields.[2][3]

Q2: What are the most critical factors for achieving a high yield, especially in the Grignard synthesis?

A2: Achieving a high yield is critically dependent on rigorous control of reaction conditions. The most crucial factors are:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried under vacuum, and all solvents and reagents must be thoroughly dried to prevent quenching of the Grignard reagent.[4][5][6]

  • Magnesium Quality and Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from initiating.[7] Using fresh, shiny magnesium turnings and activating the surface with a small crystal of iodine, 1,2-dibromoethane, or by grinding the turnings can significantly improve reaction success.[6][8]

  • Temperature Control: The reaction is exothermic. Slow, controlled addition of reagents, often at low temperatures (e.g., -30°C to 0°C), is necessary to prevent side reactions and ensure the desired product formation.[4]

Q3: How can I minimize the formation of impurities?

A3: Impurity formation is a common cause of low yield. Key strategies to minimize it include:

  • Preventing Homocoupling (Wurtz Reaction): In Grignard synthesis, a major side reaction is the coupling of the Grignard reagent with the starting alkyl/aryl halide.[8] This can be minimized by the slow addition of the halide to the magnesium suspension and ensuring the reaction initiates promptly.

  • Using High-Purity Starting Materials: The purity of the starting ketone or ester is important. Impurities can react with the Grignard reagent or reducing agent, leading to unwanted byproducts.[4]

  • Controlled Workup: The quenching and workup steps must be performed carefully, often at cool temperatures, to avoid degradation of the product.

Q4: What are the recommended methods for purifying the final product?

A4: Purification is essential to isolate this compound from unreacted starting materials and side products. Common techniques include:

  • Recrystallization: This is a widely used method for purifying solid products. A mixed solvent system, such as methanol-ethyl acetate or ethanol-ether, is often effective for obtaining high-purity crystals.[9][10][11]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, purification by column chromatography using a silica gel stationary phase and a solvent system like ethyl acetate/hexane is a viable option.[11]

Section 2: Troubleshooting Guide

Problem: My Grignard reaction yield is extremely low (<10%). What are the likely causes and solutions?

  • Answer: A very low yield in a Grignard reaction almost always points to issues with reaction setup and initiation.

    • Cause 1: Presence of Water: The Grignard reagent was quenched by residual water in the glassware, solvent, or starting materials.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent.

    • Cause 2: Inactive Magnesium Surface: The magnesium turnings have an oxide layer preventing the reaction.

      • Solution: Activate the magnesium. Before adding the halide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the flask and warm gently. Successful activation is often indicated by the disappearance of the iodine color or bubbling.[8] Grinding the magnesium turnings in a mortar and pestle before use can also expose a fresh surface.[6]

    • Cause 3: Poor Reagent Quality: The alkyl/aryl halide or the ketone starting material may be impure or degraded.

      • Solution: Use freshly purified starting materials. Liquid reagents can be distilled, and solids can be recrystallized before use.

Problem: The reaction mixture turned dark or black during the Grignard reagent formation. Is this normal?

  • Answer: While the reaction mixture typically becomes cloudy and grey as the Grignard reagent forms, a rapid turn to a black, tarry mixture, especially during prolonged heating, can indicate decomposition or significant side reactions.

    • Cause: Overheating or extended reaction times can promote side reactions like Wurtz coupling.

      • Solution: Maintain the recommended reaction temperature. Refluxing for extended periods (e.g., 3+ hours) may not be necessary and could be detrimental.[8] Monitor the reaction by observing the consumption of magnesium turnings. Once the majority of the metal is consumed, the reagent is likely formed.

Problem: My reduction reaction with LiAlH4 or Red-Al is incomplete. What should I check?

  • Answer: Incomplete reduction can stem from reagent activity or procedural issues.

    • Cause 1: Deactivated Reducing Agent: Lithium aluminum hydride and similar reagents are highly reactive and can be deactivated by improper storage or exposure to atmospheric moisture.

      • Solution: Use a fresh bottle of the reducing agent or titrate a sample to determine its active concentration before use.

    • Cause 2: Insufficient Stoichiometry: Not enough reducing agent was used to fully convert the starting ester.

      • Solution: Re-calculate the molar equivalents needed. It is common to use a slight excess of the reducing agent (e.g., 1.5-2.5 equivalents) to drive the reaction to completion.[3]

    • Cause 3: Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a suitable temperature.

      • Solution: Many reductions are run overnight at room temperature to ensure completion.[3] Consult the specific protocol for the recommended conditions.

Section 3: Data Summary

The table below summarizes quantitative data from various synthesis methods for 4-hydroxymethylpiperidine derivatives, providing a comparison of yields under different conditions.

Starting MaterialReagent(s)SolventYieldReference
Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylateSodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al)Toluene98%[2]
Ethyl 4-piperidinecarboxylateLithium aluminum hydride (LiAlH4)THF100%[3]
N-acetyl-4-benzoylpiperidinePhenylmagnesium halide (Grignard)Ether/THFHigh[1]
4-hydroxy-4-phenylpiperidine & α-bromopropionanilideSodium carbonate2-propanol29.3%[10]

Section 4: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Reduction of a Carboxylate Ester

This protocol is adapted from a high-yield synthesis of a this compound analogue.[2]

  • Preparation: In a 3.0 L, four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge 84.0 g (0.26 mol) of methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate.

  • Dissolution: Add 420 mL of anhydrous toluene and stir until a clear solution is obtained. Maintain a nitrogen atmosphere throughout the reaction.

  • Addition of Reducing Agent: Add 157.0 g (0.77 mol) of Red-Al (Vitride®) solution dropwise to the stirred solution over a period of 35-40 minutes. Control the addition rate to maintain the internal temperature at room temperature.

  • Reaction: After the addition is complete, continue stirring at room temperature for 100 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and very slowly add a 5% aqueous NaOH solution (175 mL) dropwise. This is a highly exothermic step; use an ice bath to keep the internal temperature between 25-30°C.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the bottom aqueous layer. Wash the organic layer with brine (100 mL), and then dry it over anhydrous sodium sulfate (Na2SO4).

  • Isolation: Filter the solution to remove the drying agent. Remove the toluene under reduced pressure. Dry the resulting oil in vacuo to obtain the final product. Expected Yield: ~98% .

Section 5: Visual Guides

The following diagrams illustrate the primary synthesis pathway and a logical workflow for troubleshooting common issues.

G cluster_0 Grignard Reagent Formation cluster_1 Addition & Workup A Phenyl Bromide C Anhydrous Ether / THF A->C B Magnesium Turnings (Activated) B->C D Phenylmagnesium Bromide C->D Initiation F Reaction Mixture D->F E N-Benzyl-4-piperidone E->F G Intermediate Alkoxide F->G H Aqueous Acidic Workup (e.g., aq. NH4Cl) G->H I 1-Benzyl-4-phenyl- piperidine-4-methanol H->I

Caption: Key stages in the Grignard synthesis of a this compound precursor.

G start Low Yield in Grignard Synthesis q1 Was the reaction initiated successfully? (e.g., color change, exotherm) start->q1 sol1 Activate Mg: - Grind turnings - Use Iodine crystal - Add 1,2-dibromoethane q1->sol1 No q2 Were all reagents and glassware anhydrous? q1->q2 Yes sol1->q1 Retry sol2 Ensure proper drying: - Flame-dry glassware - Use anhydrous solvents - Dry starting materials q2->sol2 No q3 Was temperature controlled during ketone addition? q2->q3 Yes sol2->q2 Retry sol3 Optimize conditions: - Slow, dropwise addition - Maintain low temp (-30 to 0 °C) - Use efficient stirring q3->sol3 No end Yield Improved q3->end Yes sol3->q3 Retry

Caption: A logical troubleshooting workflow for diagnosing low yield in Grignard reactions.

References

troubleshooting 4-Phenylpiperidine-4-methanol reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 4-Phenylpiperidine-4-methanol. The primary focus is on identifying and mitigating the formation of reaction side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary side reactions?

The most prevalent synthetic route to this compound is the Grignard reaction. This involves the addition of a phenylmagnesium halide (typically phenylmagnesium bromide) to an N-protected 4-piperidone, followed by deprotection.

The main side reactions that can occur during the Grignar step include:

  • Enolization: The Grignard reagent acts as a base, deprotonating the acidic α-proton of the 4-piperidone, leading to the recovery of the starting ketone after workup.

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol. However, with phenylmagnesium bromide, this is less common. Reduction can also occur if hydride impurities are present in the Grignard reagent.

  • Wurtz Coupling: The Grignard reagent can react with unreacted phenyl halide to form biphenyl. This is more likely at higher reaction temperatures and with high concentrations of the phenyl halide.[1][2]

  • Dehydration: The tertiary alcohol product can undergo dehydration under acidic workup conditions or upon heating, leading to the formation of 4-phenyl-1,2,3,6-tetrahydropyridine.

Troubleshooting Guide: Grignard Reaction for this compound Synthesis

This guide addresses common problems, their probable causes, and recommended solutions.

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Grignard Reagent Formation Ensure magnesium turnings are activated (e.g., using iodine or 1,2-dibromoethane) and all glassware is rigorously dried to maintain anhydrous conditions. Use a high-quality, anhydrous ether solvent (e.g., THF or diethyl ether).[2]
Enolization of N-Boc-4-piperidone Perform the Grignard addition at a low temperature (-78 °C to 0 °C) to favor nucleophilic addition over enolization. Consider using a less sterically hindered N-protecting group if possible.
Wurtz Coupling (Biphenyl Formation) Add the phenyl halide slowly to the magnesium turnings during Grignard reagent formation to maintain a low concentration of the halide. Control the reaction temperature to avoid overheating.[1][2]
Reduction of N-Boc-4-piperidone Ensure the Grignard reagent is free of significant hydride impurities. Use freshly prepared Grignard reagent.
Problem 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Identification Method Probable Cause & Prevention
N-Boc-4-piperidone (Starting Material) GC-MS, HPLC, NMRCause: Incomplete reaction or enolization. Prevention: Increase the equivalents of Grignard reagent. Add the Grignard reagent at a low temperature and allow the reaction to warm to room temperature slowly.
Biphenyl GC-MS, HPLC, NMR (distinct aromatic signals)Cause: Wurtz coupling. Prevention: Slow addition of phenyl halide during Grignard formation and maintain a controlled, low reaction temperature.[1][2]
4-Phenylpiperidine (Reduction Product) GC-MS, HPLC-MSCause: Reduction of the ketone by hydride impurities in the Grignard reagent. Prevention: Use freshly prepared and high-purity Grignard reagent.
4-Phenyl-1,2,3,6-tetrahydropyridine GC-MS, HPLC-MS, NMR (alkene signals)Cause: Dehydration of the final product during acidic workup or purification. Prevention: Use a mild acidic quench (e.g., saturated aqueous NH4Cl) and avoid excessive heat during purification.
Quantitative Data Summary

The following table summarizes the expected impact of reaction conditions on product yield and impurity formation. Actual values can vary based on specific experimental setup and scale.

Reaction ConditionMain Product YieldEnolizationWurtz CouplingReduction
Low Temperature (-78°C) HighLowLowLow
Room Temperature ModerateModerateModerateLow
High Temperature (>40°C) LowHighHighLow
Slow Phenyl Halide Addition HighLowLowLow
Rapid Phenyl Halide Addition LowLowHighLow

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure. Researchers should optimize conditions based on their specific equipment and reagents.

Materials:

  • N-Boc-4-piperidone

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Hydrochloric acid (HCl) in dioxane

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine and gently warm until the iodine color disappears.

    • Cool to room temperature and add anhydrous THF.

    • Slowly add a solution of bromobenzene (1.1 eq) in anhydrous THF to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Grignard Addition:

    • Cool the Grignard reagent to 0 °C.

    • Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of HCl in dioxane to precipitate the hydrochloride salt of the deprotected product.

    • Filter and wash the solid with a non-polar solvent like hexanes to yield this compound hydrochloride.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound check_sm Analysis of Crude Mixture: High Starting Material (Ketone)? start->check_sm enolization Probable Cause: Enolization check_sm->enolization Yes check_biphenyl Analysis of Crude Mixture: Presence of Biphenyl? check_sm->check_biphenyl No solution_enolization Solution: - Lower reaction temperature (-78°C) - Slower Grignard addition enolization->solution_enolization wurtz Probable Cause: Wurtz Coupling check_biphenyl->wurtz Yes check_reduction Analysis of Crude Mixture: Presence of Secondary Alcohol? check_biphenyl->check_reduction No solution_wurtz Solution: - Slow addition of phenyl halide - Maintain low temperature wurtz->solution_wurtz reduction Probable Cause: Ketone Reduction check_reduction->reduction Yes other Other Causes: - Incomplete Grignard formation - Wet reagents/solvents check_reduction->other No solution_reduction Solution: - Use freshly prepared Grignard reagent reduction->solution_reduction solution_other Solution: - Activate Mg - Ensure anhydrous conditions other->solution_other side_product_formation cluster_main Main Reaction cluster_side Side Reactions piperidone N-Boc-4-Piperidone product This compound (after deprotection) piperidone->product Nucleophilic Addition enolate Enolate piperidone->enolate Enolization reduction_product Secondary Alcohol piperidone->reduction_product Reduction grignard PhMgBr grignard->product dehydration_product 4-Phenyl-1,2,3,6-tetrahydropyridine product->dehydration_product Dehydration biphenyl Biphenyl grignard_base PhMgBr (as base) grignard_base->enolate grignard_coupler PhMgBr grignard_coupler->biphenyl Wurtz Coupling phbr PhBr phbr->biphenyl hydride Hydride Source hydride->reduction_product acid_heat Acid/Heat acid_heat->dehydration_product

References

stability issues of 4-Phenylpiperidine-4-methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Phenylpiperidine-4-methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the peak area over a short period. What could be the cause?

A1: Inconsistent analytical results, such as a diminishing peak area in chromatographic analyses, may suggest that this compound is degrading under your experimental or storage conditions. The molecule contains a piperidine ring, which can be susceptible to degradation. It is crucial to assess the stability of the compound under your specific experimental setup. Conducting forced degradation studies can be a valuable tool for understanding its stability and potential degradation pathways.

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the known reactivity of the piperidine moiety. The primary sites for degradation are likely the piperidine ring and the hydroxyl group. Potential pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or products of ring-opening.[1] Oxidizing agents, including atmospheric oxygen over extended periods, can initiate this process.

  • Dehydration: The tertiary alcohol is prone to dehydration, especially under acidic conditions and/or at elevated temperatures, which would lead to the formation of 4-phenyl-1,2,3,6-tetrahydropyridine.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It should be protected from light and moisture. Some 4-phenylpiperidine derivatives are known to be sensitive to hygroscopic degradation, making proper storage critical.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of piperidine-containing compounds in aqueous solutions can be significantly influenced by pH. While specific data for this compound is limited, it is known that the piperidine nitrogen has a pKa of around 9-11. At neutral to acidic pH, the nitrogen will be protonated, which can influence its reactivity and solubility. It is advisable to determine the optimal pH for your specific application and to buffer your solutions accordingly. A forced degradation study including acidic and basic conditions is recommended to understand the pH-dependent stability profile.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate formation in solution - Poor solubility of the compound or its degradation products. - Change in pH or temperature affecting solubility.1. Verify the solubility of this compound in your chosen solvent system. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. If a precipitate forms over time, it may be a degradation product. Attempt to isolate and characterize the precipitate.
Appearance of new peaks in chromatogram - Degradation of this compound. - Contamination of the sample or solvent.1. Confirm the identity of the main peak using a reference standard. 2. Run a blank (solvent only) to rule out contamination. 3. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products.
Loss of biological activity - Degradation of the active compound.1. Re-analyze the purity and concentration of your stock solution. 2. Prepare fresh solutions before each experiment. 3. Review storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and understand its stability profile.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no significant degradation is observed, a higher concentration of acid or elevated temperature (e.g., 60 °C) may be used.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

5. Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase with a C18 column and UV detection).

Summary of Hypothetical Forced Degradation Data

The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.

Stress Condition Duration Assay of Active (%) Total Degradants (%) Major Degradant Peak Area (%)
0.1 M HCl24 hours92.37.75.1 (Possible dehydration product)
0.1 M NaOH24 hours98.11.91.2
3% H₂O₂8 hours87.512.59.8 (Possible N-oxide)
Heat (80°C)48 hours94.65.43.7
Photolytic (UV Lamp)12 hours91.88.26.5

Visualizations

logical_troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Analytical Results check_purity Check Purity and Concentration of Stock Solution start->check_purity prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh reanalyze Re-analyze Sample prepare_fresh->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved No issue_persists Issue Persists reanalyze->issue_persists investigate_stability Investigate Compound Stability issue_persists->investigate_stability Yes forced_degradation Perform Forced Degradation Study investigate_stability->forced_degradation characterize_degradants Characterize Degradation Products forced_degradation->characterize_degradants modify_conditions Modify Experimental/Storage Conditions (pH, Temp, Light) modify_conditions->start Re-evaluate characterize_degradants->modify_conditions

Caption: A logical workflow for troubleshooting stability issues encountered with this compound.

potential_degradation_pathways Potential Degradation Pathways main_compound This compound oxidation Oxidation (e.g., H₂O₂) main_compound->oxidation dehydration Dehydration (Acid, Heat) main_compound->dehydration photodegradation Photodegradation (UV Light) main_compound->photodegradation n_oxide N-Oxide Product oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened tetrahydropyridine 4-Phenyl-1,2,3,6-tetrahydropyridine dehydration->tetrahydropyridine radical_products Radical-Mediated Products photodegradation->radical_products

Caption: Potential degradation pathways for this compound under various stress conditions.

References

optimizing reaction conditions for 4-Phenylpiperidine-4-methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Phenylpiperidine-4-methanol. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic route involves the Grignard reaction of a phenylmagnesium halide (typically phenylmagnesium bromide) with an N-protected 4-piperidone derivative. The nitrogen on the piperidine ring is usually protected to prevent it from reacting with the Grignard reagent. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc). The synthesis generally follows these key stages:

  • N-protection of 4-piperidone: To prevent side reactions at the nitrogen atom.

  • Grignard Reaction: Reaction of the N-protected 4-piperidone with phenylmagnesium bromide to form the tertiary alcohol.

  • Deprotection: Removal of the N-protecting group to yield the final product, this compound.

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: Failure of a Grignard reaction to initiate is a frequent issue, often stemming from the presence of moisture or passivation of the magnesium surface. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying or flame-drying under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents must be strictly anhydrous.

  • Activate the Magnesium: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. This layer can be removed by:

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethene gas indicates activation.[1]

Q3: I am observing a low yield of the desired product after the Grignard reaction. What are the potential reasons?

A3: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or issues during the workup.

  • Incomplete Reaction: Ensure the Grignard reagent has formed completely before adding the piperidone substrate. The disappearance of most of the magnesium metal is a good indicator.

  • Side Reactions: A common side reaction is the Wurtz coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl. This can be minimized by the slow, dropwise addition of bromobenzene during the Grignard reagent formation.

  • Quenching of Grignard Reagent: The Grignard reagent is a strong base and will be quenched by any protic source, including trace amounts of water. Ensure all reagents and solvents are dry.

Q4: What are the best practices for the deprotection of an N-benzyl group?

A4: Catalytic transfer hydrogenation is a common and effective method for N-benzyl deprotection. This is often carried out using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium formate in a solvent such as methanol.[2] Key considerations include:

  • Catalyst Activity: Ensure the Pd/C catalyst is active.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed.

  • Workup: After the reaction, the catalyst is typically removed by filtration through celite.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low or No Product Formation 1. Inactive Grignard reagent due to moisture.1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents.
2. Magnesium surface is passivated (oxide layer).2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium with a dry glass rod.[1]
3. Reaction temperature is too low.3. Gently warm the reaction mixture to initiate the Grignard formation. Once initiated, maintain a gentle reflux.
Formation of Significant Amount of Biphenyl Wurtz coupling side reaction between phenylmagnesium bromide and unreacted bromobenzene.Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of bromobenzene.[3]
Difficulty in Purifying the Final Product Presence of starting materials or side products.Utilize column chromatography for purification. The polarity of the eluent can be adjusted to separate the more polar product from less polar impurities like biphenyl. Recrystallization from a suitable solvent system can also be effective.
Incomplete Deprotection of N-Benzyl Group 1. Inactive catalyst (Pd/C).1. Use fresh, high-quality catalyst.
2. Insufficient reaction time or temperature.2. Increase the reaction time and/or temperature, monitoring the progress by TLC.
3. Insufficient hydrogen donor (e.g., ammonium formate).3. Ensure an adequate excess of the hydrogen donor is used.[2]

Data Presentation

Table 1: Representative Reaction Parameters for Grignard Reaction with N-Boc-4-piperidone

Parameter Value Notes
N-Boc-4-piperidone 1.0 equivalentStarting material.
Magnesium Turnings 1.5 equivalentsShould be fresh and shiny.
Phenylmagnesium Bromide 1.2 equivalentsPrepared in situ.
Solvent Anhydrous Tetrahydrofuran (THF)Ensure solvent is completely dry.
Reaction Temperature -78 °C to Room TemperatureInitial addition at low temperature, then allowed to warm.
Reaction Time 2-12 hoursMonitor by TLC for completion.
Typical Yield 70-90%Highly dependent on anhydrous conditions and purity of reagents.

Note: This data is based on analogous syntheses and should be used as a guideline. Optimization may be required for specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-phenyl-4-hydroxypiperidine

This protocol describes the synthesis starting from the commercially available N-Boc-4-piperidone.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small volume of anhydrous ether. In the dropping funnel, place a solution of bromobenzene (1.1 eq.) in anhydrous ether. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Grignard Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous ether and add it dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Deprotection of N-Benzyl-4-phenyl-4-hydroxypiperidine

This protocol describes the removal of the N-benzyl protecting group.

Materials:

  • N-Benzyl-4-phenyl-4-hydroxypiperidine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

Procedure:

  • Reaction Setup: To a solution of N-benzyl-4-phenyl-4-hydroxypiperidine (1.0 eq.) in methanol, add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Deprotection: Add ammonium formate (5-10 eq.) in one portion. Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. Wash the celite pad with methanol. Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield this compound.[2]

Visualizations

experimental_workflow start Start: N-Protected 4-Piperidone grignard Grignard Reaction (Phenylmagnesium Bromide) start->grignard workup1 Aqueous Workup (e.g., NH4Cl quench) grignard->workup1 deprotection Deprotection (e.g., Catalytic Hydrogenation) workup1->deprotection workup2 Purification (Chromatography/Recrystallization) deprotection->workup2 end_product Final Product: This compound workup2->end_product

Caption: Synthetic Workflow for this compound.

troubleshooting_grignard issue Issue: Low Yield in Grignard Step cause1 Cause 1: Inactive Grignard Reagent issue->cause1 cause2 Cause 2: Side Reactions issue->cause2 cause3 Cause 3: Incomplete Reaction issue->cause3 solution1a Solution: Ensure Anhydrous Conditions cause1->solution1a solution1b Solution: Activate Magnesium cause1->solution1b solution2 Solution: Slow Addition of Aryl Halide cause2->solution2 solution3 Solution: Increase Reaction Time/Temperature cause3->solution3

Caption: Troubleshooting Logic for Low Yield in Grignard Reaction.

References

removing unreacted starting materials from 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted starting materials from 4-Phenylpiperidine-4-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in the synthesis of this compound?

A1: Based on common synthetic routes, the most likely unreacted starting materials are 4-piperidone and the organometallic phenylating agent, which is typically phenylmagnesium bromide or phenyllithium.

Q2: How can I detect the presence of these unreacted starting materials in my product?

A2: Several analytical techniques can be employed for detection. Thin-layer chromatography (TLC) is a quick method to visualize the presence of impurities. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for separating and identifying the components of your mixture.[1][2]

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification techniques are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity of the product.

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-Piperidone

Symptoms:

  • A distinct ketone peak in the IR spectrum.

  • An additional spot on the TLC plate that is different from the product spot.

  • A corresponding peak in GC-MS or HPLC analysis.

Root Cause: Incomplete reaction of the 4-piperidone starting material with the phenylating agent.

Solutions:

1. Acid-Base Extraction:

This technique leverages the basicity of the piperidine nitrogen in the desired product to separate it from the neutral 4-piperidone.

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer.

    • Separate the aqueous layer containing the protonated product.

    • Make the aqueous layer basic (pH > 10) by the slow addition of a base like sodium hydroxide (NaOH) to deprotonate the product.

    • Extract the purified product back into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[3]

2. Column Chromatography:

If acid-base extraction does not provide sufficient purity, column chromatography can be used for further purification.

  • Experimental Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity. A common system is a gradient of methanol in dichloromethane. The less polar 4-piperidone will elute before the more polar this compound.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[3]

Logical Relationship for Troubleshooting Unreacted 4-Piperidone:

Start Crude Product (with 4-Piperidone) AcidBase Acid-Base Extraction Start->AcidBase TLC_Analysis1 TLC Analysis AcidBase->TLC_Analysis1 Pure_Product1 Pure Product TLC_Analysis1->Pure_Product1 Pure Impure1 Still Impure TLC_Analysis1->Impure1 Impure ColumnChrom Column Chromatography Impure1->ColumnChrom TLC_Analysis2 TLC Analysis ColumnChrom->TLC_Analysis2 Pure_Product2 Pure Product TLC_Analysis2->Pure_Product2 Pure

Caption: Troubleshooting workflow for removing 4-piperidone.

Issue 2: Presence of Unreacted Phenylmagnesium Bromide or Phenyllithium and their Byproducts

Symptoms:

  • Presence of biphenyl as a significant byproduct, often visible on TLC, GC-MS, or HPLC.

  • Reaction mixture may be difficult to work up due to the formation of magnesium or lithium salts.

Root Cause: Excess organometallic reagent used in the synthesis or improper quenching of the reaction. Phenylmagnesium bromide and phenyllithium are highly reactive and sensitive to air and moisture.[4][5][6]

Solutions:

1. Careful Reaction Quenching:

Proper quenching is crucial to neutralize any unreacted organometallic reagent and facilitate its removal.

  • Experimental Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This will protonate the alkoxide and neutralize any remaining Grignard or phenyllithium reagent.

    • Follow with an aqueous workup, typically involving extraction with an organic solvent.

2. Recrystallization:

Recrystallization is an effective method for removing non-polar byproducts like biphenyl from the more polar this compound.

  • Experimental Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture. Common solvent systems for piperidine derivatives include methanol/ethyl acetate, ethanol, or mixtures of hexane with more polar solvents like acetone or ethyl acetate.[7][8]

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the pure product.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals under vacuum.

Experimental Workflow for Purification:

Start Crude Reaction Mixture Quench Quench with aq. NH4Cl Start->Quench Workup Aqueous Workup & Extraction Quench->Workup Crude_Product Isolated Crude Product Workup->Crude_Product TLC_GCMS TLC / GC-MS Analysis Crude_Product->TLC_GCMS Purification Purification Method TLC_GCMS->Purification Recrystallization Recrystallization Purification->Recrystallization Non-polar impurities AcidBase Acid-Base Extraction Purification->AcidBase Neutral/Acidic impurities ColumnChrom Column Chromatography Purification->ColumnChrom Multiple impurities Final_Product Pure this compound Recrystallization->Final_Product AcidBase->Final_Product ColumnChrom->Final_Product

Caption: General experimental workflow for purification.

Data Presentation

Table 1: Physicochemical Properties of Product and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
This compoundC₁₂H₁₇NO191.27323Soluble in methanol, ethanol.
4-PiperidoneC₅H₉NO99.13175.1 (predicted)Soluble in water and organic solvents.[9][10]
Phenylmagnesium bromideC₆H₅BrMg181.3178.8 (in diethyl ether)Reacts with water; soluble in THF and diethyl ether.[5][11]
PhenyllithiumC₆H₅Li84.05140-143Reacts with water; soluble in ethers and hydrocarbons.[4][6][12]
BiphenylC₁₂H₁₀154.21255Insoluble in water; soluble in organic solvents.

Table 2: Recommended Purification Methods for Specific Impurities

ImpurityRecommended Primary MethodRecommended Secondary MethodKey Considerations
4-PiperidoneAcid-Base ExtractionColumn ChromatographyExploits the basicity of the product for separation.
Phenylmagnesium bromide / Phenyllithium (and byproducts)Proper Quenching followed by Aqueous WorkupRecrystallizationQuenching neutralizes reactive species. Recrystallization removes non-polar byproducts like biphenyl.
Multiple ImpuritiesColumn ChromatographyRecrystallizationOffers the best separation for complex mixtures.

References

Technical Support Center: Crystallization of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-Phenylpiperidine-4-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed during the crystallization of this compound?

Researchers may encounter several challenges during the crystallization of this compound. The most frequently reported issues include:

  • Oiling out: The compound separates from the solution as a liquid (an oil) rather than a solid. This is a common issue with compounds that have relatively low melting points or when high concentrations of impurities are present.[1][2]

  • Poor crystal quality or small particle size: This can be a result of rapid crystallization, which can trap impurities within the crystal lattice.[3]

  • Low yield: A significant portion of the compound remains in the mother liquor after crystallization.[3]

  • Polymorphism: The compound may crystallize in different crystal forms (polymorphs), which can have different physical properties.

  • Difficulty in selecting an appropriate solvent system: Identifying a solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.

Q2: Which solvent systems are recommended for the crystallization of this compound?

While specific solubility data for this compound is not extensively published, related piperidine derivatives have been successfully crystallized using the following solvent systems:

  • Methanol-Ethyl Acetate: This mixed solvent system has been used for the recrystallization of similar 4-phenylpiperidine derivatives.[4]

  • Ethanol-Water: A common solvent/anti-solvent system for polar organic molecules.

  • Acetone-Water: Another effective solvent/anti-solvent combination.

  • DMF-Methanol-Water: This mixture has been used for the recrystallization of a 4-hydroxy-4-phenylpiperidine derivative.

The choice of solvent is critical and often requires experimental screening. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Q3: How can I prevent my compound from "oiling out"?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1][2] This can happen if the solution is too concentrated or cooled too quickly. Here are some troubleshooting steps:

  • Increase the solvent volume: Add more hot solvent to the mixture to ensure the compound remains dissolved until a lower temperature is reached.

  • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. This provides more time for proper crystal nucleation and growth.

  • Use a different solvent system: The current solvent may not be ideal. A solvent in which the compound is less soluble at higher temperatures might be more effective.

  • Seeding: Introduce a small, pure crystal of this compound to the solution as it cools. This can induce crystallization at a temperature where the compound is less likely to oil out.

Troubleshooting Guide

Issue 1: The compound "oils out" during cooling.

This is a common problem where the compound separates as a liquid instead of a solid.

Troubleshooting Workflow for Oiling Out

OilingOut_Troubleshooting start Oiling Out Observed step1 Is the solution highly concentrated? start->step1 step2 Add more hot solvent and re-cool slowly. step1->step2 Yes step3 Was the cooling rate too fast? step1->step3 No end_success Crystals Formed step2->end_success end_fail Issue Persists step2->end_fail step4 Allow solution to cool slowly to room temperature before further cooling. step3->step4 Yes step5 Consider a different solvent system. step3->step5 No step4->end_success step4->end_fail step6 Introduce a seed crystal during cooling. step5->step6 step6->end_success step6->end_fail

Caption: Troubleshooting workflow for addressing "oiling out".

Issue 2: Low recovery of the crystallized product.

A low yield can be due to several factors, primarily the compound's solubility in the mother liquor.[3]

Troubleshooting Steps:

  • Reduce the amount of solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Ensure complete precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.

  • Use a cold washing solvent: When washing the collected crystals, use an ice-cold solvent to minimize dissolution of the product.

  • Consider an anti-solvent: If using a single solvent system, adding a miscible "poor" solvent (an anti-solvent) can help to precipitate more of the compound.

Issue 3: The final product is discolored or contains impurities.

Impurities can be trapped in the crystal lattice, especially with rapid crystal growth.

Troubleshooting Steps:

  • Slow down the crystallization: A slower cooling rate allows for the formation of purer crystals.

  • Perform a second recrystallization: Recrystallizing the product a second time can significantly improve purity.

  • Use activated charcoal: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Cooling Crystallization

This protocol is a general guideline and may require optimization for your specific sample.

Experimental Workflow for Cooling Crystallization

Cooling_Crystallization_Workflow start Start dissolve Dissolve crude product in minimum hot solvent (e.g., Methanol-Ethyl Acetate) start->dissolve hot_filter Hot filter to remove insoluble impurities (optional) dissolve->hot_filter cool_rt Allow filtrate to cool slowly to room temperature hot_filter->cool_rt cool_ice Cool in an ice bath to maximize crystal formation cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash crystals with ice-cold solvent filter->wash dry Dry the crystals wash->dry end End dry->end

Caption: General workflow for cooling crystallization.

Methodology:

  • Dissolution: Place the crude this compound in a flask and add a small amount of the chosen solvent system (e.g., a mixture of methanol and ethyl acetate). Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent with the desired temperature-dependent solubility profile cannot be found.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (an anti-solvent, e.g., water) in which the compound is insoluble, until the solution becomes persistently turbid.

  • Crystallization: Continue stirring for a period to allow for complete crystal formation. The mixture can be cooled in an ice bath to maximize the yield.

  • Collection, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.

Data Presentation

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is for illustrative purposes only and should be confirmed experimentally.

Solvent SystemSolubility at 25°C (g/100mL)Solubility at 70°C (g/100mL)Comments
Methanol~5> 20Good potential for cooling crystallization.
Ethyl Acetate~1~10May be a suitable single solvent.
Water< 0.1< 0.5Good as an anti-solvent.
Methanol/Water (9:1)~1.5> 15Promising mixed-solvent system.
Acetone~8> 25High solubility may lead to lower yields.

Illustrative Polymorphism Data

Different crystallization conditions can lead to different polymorphs of this compound. The existence and properties of these forms need to be determined experimentally.

PolymorphCrystallization ConditionsMelting Point (°C)Crystal Habit
Form ISlow cooling from Methanol/Ethyl Acetate120-122Prismatic
Form IIFast cooling from Acetone115-117Needles
AmorphousRapid precipitation with an anti-solventN/A (glass transition)Irregular particles

References

Technical Support Center: 4-Phenylpiperidine-4-methanol Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of 4-Phenylpiperidine-4-methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains a piperidine ring, a phenyl group, and a primary alcohol, the most probable degradation pathways include oxidation and dehydration. Under forced degradation conditions, other pathways such as hydrolysis (at extreme pH) and photolysis may also be observed.[1][2]

Q2: What are the potential degradation products of this compound?

A2: Potential degradation products could arise from the following reactions:

  • Oxidation: The primary alcohol group is susceptible to oxidation. Initial oxidation could yield the corresponding aldehyde, 4-phenyl-4-piperidinecarboxaldehyde. Further oxidation could lead to the formation of 4-phenylpiperidine-4-carboxylic acid.

  • Dehydration: Elimination of the hydroxyl group and a proton from the piperidine ring could lead to the formation of an unsaturated product, such as 4-phenyl-1,2,3,6-tetrahydropyridine or related isomers.

  • N-Oxidation: The tertiary amine in the piperidine ring could undergo oxidation to form an N-oxide derivative.

  • Ring Opening: Under harsh conditions, the piperidine ring might undergo cleavage.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is crucial for understanding the stability of a molecule.[2][3][4][5] It involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.[5] Key conditions to investigate include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.[2]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 50-70°C).[5]

  • Photolytic Degradation: Exposing the compound (solid or in solution) to UV and visible light, as per ICH Q1B guidelines.[2]

Q4: What analytical techniques are suitable for monitoring the degradation of this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for separating and quantifying the parent drug and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, potentially after derivatization for polar analytes.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[3][5] Ensure that the chosen analytical method is sensitive enough to detect low levels of degradation products.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[3][8]
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient. The analyte or degradation products may be interacting with the stationary phase.Optimize the HPLC method. Screen different columns (e.g., C18, C8, phenyl-hexyl). Adjust the mobile phase composition, pH, and gradient profile. Consider using an ion-pairing reagent if dealing with charged species.
Mass balance is not within the acceptable range (e.g., 95-105%). Undetected degradation products (e.g., non-UV active compounds, volatile compounds). Co-elution of the parent peak with a degradation product. Inaccurate quantification due to different response factors of degradation products.Use a mass detector (LC-MS) to search for non-chromophoric degradation products. Improve chromatographic resolution to separate all peaks. If possible, isolate and characterize major degradation products to determine their response factors.
Formation of unexpected artifacts. Reaction of the compound with the solvent or buffer components.Use inert solvents and buffers. For example, avoid using methanol in photostability studies as it can generate methoxy radicals.[8] Run blank experiments with only the solvent and stressor to identify any potential artifacts.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Follow the same incubation and sampling procedure as for acid/base hydrolysis (no neutralization needed).

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of hydrogen peroxide solution (start with 3% and increase if no degradation is observed).

    • Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and protect it from light.

    • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation: Dilute the samples with the mobile phase to a suitable concentration before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 3: Forced Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period.

    • At each time point, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent.

    • Heat the solution in a thermostatically controlled oven.

    • At each time point, take an aliquot and dilute for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 4: Forced Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).

    • Place the solution in a photostability chamber.

    • Prepare a dark control sample wrapped in aluminum foil and place it in the same chamber.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of DegradantsRRT of Major Degradant
Acid Hydrolysis0.1 M HCl
Base Hydrolysis0.1 M NaOH
Oxidative3% H₂O₂
Thermal (Solid)70°C
Thermal (Solution)70°C
PhotolyticUV/Vis Light

RRT: Relative Retention Time

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_dehydration Dehydration parent This compound aldehyde 4-Phenyl-4-piperidinecarboxaldehyde parent->aldehyde [O] n_oxide This compound N-oxide parent->n_oxide [O] dehydrated 4-Phenyl-1,2,3,6-tetrahydropyridine parent->dehydrated -H2O acid 4-Phenylpiperidine-4-carboxylic acid aldehyde->acid [O] Experimental_Workflow cluster_conditions Stress Conditions cluster_results Results start Start: this compound Sample stress Forced Degradation (Stress Testing) start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolysis stress->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway products Characterize Degradation Products analysis->products method Validate Stability-Indicating Method analysis->method end End pathway->end products->end method->end

References

Technical Support Center: Stereoselective 4-Phenylpiperidine-4-methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in improving the stereoselectivity of reactions involving 4-Phenylpiperidine-4-methanol and its precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in the synthesis of substituted piperidines?

A1: Several key factors dictate the stereochemical outcome of piperidine synthesis:

  • Reaction Temperature: Lower temperatures generally increase stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the desired stereoisomer.[1][2]

  • Catalyst/Reagent Choice: The nature of the acid or metal catalyst, or the choice of a chiral auxiliary, can significantly influence the geometry of reaction intermediates and transition states, thereby controlling the facial selectivity.[1][3][4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize different transition states, impacting the diastereomeric or enantiomeric ratio of the product.[1]

  • Substrate Control: The steric and electronic properties of substituents on the starting materials can create a biased environment that favors the formation of one stereoisomer over another.[1]

Q2: What is a chiral auxiliary and how does it improve stereoselectivity?

A2: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3][4] The auxiliary creates a chiral environment, forcing a reaction to proceed from a less sterically hindered direction, which leads to the preferential formation of one diastereomer. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3][4] Common examples include Evans oxazolidinones and pseudoephedrine.[3][5]

Q3: How can I monitor the stereochemical purity (e.g., diastereomeric ratio or enantiomeric excess) of my reaction?

A3: The most common methods for determining the stereochemical purity of your product are chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase to separate stereoisomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral shift reagents, can also be used to determine diastereomeric ratios.

Troubleshooting Guide

Problem 1: My reaction shows low diastereoselectivity (e.g., close to a 1:1 mixture).

  • Potential Cause: The energy difference between the transition states leading to the two diastereomers is minimal under the current reaction conditions.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Systematically lower the reaction temperature (e.g., screen 0 °C, -20 °C, -78 °C) as this is often the most effective way to enhance selectivity.[1]

    • Screen Solvents: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to identify a medium that maximizes the energy difference between the competing transition states.[1]

    • Vary the Catalyst/Reagent: If using a catalyst, screen different Brønsted or Lewis acids.[1] If using a stoichiometric reagent, consider alternatives with greater steric bulk to amplify stereochemical bias.

    • Modify the Substrate: If feasible, introduce bulkier protecting groups on the piperidine nitrogen or other positions to increase steric hindrance and favor a specific reaction pathway.[1]

Problem 2: I am using a chiral auxiliary, but the diastereoselectivity is still poor.

  • Potential Cause: The chosen auxiliary is not providing sufficient facial shielding, or the reaction conditions are not optimal for that specific auxiliary.

  • Troubleshooting Steps:

    • Ensure Proper Enolate Geometry: For reactions involving enolates (e.g., alkylations, aldol reactions), the geometry (Z vs. E) is critical. The choice of base (e.g., LDA, NaHMDS) and additives (e.g., LiCl) can influence enolate formation and subsequent selectivity.[2]

    • Switch Chiral Auxiliary: The effectiveness of a chiral auxiliary is substrate-dependent. Consider screening other auxiliaries. For example, camphorsultam can offer different selectivity compared to an oxazolidinone.[3]

    • Check for Epimerization: The product may be epimerizing under the reaction or work-up conditions. Use buffered or milder aqueous work-up procedures. If performing column chromatography, consider deactivating the silica gel with triethylamine.[2]

Problem 3: The stereoselectivity is high, but the reaction yield is low.

  • Potential Cause: The optimal conditions for selectivity (e.g., very low temperature) are hindering the reaction rate or causing reagent decomposition.

  • Troubleshooting Steps:

    • Inefficient Reagent Activity: At very low temperatures, bases or catalysts may be less active. Ensure the reagents are suitable for the chosen temperature or allow for a longer reaction time.

    • Reagent Stability: Confirm that your reagents and intermediates are stable under the prolonged reaction times that may be necessary at low temperatures.

    • Incremental Temperature Increase: After the initial low-temperature addition to set the stereochemistry, consider slowly warming the reaction to a slightly higher temperature to drive it to completion.[2]

Data on Stereoselective Piperidine Synthesis

The following table summarizes results from various methods for synthesizing stereochemically enriched piperidine derivatives, which can serve as a reference for achievable selectivity.

Reaction TypeCatalyst / AuxiliaryKey ConditionsStereoselectivity Outcome
Rh-catalyzed Asymmetric Reductive HeckRh Catalyst with Chiral Bisphosphine LigandCsOH, THP:Toluene:H₂O (1:1:1), 70 °C96% ee
Asymmetric AlkylationPseudoephedrine Chiral AuxiliaryLDA, LiCl, THF, -78 °CHigh diastereoselectivity
Aldol ReactionEvans Oxazolidinone AuxiliaryDibutylboryl triflate, Et₃N, -78 °C to 0 °C>99:1 dr
Magnesium Halide Catalyzed Anti-Aldol ReactionThiazolidinethione AuxiliaryMgBr₂·OEt₂, Et₃N, TMSCl, -78 °Cup to 32:1 dr
Nickel-Catalyzed Intramolecular HydroalkenylationNickel Catalyst with Chiral Spiro PhosphoramiditeMild reaction conditionsHigh regio- and enantio-selectivity

Experimental Protocols

Protocol 1: General Workflow for Optimizing Diastereoselectivity

This protocol outlines a systematic approach to optimizing reaction conditions for improved stereoselectivity.

  • Baseline Experiment: Run the reaction using your initial, unoptimized conditions. Analyze the crude product using ¹H NMR, GC, or HPLC to determine the initial diastereomeric ratio (dr) and yield.

  • Temperature Screening:

    • Set up multiple identical reactions in parallel.

    • Run each reaction at a different, lower temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

    • Maintain a consistent reaction time initially. Monitor by TLC or LC-MS.

    • Analyze the dr and yield for each temperature to identify the optimal balance.

  • Solvent Screening:

    • Using the optimal temperature from the previous step, set up parallel reactions.

    • Use a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).

    • Analyze the dr and yield for each solvent.

  • Catalyst/Reagent Screening:

    • Using the best temperature and solvent combination, screen a panel of relevant catalysts (e.g., different Lewis or Brønsted acids) or reagents (e.g., different bases for enolate formation).

    • Analyze the dr and yield to finalize the optimized conditions.

Protocol 2: Asymmetric Alkylation of a 4-Acyl-4-Phenylpiperidine Precursor via a Chiral Auxiliary

This protocol describes a representative procedure using a chiral auxiliary like pseudoephedrine to introduce a new stereocenter.

  • Auxiliary Attachment: React the carboxylic acid precursor with the chiral auxiliary (e.g., (R,R)-pseudoephedrine) under standard amide coupling conditions (e.g., EDC/HOBt or conversion to an acyl chloride followed by reaction with the auxiliary) to form the chiral amide.

  • Asymmetric Alkylation:

    • Add the chiral amide and lithium chloride (LiCl, ~1.2 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Dissolve the solids in dry THF and cool the solution to -78 °C (dry ice/acetone bath).

    • In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) in THF.

    • Slowly add the LDA solution dropwise to the chiral amide solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

    • Add the electrophile (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring progress by TLC.[2]

  • Work-up and Purification:

    • Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography. The diastereomeric ratio can be determined on the purified product.

  • Auxiliary Cleavage: Cleave the auxiliary (e.g., via acid or base hydrolysis) to yield the desired chiral carboxylic acid, alcohol, or ketone product.

Visual Guides

experimental_workflow start Starting Materials (Precursor + Reagents) setup Reaction Setup (Inert Atmosphere, Solvent, Temp) start->setup reaction Stereoselective Reaction (e.g., Reduction, Alkylation) setup->reaction quench Reaction Quench & Aqueous Work-up reaction->quench extract Extraction & Drying quench->extract purify Purification (Column Chromatography) extract->purify analysis Stereochemical Analysis (Chiral HPLC/GC, NMR) purify->analysis end Final Product analysis->end

Caption: General experimental workflow for stereoselective synthesis.

troubleshooting_flowchart start Problem: Low Stereoselectivity temp Action: Lower Temperature (e.g., 0°C, -20°C, -78°C) start->temp First Step check_temp Is selectivity temperature-dependent? temp->check_temp solvent Action: Screen Solvents (Toluene, DCM, THF, etc.) check_solvent Did solvent change improve dr/ee? solvent->check_solvent reagent Action: Modify Reagent (Bulkier Catalyst/Auxiliary) check_reagent Did new reagent improve dr/ee? reagent->check_reagent check_temp->solvent No / Minor Improvement success Success: Conditions Optimized check_temp->success Yes check_solvent->reagent No / Minor Improvement check_solvent->success Yes check_reagent->success Yes

Caption: Troubleshooting decision tree for low stereoselectivity.

References

Technical Support Center: Analytical Method Development for 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development for impure 4-Phenylpiperidine-4-methanol samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be aware of when analyzing this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Based on common synthetic pathways, potential impurities include:

  • Starting Materials and Intermediates:

    • 4-Phenylpiperidine

    • Ethyl 4-phenylpiperidine-4-carboxylate (from incomplete reduction)

    • N-substituted piperidine derivatives (e.g., N-Benzyl-4-phenylpiperidine-4-methanol, if a protecting group strategy is used and deprotection is incomplete)

    • 4-Piperidone (from an alternative synthesis)

  • By-products:

    • Biphenyl (a common by-product from Grignard reagent coupling)

  • Degradation Products:

    • Oxidation products (e.g., the corresponding ketone or aldehyde)

    • Products of acid or base hydrolysis if the synthesis involved ester intermediates.

Q2: Which analytical technique is most suitable for the analysis of this compound and its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and robust method for this purpose.[1] It allows for the separation of the main component from its polar and non-polar impurities. Gas chromatography (GC) can also be used, particularly for volatile impurities, but may require derivatization of the polar methanol group.

Q3: What are the typical starting conditions for developing an HPLC method for this compound?

A3: A good starting point for HPLC method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. Detection is typically performed at a wavelength where the phenyl group absorbs, such as around 210-220 nm.

Q4: How can I confirm the identity of the impurities?

A4: The most definitive way to identify impurities is by using a mass spectrometer (MS) coupled with the separation technique (e.g., LC-MS or GC-MS). The mass-to-charge ratio and fragmentation pattern can provide structural information. If reference standards for the potential impurities are available, their retention times and spectra can be compared.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Sample solvent stronger than the mobile phase.1. Use a column with end-capping or a base-deactivated stationary phase. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). 2. Reduce the injection volume or the sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a basic compound like this compound, a slightly acidic to neutral pH is often suitable. 4. Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Inadequate Resolution Between Peaks 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Gradient slope is too steep.1. Vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination). Adjust the buffer concentration or pH. 2. Try a different stationary phase (e.g., a phenyl-hexyl column to enhance pi-pi interactions with the aromatic ring). 3. Decrease the gradient slope (i.e., make the gradient longer) to improve the separation of closely eluting peaks.
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. 2. Incorporate a needle wash step in the autosampler method with a strong solvent. 3. Extend the run time of the gradient to ensure all components have eluted.
Fluctuating Retention Times 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction or leaks.1. Ensure the mobile phase is well-mixed and degassed. If using an online mixer, check its performance. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and fittings. Perform pump performance tests.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of 1 mg/mL this compound in methanol to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.

HPLC Method for Impurity Profiling

Objective: To separate and quantify this compound from its potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50)

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a sample of impure this compound, analyzed using the HPLC method described above.

Compound Retention Time (min) Area (%) Identification
4-Phenylpiperidine8.50.25Starting Material
This compound12.198.5Active Pharmaceutical Ingredient (API)
Ethyl 4-phenylpiperidine-4-carboxylate18.30.45Unreacted Intermediate
Unknown Impurity 115.20.30-
Unknown Impurity 221.50.50-

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_results Results Impure_Sample Impure this compound Sample Forced_Degradation Forced Degradation Studies Impure_Sample->Forced_Degradation Stress Conditions HPLC_Method HPLC Method Development & Validation Forced_Degradation->HPLC_Method LCMS_Analysis LC-MS for Impurity Identification HPLC_Method->LCMS_Analysis Method_Validation_Report Validated Analytical Method HPLC_Method->Method_Validation_Report Impurity_Profile Impurity Profile LCMS_Analysis->Impurity_Profile Troubleshooting_Logic Start Analytical Problem Encountered Check_System Check System Suitability (SST) Start->Check_System Investigate_Sample Investigate Sample Preparation Start->Investigate_Sample SST_Pass SST Passes? Check_System->SST_Pass Investigate_Method Investigate Method Parameters SST_Pass->Investigate_Method Yes Fix_Instrument_Issue Troubleshoot Instrument SST_Pass->Fix_Instrument_Issue No Adjust_Mobile_Phase Adjust Mobile Phase/Gradient Investigate_Method->Adjust_Mobile_Phase Change_Column Change Column/Stationary Phase Investigate_Method->Change_Column Optimize_Sample_Prep Optimize Sample Diluent/Concentration Investigate_Sample->Optimize_Sample_Prep Resolve_Issue Issue Resolved Adjust_Mobile_Phase->Resolve_Issue Change_Column->Resolve_Issue Optimize_Sample_Prep->Resolve_Issue Fix_Instrument_Issue->Check_System

References

preventing byproduct formation in 4-Phenylpiperidine-4-methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylpiperidine-4-methanol. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective synthesis routes for this compound are:

  • Reduction of a 4-phenylpiperidine-4-carboxylate ester: This method involves the reduction of an ester, such as ethyl 4-phenylpiperidine-4-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Grignard reaction with a 4-piperidinecarboxylate ester: This route utilizes the reaction of an ester, for instance, ethyl 4-piperidinecarboxylate, with a phenyl Grignard reagent (e.g., phenylmagnesium bromide).

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: Byproduct formation is dependent on the chosen synthetic route.

  • In the reduction route , the primary byproduct is often the unreacted starting ester due to incomplete reduction. Over-reduction is less common for this specific transformation but can occur with harsher conditions.

  • In the Grignard route , you may encounter the intermediate ketone (4-benzoyl-4-phenylpiperidine), biphenyl (from the coupling of the Grignard reagent), and unreacted starting materials.[1][2]

Q3: How can I minimize the formation of the ketone byproduct in the Grignard synthesis?

A3: The ketone is an intermediate in the reaction of a Grignard reagent with an ester.[3] To minimize its presence in the final product, it is crucial to use at least two equivalents of the Grignard reagent.[3] This ensures that the initially formed ketone is promptly converted to the desired tertiary alcohol. A slow, controlled addition of the ester to the Grignard solution can also help maintain an excess of the Grignard reagent throughout the reaction.

Q4: My Grignard reaction is sluggish or fails to initiate. What are the possible causes?

A4: Grignard reactions are notoriously sensitive to reaction conditions. Common reasons for initiation failure include:

  • Presence of moisture: Grignard reagents are highly basic and react readily with water. Ensure all glassware is oven-dried and solvents are anhydrous.[2]

  • Inactive magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is recommended.[1]

  • Impure reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.

Q5: How can I effectively purify the final this compound product?

A5: Purification can be achieved through several methods, depending on the nature of the impurities.

  • Recrystallization: This is a highly effective method for removing most byproducts. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • Column Chromatography: For separating compounds with similar polarities, flash column chromatography is a powerful technique.[5][6] A silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

  • Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be used to separate it from neutral byproducts like biphenyl.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction (Reduction or Grignard) Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.Increased conversion of starting material to product.
Degradation of Grignard Reagent Ensure strictly anhydrous conditions. Use freshly prepared or titrated Grignard reagent. Activate magnesium turnings before use.Improved initiation and completion of the Grignard reaction.
Suboptimal Stoichiometry For Grignard synthesis, ensure at least 2 equivalents of the Grignard reagent are used. For reduction, use a sufficient excess of the reducing agent (e.g., 1.5-2 equivalents of LiAlH₄).Drive the reaction to completion and minimize intermediate byproducts.
Product Loss During Work-up Carefully perform extractions and transfers. Ensure the pH is appropriately adjusted during acid-base extractions to prevent the product from remaining in the aqueous layer.Higher recovery of the crude product.
Issue 2: Presence of Significant Byproducts
Byproduct Identification Method Prevention Strategy Purification Method
Unreacted Starting Ester TLC, HPLC, NMRIncrease reaction time, temperature, or equivalents of the reagent (LiAlH₄ or Grignard).Column chromatography or recrystallization.
Intermediate Ketone (Grignard) TLC, HPLC, NMRUse at least 2 equivalents of the Grignard reagent. Add the ester solution slowly to the Grignard reagent.Column chromatography.
Biphenyl (Grignard) TLC, HPLC, NMRAdd the alkyl halide slowly during Grignard reagent formation to minimize coupling. Avoid high temperatures during reagent formation.[2]Recrystallization or acid-base extraction (biphenyl is neutral).

Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 4-Phenylpiperidine-4-carboxylate

Materials:

  • Ethyl 4-phenylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve ethyl 4-phenylpiperidine-4-carboxylate (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Ethyl 4-piperidinecarboxylate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.2 eq.) and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether.

  • Dissolve bromobenzene (2.1 eq.) in anhydrous diethyl ether and add a small portion to the magnesium. Wait for the reaction to initiate (disappearance of iodine color, bubbling).

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to room temperature.

  • Dissolve ethyl 4-piperidinecarboxylate (1 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization from toluene.

Visualizing Reaction Pathways and Troubleshooting

Synthesis Pathways

Synthesis_Pathways cluster_grignard Grignard Pathway Ester1 Ethyl 4-Phenylpiperidine- 4-carboxylate Product1 4-Phenylpiperidine- 4-methanol Ester1->Product1 LiAlH₄, THF UnreactedEster Unreacted Ester Ester1->UnreactedEster Incomplete Reaction Ester2 Ethyl 4-Piperidinecarboxylate Ketone Intermediate Ketone Ester2->Ketone + 1 eq. PhMgBr Biphenyl Biphenyl Grignard->Biphenyl Wurtz Coupling Product2 4-Phenylpiperidine- 4-methanol Ketone->Product2 + 1 eq. PhMgBr

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound CheckReaction Analyze Reaction Mixture by TLC/LC-MS Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Significant Side Products? Incomplete->SideProducts No OptimizeConditions Optimize Reaction Conditions: - Increase reaction time/temp - Increase reagent equivalents Incomplete->OptimizeConditions Yes IdentifyByproducts Identify Byproducts (NMR, MS) SideProducts->IdentifyByproducts Yes CheckWorkup Review Work-up Procedure SideProducts->CheckWorkup No ModifyConditions Modify Conditions to Minimize Byproduct Formation IdentifyByproducts->ModifyConditions ExtractionIssue Inefficient Extraction? CheckWorkup->ExtractionIssue OptimizeExtraction Optimize Extraction: - Adjust pH - Increase number of extractions ExtractionIssue->OptimizeExtraction Yes PurificationLoss Product Loss During Purification? ExtractionIssue->PurificationLoss No OptimizePurification Optimize Purification: - Choose appropriate solvent for recrystallization - Optimize chromatography conditions PurificationLoss->OptimizePurification Yes

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Validation & Comparative

Comparative Analysis of Bioassays for 4-Phenylpiperidine-4-methanol and Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a well-established pharmacophore that confers high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1][2] These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer, making them attractive targets for therapeutic intervention.[3] The validation of compounds targeting these receptors relies on a combination of binding and functional assays to determine their affinity, selectivity, and functional activity (i.e., agonist or antagonist properties).

Quantitative Comparison of Binding Affinities

The primary method for evaluating the interaction of 4-phenylpiperidine derivatives with sigma receptors is the radioligand binding assay. This technique measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the receptor. The key parameter derived from this assay is the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

The following tables summarize the binding affinities (Kᵢ in nM) of representative 4-phenylpiperidine derivatives and standard reference compounds at sigma-1 and sigma-2 receptors.

Table 1: Sigma-1 Receptor Binding Affinities of 4-Phenylpiperidine Analogs and Reference Compounds

CompoundR Group (at Piperidine Nitrogen)Kᵢ (nM) for σ₁ Receptor
Reference Compounds
(+)-Pentazocine-3.58[4]
Haloperidol-4.5[5]
4-Aroylpiperidine Analogs
Analog 1 (7a)4"-F-benzyl2.96[4]
Analog 2 (7c)4"-Cl-benzyl5.98[4]
Analog 3 (7e)4"-Br-benzyl1.00[4]
4-(α-Hydroxyphenyl)piperidine Analogs
Analog 4 (8a)4"-F-benzyl1.41[4]
Analog 5 (8c)4"-Cl-benzyl2.49[4]
Analog 6 (8f)4"-I-benzyl1.98[4]
N-(1-benzylpiperidin-4-yl)phenylacetamides
Analog 7 (unsubstituted)Benzyl3.90[1]
Analog 8 (2-fluoro)Benzyl3.56[1]

Table 2: Sigma-2 Receptor Binding Affinities and Selectivity of 4-Phenylpiperidine Analogs and Reference Compounds

CompoundKᵢ (nM) for σ₂ ReceptorSelectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁)
Reference Compounds
(+)-Pentazocine1923[4]537
Haloperidol~54[6]~12
4-Aroylpiperidine Analogs
Analog 1 (7a)221.64[4]75
Analog 2 (7c)554.03[4]93
Analog 3 (7e)>500[4]>500
4-(α-Hydroxyphenyl)piperidine Analogs
Analog 4 (8a)>854[4]>606
Analog 5 (8c)>854[4]>343
Analog 6 (8f)>500[4]>252
N-(1-benzylpiperidin-4-yl)phenylacetamides
Analog 7 (unsubstituted)240[1]61.5
Analog 8 (2-fluoro)667[1]187.4

Experimental Protocols

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

This protocol describes a competitive radioligand binding assay using guinea pig brain homogenates to determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Tissue: Male Hartley guinea pig brain.

  • Radioligands:

    • For σ₁ receptor assay: [³H]-(+)-pentazocine.[3]

    • For σ₂ receptor assay: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG).[3]

  • Masking Agent (for σ₂ assay): (+)-Pentazocine.[7]

  • Non-specific Binding Control: Haloperidol.[5]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test Compounds: 4-Phenylpiperidine-4-methanol analogs and reference compounds.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Sigma-1 Receptor Binding Assay:

    • In a 96-well plate, combine the membrane homogenate (approximately 100 µg of protein), [³H]-(+)-pentazocine (at a final concentration near its K_d, e.g., 3 nM), and varying concentrations of the test compound.[6]

    • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).[6]

    • Incubate the mixture at 37°C for 120 minutes.[5]

    • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Sigma-2 Receptor Binding Assay:

    • The procedure is similar to the σ₁ assay, with the following modifications:

      • Use [³H]-DTG as the radioligand.

      • Include a fixed concentration of (+)-pentazocine (e.g., 200 nM) in all wells to mask the binding of [³H]-DTG to σ₁ receptors.[7]

    • Incubate the mixture and process as described for the σ₁ assay.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays for Sigma Receptor Ligands

Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its pharmacological profile.

  • Sigma-1 Receptor: The functional activity of σ₁ ligands can be assessed using various cellular assays. One common method involves measuring the modulation of N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx in neuronal cells. Agonists typically potentiate this response, while antagonists block the effect of a known agonist.[8]

  • Sigma-2 Receptor: For σ₂ receptors, functional assays often rely on their role in cell proliferation and apoptosis.[9][10] A common approach is to measure cell viability or caspase-3 activity in cancer cell lines that overexpress σ₂ receptors.[9][10] Agonists are expected to induce cell death, while antagonists would block this effect.[9][10]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of the sigma-1 receptor and the workflow of a competitive radioligand binding assay.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r stabilizes ca_release Ca²⁺ Release ip3r->ca_release mediates bip BiP (Chaperone) bip->s1r associates with ligand 4-Phenylpiperidine -4-methanol Analog ligand->s1r binds downstream Downstream Signaling (e.g., Nrf2, MAPK) ca_release->downstream activates

Caption: Hypothetical Sigma-1 Receptor Signaling Pathway.

binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Guinea Pig Brain homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 membranes Isolated Membranes centrifuge2->membranes incubation Incubation: Membranes + Radioligand + Test Compound membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting curve Competition Curve Generation counting->curve ic50 IC₅₀ Determination curve->ic50 ki Kᵢ Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

A Comparative Analysis of 4-Phenylpiperidine-4-methanol and its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-Phenylpiperidine-4-methanol and its key analogs, focusing on their performance at critical biological targets. The following sections provide a detailed examination of their structure-activity relationships, supported by experimental data, to inform future research and development efforts.

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. Modifications to this core structure, especially at the 4-position and the piperidine nitrogen, have profound effects on pharmacological activity, influencing potency, selectivity, and functional effects at various receptors and transporters. This guide focuses on analogs of this compound, a foundational structure within this class, to elucidate the impact of specific structural changes on their interactions with opioid and dopamine receptors.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities of a series of 4-(m-hydroxyphenyl)piperidine analogs, which serve as close structural surrogates for analogs of this compound. This data, derived from radioligand binding assays, provides a quantitative basis for understanding the structure-activity relationships (SAR) within this chemical class.

Table 1: Opioid Receptor Binding Affinities of 4-(m-hydroxyphenyl)piperidine Analogs

Compound IDN-Substituent4-Alkyl Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
1 MethylH18 ± 22100 ± 4001100 ± 200
2 MethylMethyl2.5 ± 0.31200 ± 200250 ± 30
3 Methyln-Propyl1.1 ± 0.1140 ± 10110 ± 10
4 Methylt-Butyl2.0 ± 0.1110 ± 10180 ± 20
5 PhenethylH0.8 ± 0.182 ± 786 ± 8
6 PhenethylMethyl0.31 ± 0.0355 ± 565 ± 6

Data presented as mean ± SEM. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The data presented in this guide is based on established in vitro pharmacological assays. The following are detailed methodologies for two key experiments used to characterize the activity of 4-phenylpiperidine derivatives.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity of a test compound to opioid receptors by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-20 µg/µL.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors), and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., naloxone).

  • The plates are incubated at 25°C for 60-90 minutes to allow binding to reach equilibrium.

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional activity of a test compound at the D2 dopamine receptor by quantifying its effect on cAMP levels.

1. Cell Culture and Plating:

  • HEK293 or CHO cells stably expressing the human dopamine D2 receptor are used.

  • Cells are cultured in an appropriate medium and seeded into 96-well plates.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer.

  • Cells are pre-incubated with varying concentrations of the test compound.

  • Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels.

  • The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

4. Data Analysis:

  • The ability of the test compound to inhibit the forskolin-stimulated cAMP production is determined.

  • The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50 or IC50) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the pharmacological evaluation of 4-phenylpiperidine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assays (Opioid & Dopamine Receptors) characterization->binding_assay functional_assay Functional Assays (e.g., cAMP, GTPγS) binding_assay->functional_assay data_analysis Determine Ki, IC50/EC50 Values functional_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis opioid_signaling cluster_cytoplasm Cytoplasm receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel K+ Channel Ca2+ Channel g_protein->ion_channel camp cAMP ac->camp atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activates ligand 4-Phenylpiperidine Analog (Agonist) ligand->receptor Binds d2_signaling cluster_cytoplasm Cytoplasm receptor Dopamine D2 Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activation Inhibited ac Adenylyl Cyclase g_protein->ac Inhibition Relieved camp cAMP ac->camp atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activation ligand 4-Phenylpiperidine Analog (Antagonist) ligand->receptor Blocks dopamine Dopamine dopamine->receptor

A Comparative Analysis of 4-Phenylpiperidine-4-methanol and Other Key Opioid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Phenylpiperidine-4-methanol and other significant precursors in the synthesis of opioid compounds. The following sections detail their synthetic routes, comparative yields, and the signaling pathways of the opioids derived from them, supported by available experimental data.

Introduction to Opioid Precursors

The landscape of opioid synthesis is diverse, utilizing various precursor molecules that influence the efficiency, impurity profile, and ultimately the pharmacological properties of the final active pharmaceutical ingredient. While traditional semi-synthetic opioids originate from naturally occurring alkaloids, the rise of synthetic opioids has introduced a range of chemical precursors. This guide focuses on a comparative analysis of this compound against other prominent precursors such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP), which are pivotal in the synthesis of fentanyl and its analogues.[1]

Comparison of Synthetic Pathways and Performance

The choice of precursor significantly impacts the synthetic strategy for opioid analgesics. Below is a comparative overview of the synthesis and performance metrics for this compound and other key precursors.

Table 1: Quantitative Comparison of Opioid Precursor Synthesis
PrecursorStarting Material(s)Key Reaction StepsReported YieldReported PurityReference
This compound 4-piperidinecarboxylic acidN-acetylation, Friedel-Crafts acylation, Grignard reaction, DeacetylationHigh (qualitative)≥ 98%[2]
N-Phenethyl-4-piperidone (NPP) 4-piperidone, Phenethyl bromideAlkylation88%Not specified[3]
4-Anilino-N-phenethylpiperidine (4-ANPP) N-phenethyl-4-piperidone (NPP), AnilineReductive aminationHigh (qualitative)Not specified[4]
Norfentanyl BenzylfentanylDebenzylationNot specifiedNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following sections outline the synthetic protocols for the discussed precursors.

Synthesis of this compound

A common route to α,α-diphenyl-4-piperidinemethanol, a derivative of this compound, involves a multi-step synthesis starting from 4-piperidinecarboxylic acid.[2]

Step 1: N-Acetylation of 4-Piperidinecarboxylic Acid 4-piperidinecarboxylic acid is reacted with an acetylating agent to yield N-acetyl piperidinecarboxylic acid.

Step 2: Formation of N-acetyl-4-benzoylpiperidine The resulting N-acetylpiperidinecarboxylic acid is converted to N-acetylpiperidineformyl chloride, which then undergoes a Friedel-Crafts acylation with benzene to produce N-acetyl-4-benzoylpiperidine.

Step 3: Grignard Reaction N-acetyl-4-benzoylpiperidine is reacted with a phenylmagnesium halide (Grignard reagent) to form N-acetyl-α,α-diphenyl-4-piperidinemethanol.

Step 4: Deacetylation The final step involves the removal of the acetyl group to yield α,α-diphenyl-4-piperidinemethanol.[2]

This method is noted for its use of readily available and inexpensive raw materials, straightforward process, and high reaction yields, making it suitable for industrial-scale production.[2]

Synthesis of N-Phenethyl-4-piperidone (NPP)

NPP is a key intermediate in the Siegfried method for fentanyl synthesis.[6] An optimized synthesis has been reported with high yields.[3]

Reaction: 4-piperidone is reacted with phenethyl bromide in the presence of a base to yield N-phenethyl-4-piperidone. An optimized procedure reported a yield of 88%.[3]

Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP)

4-ANPP is a direct precursor to fentanyl and its analogs.[4]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a fentanyl analog, highlighting the position of key precursors.

G Generalized Fentanyl Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Starting_Materials Starting Materials (e.g., 4-piperidone) Precursor_1 N-Phenethyl-4-piperidone (NPP) Starting_Materials->Precursor_1 Alkylation Precursor_2 4-Anilino-N-phenethylpiperidine (4-ANPP) Precursor_1->Precursor_2 Reductive Amination Final_Product Fentanyl Analog Precursor_2->Final_Product Acylation Downstream_Processing API Formulation Final_Product->Downstream_Processing Purification 4_Phenylpiperidine_4_methanol This compound (Alternative Precursor) 4_Phenylpiperidine_4_methanol->Final_Product Alternative Routes

Caption: Generalized workflow for fentanyl synthesis highlighting key precursors.

Signaling Pathways of Derived Opioids

Opioids exert their effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The signaling cascades activated upon receptor binding can differ between various opioid agonists, leading to distinct pharmacological profiles.

Fentanyl vs. Morphine: Differential MOR Signaling

Fentanyl and morphine, both potent MOR agonists, exhibit different signaling mechanisms. Morphine primarily activates the G-protein pathway, leading to analgesia, but also has side effects mediated through this pathway. Fentanyl, on the other hand, can activate both the G-protein pathway and the β-arrestin pathway.[7][8] The analgesic effects of opioids are largely attributed to the G-protein signaling pathway, while some adverse effects, such as respiratory depression and tolerance, have been linked to the β-arrestin pathway.[8]

Recent structural studies have revealed that fentanyl occupies an additional binding pocket in the μ-opioid receptor compared to morphine, which contributes to its higher potency.[8]

The diagram below illustrates the differential signaling pathways of morphine and fentanyl upon binding to the μ-opioid receptor.

G Differential μ-Opioid Receptor Signaling cluster_0 cluster_1 Downstream Signaling cluster_2 Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Fentanyl Fentanyl Fentanyl->MOR G_Protein G-Protein Pathway MOR->G_Protein Activation Beta_Arrestin β-Arrestin Pathway MOR->Beta_Arrestin Activation (Fentanyl-biased) Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) G_Protein->Side_Effects Beta_Arrestin->Side_Effects

Caption: Differential signaling of Morphine and Fentanyl at the μ-opioid receptor.

Conclusion

The selection of a precursor for opioid synthesis is a critical decision in drug development, with significant implications for the efficiency of the manufacturing process and the pharmacological profile of the final product. This compound and its derivatives offer a viable synthetic route with high yields and purity. In comparison, precursors like NPP and 4-ANPP are well-established in the synthesis of fentanyl and its analogs, with optimized protocols available. Understanding the distinct signaling pathways of the resulting opioids, such as the differential engagement of the G-protein and β-arrestin pathways by fentanyl and morphine, is essential for the rational design of safer and more effective analgesics. Further research into the structure-activity relationships of opioids derived from these and other novel precursors will continue to advance the field of pain management.

References

Comparative Guide to the Biological Activity of 4-Phenylpiperidine-4-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine-4-methanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile scaffold have demonstrated a wide range of pharmacological activities, primarily targeting the central nervous system. This guide provides a comparative overview of the biological activities of various this compound derivatives, with a focus on their interactions with opioid receptors and their potential as antiproliferative agents.

Opioid Receptor Modulation

A significant area of research for this compound derivatives has been their activity as modulators of opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. These receptors are critical in pain perception, and their modulation is the basis for the analgesic effects of many opioid drugs. The affinity and efficacy of these derivatives can be finely tuned through structural modifications.

Comparative Biological Activity Data

The following table summarizes the in vitro biological activity of selected this compound and related derivatives at opioid receptors. The data, including binding affinities (Ki) and functional activities (EC50), have been compiled from various studies to facilitate a direct comparison of their potency and selectivity.

Compound IDN-Substituent4-Phenyl Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)µ-Opioid Receptor EC50 (nM)Reference
18a -CH2CH2-c-propylImidazol-2-yl>258-fold selective1828-fold selective14 (full agonist)[1]
Loperamide -CH2CH2C(OH)(Ph)2H348115656[2]
(3R, 4S)-23 Complex alkyl3-hydroxyphenyl0.001374.5116.20.0013 (209.1% Emax)[3]

Note: Data for a wider range of direct this compound derivatives with consistent reporting of Ki and EC50 values across all three opioid receptors is limited in publicly available literature. The table includes closely related 4-phenylpiperidine derivatives to provide a comparative context.

Antiproliferative Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. Certain diphenyl(piperidin-4-yl)methanol derivatives have shown potent antiproliferative activity against various human carcinoma cell lines.

Comparative Antiproliferative Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected diphenyl(piperidin-4-yl)methanol derivatives against different cancer cell lines.

Compound IDN-SubstituentHeLa (IC50, µM)HT-29 (IC50, µM)MCF-7 (IC50, µM)HepG-2 (IC50, µM)Reference
10a -SO2-(4-methoxyphenyl)PotentPotentPotentPotent[4]
10b -SO2-(4-fluorophenyl)PotentPotentPotentPotent[4][5]
10g -SO2-(2,4-difluorophenyl)PotentPotentPotentPotent[5]

Note: The term "Potent" is used as specific IC50 values were not explicitly provided in the abstracts, but the compounds were identified as the most active in the series[4][5].

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for opioid receptors using a competitive radioligand binding assay.[6][7]

Objective: To determine the Ki of a test compound for the human mu (µ), delta (δ), or kappa (κ) opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., CHO-K1 cells).

  • Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptor, [³H]-DPDPE for δ-opioid receptor, or [³H]-U69,593 for κ-opioid receptor).[7]

  • Test Compound: The this compound derivative to be tested.

  • Non-specific Binding Control: A non-selective opioid receptor antagonist at a high concentration (e.g., 10 µM Naloxone).[6][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[6]

  • Scintillation Counter: For measuring radioactivity.[6]

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[6]

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[6]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[6]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[6][8]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.[6]

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Signaling Pathway

The primary mechanism of action for many biologically active this compound derivatives involves the modulation of G protein-coupled receptors (GPCRs), such as the opioid receptors. The following diagram illustrates a generalized signaling pathway for a µ-opioid receptor agonist.

G_protein_signaling cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac αi inhibits ion_channel Ion Channel (e.g., K+, Ca2+) g_protein->ion_channel βγ modulates camp cAMP ac->camp k_ion K+ efflux ion_channel->k_ion Increases ca_ion Ca2+ influx ion_channel->ca_ion Decreases ligand This compound Derivative (Agonist) ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response Leads to k_ion->cellular_response Contributes to ca_ion->cellular_response Contributes to

Caption: Generalized µ-opioid receptor signaling pathway.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. Their ability to modulate opioid receptors makes them promising candidates for the development of novel analgesics with potentially improved side-effect profiles. Furthermore, the emerging antiproliferative activity of certain derivatives opens up new avenues for their investigation in oncology. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparison of existing compounds and the design of new, more potent and selective therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and the therapeutic potential of this important chemical scaffold.

References

Structure-Activity Relationship of 4-Phenylpiperidine-4-methanol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 4-phenylpiperidine-4-methanol analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of opioid receptor modulators.

This document summarizes key structure-activity relationships (SAR), presents quantitative binding data for a series of analogs, and provides detailed experimental protocols for the assays used to determine these activities. Visual diagrams are included to illustrate key concepts and workflows, aiding in the comprehension of these complex interactions.

Core Structure and Pharmacophore

The this compound scaffold possesses key structural features that are crucial for its biological activity. The central piperidine ring, the phenyl group, and the hydroxyl group at the 4-position, along with the nitrogen atom at the 1-position, form the basic pharmacophore. Modifications at the piperidine nitrogen (N1) and the phenyl ring have been extensively explored to modulate the affinity and efficacy of these compounds at various receptors, most notably the opioid receptors.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature of the substituent at the piperidine nitrogen. Generally, the introduction of different alkyl or arylalkyl groups at this position alters the affinity and selectivity of the analogs for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Key observations from SAR studies indicate that:

  • N-Substitution is Critical: The substituent on the piperidine nitrogen plays a pivotal role in determining the pharmacological profile.

  • Arylalkyl Substituents Enhance Affinity: The presence of a phenethyl group at the N1 position often leads to a significant increase in binding affinity for the µ-opioid receptor compared to a simple methyl group.[1]

  • Impact of Aryl Ring Substitution: Substitution on the phenyl ring at the C4 position can also modulate activity. For instance, a fluoro-substitution on the phenyl ring can influence binding affinities at all three opioid receptor subtypes.[1]

The following diagram illustrates the key points of modification on the this compound scaffold that influence its activity.

SAR_4_Phenylpiperidine_4_methanol Key Structural Modifications Influencing Activity cluster_0 This compound Core cluster_1 Modifications cluster_2 Impacts img img N1_sub N1-Substituent (R) img->N1_sub Influences Phenyl_sub Phenyl Ring Substitution img->Phenyl_sub Modulates Affinity Receptor Binding Affinity (µ, δ, κ) N1_sub->Affinity Phenyl_sub->Affinity Efficacy Functional Activity (Agonist/Antagonist) Affinity->Efficacy Correlates with

Caption: Key modification points on the this compound scaffold.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)
1a -CH₃Phenyl15.2250.689.4
1b -CH₂CH₂PhPhenyl1.885.335.1
1c -CH₂CH(CH₃)₂Phenyl25.6450.1150.8
2a -CH₃4-Fluorophenyl10.5180.265.7
2b -CH₂CH₂Ph4-Fluorophenyl1.260.128.9

Data sourced from a technical guide on the Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines.[1]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., CHO-hMOR).

  • Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptor).

  • Test Compound: this compound analog of interest.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Workflow for Radioligand Binding Assay prep Membrane Preparation setup Assay Setup (Total, Non-specific, Competitive) prep->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 & Ki Calculation) quantification->analysis

Caption: A simplified workflow of a radioligand binding assay.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay is used to determine the functional activity (agonist or antagonist) of a compound by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a cell line expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test Compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal Binding: Assay buffer, membranes, and [³⁵S]GTPγS.

    • Agonist-Stimulated Binding: Assay buffer, membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

    • Non-specific Binding: Assay buffer, membranes, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding.

  • Plot the stimulated binding against the logarithm of the test compound concentration.

  • Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the dose-response curve to characterize the compound's potency and efficacy as an agonist.

GTPgS_Signaling_Pathway Opioid Receptor Agonist Signaling Pathway cluster_0 Cell Membrane Agonist Agonist (this compound analog) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds G_protein G-protein (αβγ) Receptor->G_protein Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Response Cellular Response Effector->Response

Caption: Simplified G-protein signaling cascade upon opioid receptor activation.

References

comparative analysis of 4-Phenylpiperidine-4-methanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-Phenylpiperidine-4-methanol

This guide provides a comparative analysis of two primary synthetic routes to this compound, a key intermediate in the development of various pharmaceutical agents. The comparison focuses on reaction efficiency, reagent safety, and process scalability to inform researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.

Introduction to Synthesis Routes

The synthesis of this compound is critical for the creation of more complex molecules in medicinal chemistry. Two prevalent methods for its synthesis are the Grignard reaction with a protected 4-piperidone and the reduction of a 4-phenylpiperidine-4-carboxylate ester. Each route presents distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.

Route A: Grignard Reaction from N-Protected-4-piperidone

This route involves the nucleophilic addition of a phenyl group to the ketone of an N-protected 4-piperidone using a Grignard reagent, followed by acidic workup to yield the tertiary alcohol. The protecting group on the piperidine nitrogen is crucial to prevent side reactions with the highly basic Grignard reagent.

Reaction Pathway

G cluster_0 Route A: Grignard Reaction Start N-Boc-4-piperidone Intermediate Magnesium Alkoxide Intermediate Start->Intermediate 1. Grignard Addition Reagent1 Phenylmagnesium Bromide (PhMgBr) in THF Product_Protected N-Boc-4-phenyl- piperidine-4-methanol Intermediate->Product_Protected 2. H3O+ Workup FinalProduct This compound Product_Protected->FinalProduct 3. Deprotection (e.g., TFA or HCl)

Caption: Synthesis via Grignard reaction with N-Boc-4-piperidone.

Experimental Protocol
  • Step 1: Grignard Reaction: To a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) cooled to 0°C under a nitrogen atmosphere, a solution of phenylmagnesium bromide (typically 1.2-1.5 equivalents) in THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature overnight.

  • Step 2: Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 3: Deprotection: The crude N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirred at room temperature for 2-4 hours. The solvent is then removed in vacuo, and the residue is neutralized with a base (e.g., NaOH solution) and extracted to yield the final product.

Route B: Reduction of a Carboxylate Ester

This pathway involves the reduction of the ester functional group of a 4-phenylpiperidine-4-carboxylate ester using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to form the primary alcohol.

Reaction Pathway

G cluster_1 Route B: Ester Reduction Start_B Ethyl 4-phenyl- piperidine-4-carboxylate Intermediate_B Aluminum Alkoxide Complex Start_B->Intermediate_B 1. Reduction Reagent_B Lithium Aluminum Hydride (LiAlH4) in THF FinalProduct_B This compound Intermediate_B->FinalProduct_B 2. Aqueous Workup (e.g., Fieser method)

Caption: Synthesis via reduction of a carboxylate ester with LiAlH₄.

Experimental Protocol
  • Step 1: Reduction: A suspension of lithium aluminum hydride (LiAlH₄, typically 2-3 equivalents) is prepared in anhydrous THF and cooled to 0°C under a nitrogen atmosphere. A solution of ethyl 4-phenylpiperidine-4-carboxylate in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).[1]

  • Step 2: Workup: The reaction is carefully cooled in an ice bath and quenched sequentially by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[1] The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the product.

Comparative Workflow and Data

The following diagram and table provide a side-by-side comparison of the two synthetic routes, from starting materials to the final product.

Overall Process Workflow

G cluster_A Route A: Grignard Reaction cluster_B Route B: Ester Reduction A1 N-Boc-4-piperidone A2 Grignard Reaction (PhMgBr, THF) A1->A2 A3 Aqueous Workup A2->A3 A4 Deprotection (Acidic) A3->A4 A5 Purification (Extraction/Crystallization) A4->A5 A_Final Final Product A5->A_Final B1 Ethyl 4-phenylpiperidine- 4-carboxylate B2 Reduction (LiAlH4, THF) B1->B2 B3 Fieser Workup B2->B3 B4 Purification (Filtration/Concentration) B3->B4 B_Final Final Product B4->B_Final

Caption: Comparative workflow of Grignard vs. Ester Reduction routes.

Quantitative Data Summary
MetricRoute A: Grignard ReactionRoute B: Ester Reduction
Starting Material N-Boc-4-piperidoneEthyl 4-phenylpiperidine-4-carboxylate
Key Reagents Phenylmagnesium Bromide, TFA/HClLithium Aluminum Hydride (LiAlH₄)
Number of Steps 3 (Reaction, Workup, Deprotection)2 (Reaction, Workup)
Typical Overall Yield 75-85%85-95%[1]
Reaction Time 12-18 hours4-8 hours
Scalability Good; Grignard reactions are common in industry but require strict anhydrous conditions.Excellent; Reductions with LiAlH₄ are highly scalable, though require careful handling.
Safety Concerns Phenylmagnesium bromide is highly reactive with water and protic solvents.[2][3]LiAlH₄ is pyrophoric and reacts violently with water.[1] Careful, controlled quenching is essential.
Purification Requires extraction and potentially chromatography after deprotection.Often yields a clean product after filtration of aluminum salts.

Conclusion

Both the Grignard reaction and ester reduction routes are viable methods for synthesizing this compound.

  • Route B (Ester Reduction) is generally preferred for laboratory and large-scale synthesis due to its higher typical yield, shorter reaction time, and simpler purification process. However, it necessitates the use of the highly hazardous reagent LiAlH₄, requiring stringent safety protocols.

  • Route A (Grignard Reaction) offers a robust alternative, particularly if the N-protected-4-piperidone starting material is more readily available or cost-effective than the corresponding ester. The additional deprotection step adds to the process time, but the reagents are standard in organic synthesis.

The choice between these routes will ultimately depend on the specific resources, safety infrastructure, and economic considerations of the research or production team. For applications demanding high purity and efficiency, the ester reduction pathway, when executed with appropriate safety measures, presents a more advantageous profile.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates like 4-Phenylpiperidine-4-methanol is a critical step in the drug development pipeline. Ensuring high purity is paramount for the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of standard analytical techniques for purity validation, complete with experimental data and detailed protocols.

The primary analytical methods for assessing the purity of small molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique offers distinct advantages and is suited for detecting different types of impurities.

Comparison of Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive characterization of a synthesized compound.[1] The choice of method depends on the physicochemical properties of the analyte and the potential impurities.

Technique Principle Best Suited For Advantages Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally labile compounds.[3]High precision, versatility, and suitability for quantitative analysis of organic impurities.[4][5]May require derivatization for compounds lacking a UV chromophore.[6]
GC-MS Separation of volatile components in the gas phase followed by mass-based detection.Volatile and thermally stable compounds, residual solvents.[4][7]High sensitivity and specificity, excellent for identifying unknown volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation and absolute purity determination (qNMR).[6]Provides detailed structural information, can quantify purity without a specific reference standard for the analyte.[8][9]Lower sensitivity compared to chromatographic methods, can be complex to interpret.
FTIR Absorption of infrared radiation, causing molecular vibrations.Confirming the identity of the main compound against a reference standard.[2]Provides a unique molecular "fingerprint" for identity confirmation.[2]Not typically used for quantifying impurities unless they have unique, non-overlapping absorption bands.

Detailed Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, capable of separating the main compound from non-volatile organic impurities.[10]

Experimental Protocol:

  • Apparatus and Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

    • This compound reference standard and synthesized sample

  • Reagent Preparation:

    • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid.[5]

    • Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter and degas.[5]

    • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard, dissolve in, and dilute to 100 mL with the diluent.

    • Sample Solution (100 µg/mL): Prepare the synthesized sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 220 nm

    • Run Time: 30 minutes

  • Data Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Data Summary:

Peak No. Retention Time (min) Area (mAU*s) Area % Identity
14.515.60.15Impurity A
28.29954.199.72This compound
312.112.90.13Impurity B
Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying residual solvents and other volatile organic impurities that may be present from the synthesis process.

Experimental Protocol:

  • Apparatus and Materials:

    • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Helium (carrier gas)

    • Methanol (GC grade)

    • This compound sample

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample and dissolve in 1 mL of methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Initial Oven Temperature: 70°C, hold for 2 minutes

    • Temperature Ramp: Increase to 280°C at 10°C/min, hold for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Split Ratio: 20:1

    • MS Scan Range: 40-550 amu

  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Visualizing the Workflow

A systematic workflow ensures that all potential impurities are assessed, leading to a comprehensive purity validation.

Purity_Validation_Workflow Purity Validation Workflow for Synthesized Compounds A Synthesized This compound B Physical Characterization (Melting Point, Appearance) A->B Initial Check C Identity Confirmation (FTIR, NMR) B->C D Screen for Volatile Impurities (GC-MS) C->D Parallel Analysis E Quantitative Purity Analysis (HPLC) C->E Parallel Analysis F Structural Elucidation (1H & 13C NMR) C->F Detailed Structure G Data Compilation & Purity Report D->G E->G F->G H Qualified Pure Compound G->H Meets Specification?

Caption: A typical workflow for the comprehensive purity validation of a synthesized small molecule.

Decision Making in Method Selection

Choosing the appropriate analytical technique is crucial for efficient and accurate purity determination. The properties of the analyte guide this selection process.

Method_Selection_Diagram Decision Diagram for Analytical Method Selection start Start: Synthesized Sample q1 Is the compound thermally stable & volatile? start->q1 gcms Use GC-MS q1->gcms Yes hplc Use HPLC q1->hplc No q2 Need structural confirmation? gcms->q2 hplc->q2 nmr Use NMR q2->nmr Yes end End: Complete Purity Profile q2->end No nmr->end

Caption: A logic diagram to guide the selection of primary analytical techniques.

By employing a combination of these robust analytical methods, researchers can confidently validate the purity of synthesized this compound, ensuring the integrity and reliability of their scientific findings and development efforts.

References

Comparative Cross-Reactivity Analysis of 4-Phenylpiperidine-4-methanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity profiles of 4-Phenylpiperidine-4-methanol derivatives, a class of compounds with significant therapeutic potential. The following information is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the selection and development of new chemical entities.

The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting agents. The addition of a 4-methanol group can significantly alter the pharmacological profile of these derivatives, leading to varied affinities for a range of receptors. Understanding the cross-reactivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities (Ki, in nM) of representative this compound derivatives and closely related analogs against a panel of receptors. Lower Ki values indicate higher binding affinity. This data has been collated from various preclinical studies to provide a comparative overview.

Compound/DerivativePrimary TargetDopamine D2 (Ki, nM)Sigma σ1 (Ki, nM)Sigma σ2 (Ki, nM)Nociceptin (NOP) (Ki, nM)Opioid μ (Ki, nM)
Derivative A (Hypothetical) Dopamine D215150800>1000>1000
Pridopidine (related structure) Dopamine D2Low Affinity----
Haloperidol (related structure) Dopamine D2/SigmaHigh AffinityHigh Affinity---
Various 4-hydroxy-4-phenylpiperidines Nociceptin---High Affinity-
Various 1-phenylpiperazine/4-phenylpiperidine derivatives SigmaLow Affinity1-10---

Note: Data for "Derivative A" is hypothetical to illustrate a potential cross-reactivity profile. Pridopidine is noted for its low affinity to D2 receptors[1]. Haloperidol is a well-known ligand for both dopamine and sigma receptors[2]. Specific 4-hydroxy-4-phenylpiperidines show high affinity for the nociceptin receptor. Certain 1-phenylpiperazine and 4-phenylpiperidine derivatives exhibit high affinity for sigma receptors with low affinity for dopamine receptors[2].

Experimental Protocols

The determination of binding affinities for these derivatives is typically achieved through competitive radioligand binding assays. This technique is a robust and widely accepted method for quantifying the interaction between a compound and its target receptor.

Representative Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (the this compound derivative).

  • The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation Centrifugation & Washing Tissue->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Assay_Setup Assay Plate Setup (Membranes, Radioligand, Test Compound) Resuspension->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki G D2R Dopamine D2 Receptor Gi_Go Gi/o Protein D2R->Gi_Go Activation Beta_arrestin β-Arrestin D2R->Beta_arrestin Recruitment AC Adenylyl Cyclase Gi_Go->AC Inhibition PLC Phospholipase C Gi_Go->PLC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release MAPK MAPK Pathway Beta_arrestin->MAPK Activation G cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP Chaperone Sigma1R->BiP Association IP3R IP3 Receptor Sigma1R->IP3R Modulation Ion_channels Ion Channel Regulation Sigma1R->Ion_channels Neurite_outgrowth Neurite Outgrowth Sigma1R->Neurite_outgrowth Ca_signaling Ca²⁺ Signaling Modulation IP3R->Ca_signaling Stress Cellular Stress / Ligand Binding Stress->Sigma1R Dissociation from BiP

References

A Comparative Guide to Catalysts for the Efficacious Synthesis of 4-Phenylpiperidine-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-phenylpiperidine-4-methanol, a key building block for various pharmaceutical compounds, is a multi-step process that hinges on the efficient formation of its core piperidine structure. A critical catalytic step in one of the prominent synthetic routes is the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine. The choice of catalyst for this transformation significantly impacts the yield, selectivity, and overall efficiency of the synthesis. This guide provides a comparative analysis of various catalysts for this key hydrogenation step, supported by experimental data and detailed protocols to aid researchers in catalyst selection and process optimization.

Synthetic Context: A Multi-Step Approach

The direct, single-step catalytic synthesis of this compound is not prominently featured in the literature. Instead, its synthesis is typically achieved through a multi-step sequence. One common strategy involves the initial catalytic hydrogenation of 4-phenylpyridine to form the saturated 4-phenylpiperidine ring. This intermediate then undergoes further chemical modifications to introduce the hydroxymethyl group at the 4-position. This guide focuses on the comparative efficacy of catalysts for the pivotal hydrogenation step.

Synthetic_Workflow Start 4-Phenylpyridine Catalytic_Step Catalytic Hydrogenation Start->Catalytic_Step Intermediate 4-Phenylpiperidine Subsequent_Steps Further Functionalization (e.g., C-H activation/ functional group introduction) Intermediate->Subsequent_Steps Final_Product This compound Catalytic_Step->Intermediate Catalyst + H₂ Subsequent_Steps->Final_Product

Caption: Overall synthetic workflow for this compound.

Comparison of Catalyst Performance in 4-Phenylpyridine Hydrogenation

The selection of a catalyst for the hydrogenation of 4-phenylpyridine is a trade-off between activity, selectivity, and cost. Noble metal catalysts supported on carbon are commonly employed for this transformation. The following table summarizes the performance of various catalysts in a batch hydrogenation process.

Catalyst (5 wt% on Carbon)Reaction Time (h)Conversion (%)Selectivity for 4-Phenylpiperidine (%)Selectivity for 4-Cyclohexylpyridine (%)Selectivity for 4-Cyclohexylpiperidine (%)
Rh/C 2408569
4508668
Pd/C 4298415<1
8418712<1
Ru/C 44691912
2424691714
Pt/C 4510000
65710000
PtO₂ (Adam's catalyst) 6-10>50 (for substituted pyridines)High (General)--
Raney Nickel VariableHigh (General for pyridines)High (General)--

Data for Rh/C, Pd/C, Ru/C, and Pt/C is adapted from a study on the batch hydrogenation of 4-phenylpyridine.[1] Data for PtO₂ and Raney Nickel is based on their general application in pyridine hydrogenation, as specific comparative data for 4-phenylpyridine was not available in the cited literature.[2][3]

From the data, Rh/C emerges as the most active catalyst, achieving the highest conversion in the shortest time.[1] However, it also produces a notable amount of the fully saturated side product, 4-cyclohexylpiperidine.[1] Pd/C shows moderate activity but with better selectivity towards the desired 4-phenylpiperidine, with minimal over-reduction of the phenyl ring.[1] Pt/C is highly selective, yielding only 4-phenylpiperidine, but suffers from very low activity, potentially due to catalyst poisoning by the product.[1] Ru/C is the least effective, showing low activity and the formation of significant side products.[1]

PtO₂ (Adam's catalyst) is a well-established catalyst for pyridine hydrogenation and is noted for its effectiveness, though it may require elevated pressures.[2] Raney Nickel is a cost-effective alternative and is widely used for the hydrogenation of various functional groups, including pyridines.[4][5]

Catalyst_Selection cluster_factors Performance Metrics cluster_catalysts Catalyst Options Activity Activity (Reaction Rate) Rh_C Rh/C Activity->Rh_C High Pd_C Pd/C Activity->Pd_C Moderate Pt_C Pt/C Activity->Pt_C Low Ru_C Ru/C Activity->Ru_C Low Selectivity Selectivity (Desired Product) Selectivity->Rh_C Moderate Selectivity->Pd_C Good Selectivity->Pt_C Very High Selectivity->Ru_C Low Cost Cost Cost->Rh_C High Cost->Pd_C Moderate Cost->Pt_C High PtO2 PtO₂ Cost->PtO2 High RaneyNi Raney Ni Cost->RaneyNi Low

Caption: Logical relationships in catalyst selection for 4-phenylpyridine hydrogenation.

Experimental Protocols

Below are detailed experimental protocols for the batch hydrogenation of 4-phenylpyridine using various carbon-supported noble metal catalysts.

General Batch Hydrogenation Procedure

Materials:

  • 4-Phenylpyridine (1.00 mmol, 155 mg)

  • Carbon-supported catalyst (5 wt%, 0.01 eq. of metal)

    • Rh/C (20.6 mg)

    • Pd/C (21.3 mg)

    • Ru/C (20.2 mg)

    • Pt/C (39.0 mg)

  • Solvent (e.g., Ethyl Acetate - EtOAc), 2.0 mL

  • 10 mL autoclave with a glass inlet

  • Hydrogen gas supply

Procedure:

  • The 4-phenylpyridine and the respective carbon-supported noble metal catalyst are weighed and placed into the glass inlet of a 10 mL autoclave.[1]

  • The solvent (2.0 mL of EtOAc) is added to the autoclave.[1]

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred at a constant temperature (e.g., 80 °C) under a specific hydrogen pressure (e.g., 30 bar) for the desired reaction time.

  • After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is analyzed (e.g., by ¹H NMR spectroscopy) to determine the conversion of 4-phenylpyridine and the selectivity for the different products.[1]

Hydrogenation using PtO₂ (Adam's Catalyst) - General Protocol for Substituted Pyridines

Materials:

  • Substituted pyridine (e.g., 4-phenylpyridine) (1.0 g)

  • PtO₂ (5 mol%)

  • Glacial acetic acid (5 mL)

  • High-pressure reactor

  • Hydrogen gas supply

  • Sodium bicarbonate (for quenching)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • A solution of the substituted pyridine in glacial acetic acid is prepared in a high-pressure reactor.[2]

  • A catalytic amount of PtO₂ (5 mol%) is added to the solution.[2]

  • The reactor is pressurized with hydrogen gas (50-70 bar).[2]

  • The reaction mixture is stirred at room temperature for 6-10 hours.[2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction is quenched with sodium bicarbonate.[2]

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate.[2]

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2]

Conclusion

The choice of catalyst for the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine is a critical decision in the synthesis of this compound. For high throughput, Rh/C offers the best activity but at the cost of selectivity. Pd/C presents a balanced profile of moderate activity and good selectivity, making it a practical choice for many applications. For syntheses where the prevention of over-reduction is paramount, the highly selective but slow Pt/C may be considered. While specific data for 4-phenylpyridine is limited, PtO₂ and the more economical Raney Nickel are established catalysts for pyridine reduction and warrant consideration, particularly for large-scale syntheses where cost is a significant factor. The provided experimental protocols offer a starting point for the development and optimization of this crucial synthetic step.

References

A Comparative Guide to the Preclinical Evaluation of 4-Phenylpiperidine-4-methanol Derivatives: Bridging In Vitro Activity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds is paramount. This guide provides a comparative analysis of in vitro and in vivo studies of 4-Phenylpiperidine-4-methanol derivatives, a chemical scaffold prominent in the development of analgesics and other neuropharmacological agents. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships and the preclinical journey of this important class of molecules.

The 4-phenylpiperidine scaffold is a core component of numerous clinically significant drugs, most notably potent opioid analgesics like fentanyl and meperidine.[1][2] Derivatives of this compound are continuously being explored to enhance therapeutic efficacy and improve safety profiles. The preclinical assessment of these compounds invariably involves a battery of in vitro and in vivo assays to characterize their pharmacological properties.

Quantitative Comparison of In Vitro and In Vivo Data

A crucial aspect of preclinical drug development is to establish a correlation between the in vitro activity of a compound and its in vivo efficacy. For this compound derivatives, this often involves comparing receptor binding affinities and functional potencies with their analgesic effects in animal models. The following table summarizes representative data for this class of compounds, illustrating the typical parameters evaluated.

Compound ClassIn Vitro AssayTarget ReceptorIn Vitro Result (Ki or IC50)In Vivo ModelIn Vivo EndpointIn Vivo Result (ED50 or % Inhibition)
4-Phenylpiperidine DerivativesRadioligand Binding Assayµ-Opioid ReceptorKi = 1-10 nM[3]Mouse Writhing TestAnalgesic Activity (% Inhibition)HN58 showed 100% inhibition[4]
4-(4'-bromophenyl)-4-piperidinol DerivativesPlatelet Aggregation AssayThromboxane A2 PathwayIC50 = 0.06 mM (PD5)[5]Not specifiedAntiplatelet Activity-
Benzylpiperazine DerivativesRadioligand Binding Assayσ1 ReceptorKi = 1.6 nM (Compound 15)[6]Mouse Formalin TestAntinociceptive EffectDose-dependent antinociception[6]
Thiobenzanilide DerivativesAntiproliferation Assay---Anticancer ActivityInduced antiproliferation in A375 cells[7]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of reliable pharmacological data. Below are outlines of standard protocols employed in the evaluation of this compound derivatives.

In Vitro Experimental Protocols

1. Radioligand Binding Assay for Opioid Receptor Affinity:

  • Objective: To determine the binding affinity (Ki) of the test compounds for specific opioid receptor subtypes (µ, δ, κ).

  • Methodology:

    • Cell membranes expressing the target human opioid receptor (e.g., from CHO cells) are prepared.[8]

    • Membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound.[8]

    • The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 25°C for 60 minutes).[8]

    • The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[8]

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[8]

    • IC50 values are calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay:

  • Objective: To assess the functional activity (agonist or antagonist) of the test compounds at G-protein coupled receptors (GPCRs) like the opioid receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS.

    • Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • EC50 (for agonists) or IC50 (for antagonists) values are determined from dose-response curves.

In Vivo Experimental Protocols

1. Acetic Acid-Induced Writhing Test (Mouse):

  • Objective: To evaluate the peripheral analgesic activity of the test compounds.

  • Methodology:

    • Mice are pre-treated with the test compound or vehicle control via a specific route of administration (e.g., intraperitoneal, oral).

    • After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions).

    • The number of writhes is counted for a defined period (e.g., 10 minutes).[5]

    • The percentage inhibition of writhing is calculated relative to the vehicle-treated group.

2. Formalin Test (Mouse):

  • Objective: To assess the antinociceptive effects of the test compounds in a model of tonic pain.[6]

  • Methodology:

    • Mice are pre-treated with the test compound or vehicle.

    • A dilute solution of formalin is injected into the plantar surface of a hind paw.[9]

    • The time spent licking or biting the injected paw is recorded in two phases: the early phase (neurogenic pain) and the late phase (inflammatory pain).[9]

    • A reduction in the time spent licking/biting indicates an antinociceptive effect.[9]

Mandatory Visualizations

Signaling Pathway of µ-Opioid Receptor Agonists

The primary mechanism of action for many analgesic this compound derivatives is the activation of the µ-opioid receptor, a G-protein coupled receptor.[1]

mu_opioid_signaling cluster_membrane Ligand 4-Phenylpiperidine Derivative (Agonist) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter Release K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Analgesia Analgesia NT_release->Analgesia experimental_workflow cluster_1 Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro BindingAssay Receptor Binding Assays (Ki determination) InVitro->BindingAssay FunctionalAssay Functional Assays (e.g., [³⁵S]GTPγS) InVitro->FunctionalAssay InVivo In Vivo Efficacy & Safety BindingAssay->InVivo FunctionalAssay->InVivo AnalgesicModels Analgesic Models (e.g., Writhing, Formalin tests) InVivo->AnalgesicModels PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD LeadOpt Lead Optimization AnalgesicModels->LeadOpt PK_PD->LeadOpt LeadOpt->Synthesis Iterative Refinement

References

Assessing the Drug-Likeness of 4-Phenylpiperidine-4-methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A critical early step in this process is the assessment of "drug-likeness"—a prediction of a compound's potential to be successfully developed into an oral medication. This guide provides a comparative analysis of the drug-like properties of 4-Phenylpiperidine-4-methanol derivatives, a scaffold of significant interest in medicinal chemistry. By examining key physicochemical properties and metabolic stability, supported by experimental data and detailed protocols, this guide aims to inform the rational design and selection of derivatives with a higher probability of clinical success.

The 4-phenylpiperidine core is a privileged structure found in numerous approved drugs, particularly those targeting the central nervous system. The addition of a 4-methanol group offers a valuable point for further chemical modification, allowing for the fine-tuning of properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide will focus on the foundational principles of drug-likeness, including Lipinski's Rule of Five, and present available data to compare and contrast various derivatives of this compound.

The Benchmark for Oral Bioavailability: Lipinski's Rule of Five

A cornerstone in the evaluation of drug-likeness is Lipinski's Rule of Five. This rule of thumb suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are generally more readily absorbed.

  • Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: This measures the lipophilicity of a compound. An optimal balance between lipophilicity and hydrophilicity is crucial for membrane permeability and solubility.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

While these rules are not absolute, they provide a valuable framework for the initial screening of compound libraries.

Comparative Analysis of this compound Derivatives

Obtaining a comprehensive, directly comparative experimental dataset for a series of this compound derivatives from a single source is challenging. However, by collating available data from various studies and computational predictions, we can construct a representative comparison. The following table summarizes the key drug-likeness parameters for the parent compound and a selection of hypothetical, yet representative, N-substituted derivatives.

Compound IDR-Group (at N1)Molecular Weight (Da)Calculated logPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Metabolic Stability (t½ in HLM, min)Lipinski's Rule of Five Violations
1 -H191.271.42232.3> 1200
2 -CH₃205.301.71223.1950
3 -CH₂CH₃219.332.11223.1780
4 -CH₂Ph281.403.81223.1450
5 -C(O)CH₃233.311.21349.4> 1200

Note: Data for compounds 2-5 are illustrative and based on established structure-activity relationship trends for N-substituted piperidines. TPSA stands for Topological Polar Surface Area. HLM refers to Human Liver Microsomes.

From this comparative data, several trends emerge:

  • Lipophilicity (logP): As the size of the alkyl substituent at the nitrogen atom increases (from methyl to ethyl to benzyl), the calculated logP also increases. This is an expected trend that can influence both permeability and metabolic susceptibility. The introduction of an acetyl group (Compound 5) slightly decreases the lipophilicity compared to the parent compound.

  • Metabolic Stability: N-dealkylation is a common metabolic pathway for piperidine-containing compounds.[1] This is reflected in the decreasing metabolic half-life (t½) as the N-alkyl substituent becomes larger and more susceptible to enzymatic cleavage. The N-acetyl derivative (Compound 5) is predicted to have higher metabolic stability due to the amide bond being less prone to the typical N-dealkylation pathways. A study on a related piperidine derivative showed high stability in human liver microsomes, with 72.6% of the compound remaining after 120 minutes.[2]

  • Lipinski's Rule of Five: All the exemplified derivatives comfortably adhere to Lipinski's Rule of Five, suggesting a good preliminary drug-likeness profile.

Experimental Protocols for Assessing Drug-Likeness

To ensure the reproducibility and accuracy of drug-likeness assessment, standardized experimental protocols are essential. Below are detailed methodologies for determining two of the key parameters discussed.

Determination of Octanol-Water Partition Coefficient (logP)

Objective: To measure the lipophilicity of a compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Add a small aliquot of the stock solution to a mixture of equal volumes of pre-saturated n-octanol and pre-saturated water (or PBS pH 7.4).

  • Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Centrifuge the mixture to separate the octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Analyze the concentration of the compound in each layer using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound

  • Positive control compounds (with known high and low metabolic clearance)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of HLM in phosphate buffer.

  • Add the test compound to the HLM solution at a final concentration typically between 0.5 and 1 µM.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Assessment Workflow

To conceptualize the process of evaluating the drug-likeness of this compound derivatives, the following workflow diagram is provided.

DrugLikenessWorkflow cluster_synthesis Compound Synthesis cluster_assessment Drug-Likeness Assessment cluster_decision Decision Start This compound Scaffold Derivatization N-Substitution / Other Modifications Start->Derivatization Lipinski Lipinski's Rule of Five (MW, HBD, HBA) Derivatization->Lipinski LogP Experimental logP Determination Derivatization->LogP PSA TPSA Calculation Derivatization->PSA MetabolicStability In Vitro Metabolic Stability (Human Liver Microsomes) Derivatization->MetabolicStability Favorable Favorable Profile Lipinski->Favorable Unfavorable Unfavorable Profile Lipinski->Unfavorable LogP->Favorable LogP->Unfavorable PSA->Favorable PSA->Unfavorable MetabolicStability->Favorable MetabolicStability->Unfavorable

Drug-likeness assessment workflow for this compound derivatives.

Conclusion

The assessment of drug-likeness is a multifactorial process that is critical for the efficient and successful development of new therapeutic agents. For this compound derivatives, a systematic evaluation of physicochemical properties and metabolic stability is paramount. The illustrative data presented in this guide highlight how modifications to the core scaffold can significantly impact these key parameters. By employing the detailed experimental protocols and adhering to the principles of drug-likeness, researchers can more effectively navigate the complex landscape of drug discovery and identify candidates with the highest potential for clinical translation. Further studies that generate comprehensive and directly comparable experimental data for a wide range of these derivatives will be invaluable to the medicinal chemistry community.

References

Safety Operating Guide

Proper Disposal of 4-Phenylpiperidine-4-methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 4-Phenylpiperidine-4-methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is an irritant and may be harmful if ingested, inhaled, or absorbed through the skin. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Segregation of Waste

  • Isolate waste this compound from other waste streams to prevent accidental reactions.

  • Keep it separate from incompatible materials such as strong oxidizing agents and acids.

Step 2: Waste Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The original container is often a suitable choice if it is in good condition.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". The accumulation start date should also be clearly marked.

Step 3: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Secondary containment, such as a larger, chemically resistant bin, should be used to prevent the spread of potential spills.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS or contractor with a complete and accurate description of the waste, including its chemical name and quantity.

  • Follow all institutional and local regulations for the final disposal of the hazardous waste.

Step 5: Decontamination of Empty Containers and Labware

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[1]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, the container can be defaced (labels removed or blacked out) and disposed of as non-hazardous waste, in accordance with institutional policies.

  • Glassware and other lab equipment that have come into contact with this compound should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Initial Handling & Use (in Fume Hood with PPE) B Segregate Waste This compound A->B F Decontaminate Empty Containers & Labware (Triple Rinse) A->F C Select & Label Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Professional Disposal D->E G Collect Rinsate as Hazardous Waste F->G H Dispose of Decontaminated Container as Non-Hazardous F->H G->C

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.